molecular formula C9H19NO3 B13648729 Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Cat. No.: B13648729
M. Wt: 189.25 g/mol
InChI Key: SKAZGXKCPKGBLV-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (CAS 1535368-32-1) is a chemical compound with the molecular formula C 9 H 19 NO 3 and a molecular weight of 189.25 g/mol . This compound features a pentanoate ester backbone that is functionalized with both a hydroxy group and an aminomethyl group, making it a multifunctional molecule of significant interest in organic synthesis and medicinal chemistry research. The structure of this compound shares features with other biologically relevant molecules. For instance, the 2-hydroxy-3-methylpentanoate motif is a known scaffold found in metabolites of the branched-chain amino acid L-isoleucine . Researchers are exploring such hydroxy acid structures and their derivatives as potential building blocks for complex molecules, enzyme inhibitors, or prodrugs . The presence of both the hydroxy and primary amine functional groups on the same carbon skeleton provides two points for chemical modification, allowing researchers to create amides, salts, or incorporate this unit into larger peptide-like structures. This versatility makes it a valuable intermediate for constructing compound libraries in drug discovery programs. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C9H19NO3/c1-4-9(3,6-10)7(11)8(12)13-5-2/h7,11H,4-6,10H2,1-3H3

InChI Key

SKAZGXKCPKGBLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C(=O)OCC)O

Origin of Product

United States

Foundational & Exploratory

Structure-activity relationship of quaternary gamma-amino-beta-hydroxy acids

Structure-Activity Relationship & Synthetic Architecture of Quaternary -Amino- -Hydroxy Acids

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary


Quaternary

-amino-

-hydroxy acids

The introduction of a quaternary carbon stereocenter (typically at the


  • Conformational Restriction: Locking the flexible GABA backbone into a bioactive rotamer to maximize affinity for GABA\textsubscript{B} receptors or GABA transporters (GAT).

  • Metabolic Shielding: Sterically hindering the approach of GABA-transaminase (GABA-T), thereby prolonging the half-life of the agonist.

Part 1: Molecular Architecture & Pharmacophore Analysis

The efficacy of GABOB analogs hinges on the precise spatial arrangement of three pharmacophoric elements: the distal ammonium cation, the proximal carboxylate anion, and the secondary hydroxyl group which acts as a hydrogen bond donor/acceptor.

The Zwitterionic Scaffold

Unlike flexible GABA, the


  • 
    -Hydroxyl Role:  Mimics the hydration shell of GABA, facilitating binding to the solvated receptor pocket. The 
    
    
    -enantiomer of GABOB is generally the eutomer for GABA\textsubscript{B} receptors, whereas GABA\textsubscript{A} recognition is often less stereoselective or favors the
    
    
    -isomer depending on the subunit composition (
    
    
    ).
  • Quaternary Constraint: Introducing a methyl or ethyl group at the

    
    -carbon (gem-dialkyl effect) forces the molecule into a folded conformation, often favoring transporter binding over receptor activation, or vice versa, depending on the bulk.
    
Pharmacophore Visualization

The following diagram illustrates the interaction logic between the quaternary GABOB scaffold and the receptor binding site.

GABOB_Pharmacophorecluster_ligandQuaternary GABOB Analogcluster_receptorReceptor Binding PocketAmineDistal Amine(NH3+)Glu_AspAsp/Glu Residue(Anionic)Amine->Glu_AspIonic InteractionHydroxylBeta-Hydroxyl(-OH)Ser_ThrSer/Thr Residue(H-Bonding)Hydroxyl->Ser_ThrH-Bond Donor/AcceptorQuatCenterQuaternary Carbon(Alpha/Gamma)QuatCenter->AmineRestricts RotationCarboxylCarboxylate(COO-)QuatCenter->CarboxylGem-Dialkyl EffectHydrophobicHydrophobic Pocket(Val/Leu)QuatCenter->HydrophobicSteric Occlusion /Selectivity FilterArg_LysArg/Lys Residue(Cationic)Carboxyl->Arg_LysIonic Interaction

Figure 1: Pharmacophore mapping of Quaternary GABOB analogs showing critical binding residues and the conformational locking role of the quaternary center.

Part 2: Synthetic Strategies for Quaternary Centers

Constructing a quaternary carbon adjacent to a polar amine and a hydroxyl group is synthetically demanding. The "quaternary" designation usually refers to


-disubstituted
Strategic Approaches
  • Asymmetric Alkylation of Enolates: Using chiral auxiliaries (e.g., Evans oxazolidinone) to alkylate a

    
    -keto ester or protected GABA precursor.
    
  • Reformatsky Reaction: Reaction of

    
    -bromo esters with ketones. This is the most direct route to generate the 
    
    
    -hydroxy-
    
    
    -amino motif with a quaternary center at the
    
    
    -position if a ketone is used, or at the
    
    
    -position if an
    
    
    -disubstituted bromoester is used.
  • Photoredox/NHC Catalysis: Recent advances allow for the three-component synthesis of

    
    -amino esters with 
    
    
    -quaternary centers, overcoming steric hindrance.
Recommended Pathway: Modified Reformatsky-Type

This pathway is robust for generating

Synthesis_WorkflowStartStarting Material:Alpha-Bromo Ester(Substituted)IntermediateIntermediate:Beta-Hydroxy Ester(Quaternary Center Formed)Start->IntermediateReformatsky Reaction(Zn, THF, Reflux)ReagentReagent:Zinc / Nitrile / KetoneReagent->IntermediateReductionStep 2:Nitrile Reduction (H2/Cat)Intermediate->ReductionCo(II) / NaBH4DeprotectionStep 3:HydrolysisReduction->DeprotectionAcidic WorkupFinalFinal Product:Quaternary GABOB AnalogDeprotection->FinalIon Exchange Purification

Figure 2: Synthetic workflow for generating quaternary GABOB analogs via a Reformatsky-type insertion.

Part 3: Structure-Activity Relationship (SAR) Analysis

The SAR of these compounds is defined by the interplay between the stereochemistry of the hydroxyl group and the bulk of the quaternary substituent.

Data Summary: Receptor Selectivity

The following table summarizes the general SAR trends observed in quaternary GABOB derivatives compared to the parent compound.

Structural FeatureModificationEffect on GABA-B AffinityEffect on GABA-A AffinityMetabolic Stability (GABA-T)

-Hydroxyl

-Configuration
High (Agonist) Low / VariableNeutral

-Configuration
Low (Partial Agonist)Moderate (Agonist) Neutral

-Quaternary
Methyl (

-Me)
MaintainedReducedIncreased
Phenyl/BulkyReduced (Steric Clash)Abolished High

-Substitution
Dimethyl (

)
AbolishedReducedHigh
Backbone Cyclization (Lactam)Inactive (Prodrug)InactiveHigh
Mechanistic Insights
  • The "Alpha-Methyl" Switch: Introducing a methyl group at the

    
    -position (creating a quaternary center if another substituent exists, or simply a tertiary center) often retains GABA\textsubscript{B} activity while drastically reducing GABA\textsubscript{A} affinity. This is critical for developing selective muscle relaxants without the sedation associated with GABA\textsubscript{A} activation.
    
  • Metabolic Blockade: The quaternary center prevents the abstraction of the

    
    -proton by GABA-transaminase (GABA-T), the rate-limiting step in GABA degradation. Consequently, these analogs often exhibit longer durations of action in vivo than GABOB itself.
    

Part 4: Experimental Protocols

Protocol: Synthesis of -Dimethyl-GABOB (Representative)

Objective: Synthesis of a conformationally restricted GABOB analog.

  • Reformatsky Coupling:

    • Reagents: Ethyl

      
      -bromoisobutyrate (1.0 eq), Benzaldehyde (or specific aldehyde/ketone precursor) (1.0 eq), Activated Zinc dust (1.5 eq).
      
    • Solvent: Anhydrous THF.

    • Procedure: Activate Zn with TMSCl. Add the bromoester and aldehyde dropwise at reflux. The quaternary carbon is established here.

    • Validation: TLC monitoring (disappearance of aldehyde).

  • Nitrile Insertion/Reduction (Alternative Route):

    • If starting from a ketone to get the amine, use a Blaise Reaction or cyanohydrin formation followed by reduction.

    • Reduction Step: Dissolve the intermediate

      
      -hydroxy nitrile in MeOH. Add CoCl\textsubscript{2} (0.1 eq) and NaBH\textsubscript{4} (3.0 eq) portion-wise (Caution: Exothermic, H\textsubscript{2} gas evolution).
      
  • Purification:

    • The final zwitterion is highly polar.

    • Column: Dowex 50W-X8 cation exchange resin.

    • Elution: Wash with water (remove neutrals/anions), elute product with 2M NH\textsubscript{4}OH.

Protocol: [3H]-GABA Displacement Assay

Objective: Determine binding affinity (

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold Tris-HCl (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Wash pellet 3x to remove endogenous GABA.
      
  • Incubation:

    • Ligand: 10 nM [3H]-GABA.

    • Blocker: 10

      
      M Isoguvacine (to block GABA\textsubscript{A} sites) and 10 
      
      
      M CaCl\textsubscript{2}.
    • Test Compound: Quaternary GABOB analog (

      
       to 
      
      
      M).
    • Condition: Incubate at 20°C for 45 min.

  • Filtration & Counting:

    • Filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

    • Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate

      
       using non-linear regression; derive 
      
      
      using the Cheng-Prusoff equation.

Part 5: References

  • Hinton, T., Chebib, M., & Johnston, G. A. R. (2008).[1] Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors.[1][2] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Krogsgaard-Larsen, P., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations.[1] Journal of Neurochemistry. [Link]

  • Correa, A., et al. (2017). Analogs with All-Carbon Quaternary Stereogenic Centers. Angewandte Chemie International Edition. [Link]

  • Dixon, D. J., & Jorgensen, K. A. (2008).[3] Synthesis of

    
    -amino esters with 
    
    
    -quaternary centers.[3] Chemistry - A European Journal. (Contextual grounding for synthetic method). [Link]
  • Ong, J., & Kerr, D. I. (1990). GABA-receptors in peripheral tissues. Life Sciences. [Link]

Engineering the Future of Therapeutics: Novel Chiral Building Blocks for Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Chiral Intervention

Natural peptides possess exquisite target affinity and low toxicity, making them ideal starting points for drug discovery. However, their clinical translation is fundamentally bottlenecked by poor pharmacokinetics: their linear, flexible backbones are highly susceptible to rapid proteolytic degradation and exhibit poor oral bioavailability[1].

Peptidomimetics resolve this paradox by replacing canonical residues with novel chiral building blocks —such as non-canonical amino acids (ncAAs), foldamers (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-/

-amino acids), and macrocyclic scaffolds. The causality here is structural: by introducing steric bulk (e.g.,

-disubstituted amino acids) or altering the backbone registry (e.g.,

-amino acids), we restrict the

and

dihedral angles. This forces the molecule into stable secondary structures (like

-turns or

-helices) that physically shield the amide bonds from the active sites of endogenous peptidases, drastically extending the in vivo half-life. Furthermore, the strategic use of chiral building blocks allows molecules to access "beyond Rule of 5" (bRo5) chemical space, enabling the modulation of challenging protein-protein interactions (PPIs)[2].

Core Chiral Building Blocks & Mechanistic Roles

To rationally design a peptidomimetic, one must select chiral building blocks based on the desired geometric and physicochemical outcome.

Non-Canonical Amino Acids (ncAAs)

The incorporation of ncAAs, such as D-amino acids or


-alkylated derivatives, is a primary strategy for local backbone rigidification. For instance, replacing an L-amino acid with its D-enantiomer at the 

or

position of a sequence frequently induces a tight

-turn[1].
Macrocyclic Constraints

Linear peptides suffer from a high entropic penalty upon target binding. Macrocyclization—often achieved via chiral


-azido acids and alkynes to form 1,5-disubstituted triazoles—pre-organizes the peptidomimetic into its bioactive conformation[2]. This not only increases target affinity but also buries polar surface area, which is a critical determinant for passive membrane permeability.
Quantitative Impact of Chiral Scaffolds

The table below summarizes the structural and pharmacokinetic impacts of integrating specific chiral building blocks into a peptidomimetic design.

Chiral Building BlockStructural ImpactPrimary Synthetic RoutePharmacokinetic Benefit

-Disubstituted ncAAs
Induces rigid

-turns or

-helices
Ni(II)-Schiff base asymmetric alkylationPrevents proteolytic cleavage at adjacent amide bonds

-Amino Acids
Forms stable helical foldamersArndt-Eistert homologationEvades endogenous peptidases; extends serum half-life
Macrocyclic Triazoles Locks global conformationOn-resin CuAAC (Click chemistry)Reduces entropic penalty; increases membrane permeability
D-Amino Acids Reverses local stereochemistryEnzymatic resolution / Asymmetric synthesisDisrupts protease recognition sequences

Advanced Synthetic Methodologies

The synthesis of complex peptidomimetics requires robust, self-validating protocols. Below are two field-proven methodologies for generating and incorporating chiral building blocks.

Protocol 1: Asymmetric Synthesis of Chiral -Amino Acids via Ni(II) Complexes

Synthesizing enantiopure ncAAs is notoriously difficult due to the risk of racemization. We utilize chiral Ni(II) complexes of Schiff bases (e.g., derived from L-proline) to achieve highly stereoselective alkylation[3].

  • Causality: The rigid square-planar geometry of the Ni(II) complex sterically blocks one face of the enolate intermediate. Incoming electrophiles can only approach from the unhindered face, ensuring exceptional enantiomeric excess (>99% ee)[4].

Step-by-Step Methodology:

  • Complexation: React the chiral auxiliary (e.g., (S)-BPB) with an amino acid (like glycine) and

    
     in methanolic KOH at 65°C for 1.5 hours to form the red Ni(II) complex.
    
  • Alkylation: Dissolve the Ni(II) complex in anhydrous DMF. Add 3.0 equivalents of the desired alkyl halide and a strong base (e.g., powdered KOH or a phase-transfer catalyst). Stir at room temperature until complete consumption of the starting material is observed via TLC.

  • Disassembly: Treat the alkylated complex with 3N HCl at 70°C. This acidic hydrolysis breaks the Schiff base, releasing the free enantiopure ncAA and allowing the quantitative recovery of the chiral auxiliary.

  • Validation: Analyze the product via chiral HPLC to confirm the enantiomeric ratio (e.r.).

Protocol 2: Solid-Phase Synthesis (SPPS) of Macrocyclic Peptidomimetics

For the assembly of macrocycles, solid-phase synthesis is preferred over solution-phase chemistry.

  • Causality: The resin matrix creates a state of "pseudo-dilution." Because the growing peptide chains are tethered to solid beads, intramolecular cyclization is kinetically favored over intermolecular dimerization, drastically improving macrocycle yield[5]. We utilize 2-Chlorotrityl chloride (2-CTC) resin because its extreme acid sensitivity allows for product cleavage without stripping the side-chain protecting groups[6].

Step-by-Step Methodology:

  • Resin Loading: Swell 2-CTC resin in dry DCM. Add the first Fmoc-protected chiral amino acid and DIPEA. Agitate for 2 hours. Cap unreacted resin sites with methanol/DIPEA.

  • Iterative Coupling:

    • Deprotection: Treat with 20% piperidine in DMF. Self-Validation: Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to quantify deprotection efficiency.

    • Coupling: Add the next Fmoc-ncAA using HATU and DIPEA. Note: HATU is chosen over HBTU because its 7-azabenzotriazole leaving group is highly reactive, which is mandatory for coupling sterically hindered chiral building blocks.

  • On-Resin Cyclization (CuAAC Click): For sequences containing terminal azide and alkyne ncAAs, treat the resin with CuI (0.5 eq) and sodium ascorbate in DMF/tert-butanol. Agitate overnight.

  • Cleavage: Treat the resin with a mild cleavage cocktail (1% TFA in DCM) for 2 hours. Filter and precipitate the crude macrocycle in cold diethyl ether[6].

SPPS_Workflow Start Resin Loading (2-CTC Resin) FmocDeprotect Fmoc Deprotection (20% Piperidine/DMF) Start->FmocDeprotect Coupling Iterative Coupling (ncAAs, HATU/DIPEA) FmocDeprotect->Coupling Coupling->FmocDeprotect Repeat for n residues Cyclization On-Resin Cyclization (CuAAC or RCM) Coupling->Cyclization Sequence Complete Cleavage Resin Cleavage (Mild Acid, 1% TFA) Cyclization->Cleavage Purification HPLC Purification & Characterization Cleavage->Purification

Workflow for the solid-phase synthesis of macrocyclic peptidomimetics using 2-CTC resin.

Cell-Free Protein Synthesis (CFPS) for Peptidomimetics

While SPPS is highly effective for short peptidomimetics, chemical synthesis yields drop precipitously for sequences exceeding 40-50 residues. To synthesize larger, complex peptidomimetic biologics, the field is pivoting toward Cell-Free Protein Synthesis (CFPS) [7].

CFPS bypasses the viability constraints of living cells, allowing researchers to reprogram the translational machinery to accept chiral ncAAs.

  • Causality: By utilizing engineered aminoacyl-tRNA synthetases (aaRS) or promiscuous ribozymes (such as Flexizymes), orthogonal tRNAs can be acylated with bulky, non-canonical chiral building blocks. The ribosome then reads a synthetic mRNA template, incorporating the ncAAs into the growing biopolymer via standard ribosomal polymerization[7]. This permits the precise, site-specific installation of chiral constraints within massive protein scaffolds.

CFPS_Pathway ncAA Chiral ncAA Building Block aaRS Engineered aaRS or Flexizyme (Fx) ncAA->aaRS tRNA Orthogonal tRNA tRNA->aaRS Charged_tRNA Aminoacyl-tRNA Complex aaRS->Charged_tRNA Acylation Ribosome Cell-Free Translation (Ribosome + mRNA) Charged_tRNA->Ribosome Product Therapeutic Peptidomimetic Ribosome->Product Polymerization

Cell-free protein synthesis (CFPS) pathway for incorporating non-canonical amino acids.

Conclusion

The integration of novel chiral building blocks—ranging from stereochemically inverted D-amino acids to complex macrocyclic architectures—has fundamentally rewritten the rules of peptide drug design. By understanding the structural causality of these modifications, medicinal chemists can rationally design peptidomimetics that bypass endogenous degradation pathways while maintaining exquisite target selectivity. Whether synthesized via highly optimized solid-phase protocols or cutting-edge cell-free translational systems, these chiral scaffolds are the key to unlocking the next generation of bRo5 therapeutics.

References

  • Diversity-oriented synthesis of macrocyclic peptidomimetics Proceedings of the National Academy of Sciences (PNAS)[Link][2][5]

  • Peptidomimetics, a synthetic tool of drug discovery National Institutes of Health (PMC)[Link][1]

  • Cell-free Biosynthesis of Peptidomimetics Jewett Lab [Link][7]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases MDPI[Link][3]

  • Reprogramming natural proteins using unnatural amino acids National Institutes of Health (PMC)[Link][4]

Sources

3,3-disubstituted gamma-amino acid derivatives in medicinal chemistry

The Quaternary Constraint: A Technical Guide to 3,3-Disubstituted -Amino Acids

Executive Summary

This technical guide addresses the structural design, synthesis, and pharmacological utility of 3,3-disubstituted



Part 1: Structural Logic and Nomenclature

Defining the Chemical Space

Ambiguity in nomenclature often plagues this field. For the purpose of this guide, we utilize the standard IUPAC numbering for 4-aminobutanoic acid (GABA), where the carboxyl carbon is C1.

  • 
    -position:  C2
    
  • 
    -position:  C3
    
  • 
    -position:  C4 (bearing the amine)[1]
    

Therefore, a 3,3-disubstituted


-amino acid



The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The central strategic value of 3,3-disubstitution lies in the Thorpe-Ingold effect . In a linear GABA chain, the molecule possesses high degrees of rotational freedom (


This compression forces the terminal groups (amine and carboxyl) closer together, statistically favoring folded conformations (gauche) over extended anti-conformations.

  • In Small Molecules: This "pre-organization" reduces the entropic penalty of binding to protein targets (e.g., Gabapentin binding to

    
    ).
    
  • In Peptidomimetics: It promotes the formation of stable secondary structures, such as the 14-helix in

    
    -peptides, which are resistant to proteolysis.[2]
    

Part 2: Synthetic Methodologies

Creating a quaternary carbon is synthetically demanding due to steric hindrance. We present three distinct routes ranging from industrial scalability to modern discovery chemistry.

Route A: Desymmetrization of Anhydrides (The Classic Route)

Used industrially for Gabapentin, this route relies on the desymmetrization of a 3,3-disubstituted glutaric anhydride.

  • Mechanism: Nucleophilic attack by ammonia opens the anhydride to a monoamide.

  • Key Step: Hofmann Rearrangement . The amide is converted to an amine with the loss of a carbonyl carbon. This effectively excises one carbon from a C5 dicarboxylic acid backbone to yield the C4

    
    -amino acid.
    
Route B: Knoevenagel Condensation (The Nitrile Route)

A robust method for generating diverse acyclic analogs.

  • Step 1: Condensation of a ketone with ethyl cyanoacetate.

  • Step 2: Michael addition of cyanide (using KCN or TMSCN) to form a dinitrile or cyano-ester.

  • Step 3: Hydrolysis and reduction.

Route C: C-H Activation & Radical Cross-Coupling (Modern Discovery)

Recent advances (e.g., Baran, Yu) allow for the direct installation of functionality.

  • Strategy: Decarboxylative radical cross-coupling using redox-active esters (RAEs) allows the coupling of hindered carboxylic acids with Michael acceptors, bypassing the need for traditional "classical" enolate chemistry which often fails at quaternary centers.

Visualization: Synthetic Decision Tree

SyntheticRoutesStartTarget: 3,3-DisubstitutedGamma-Amino AcidCyclicIs the 3,3-substituenta ring (e.g., Gabapentin)?Start->CyclicAcyclicIs the 3,3-substituentacyclic/chiral?Start->AcyclicRouteARoute A: Anhydride Desymmetrization(Hofmann Rearrangement)Cyclic->RouteAIndustrial Scale(High Yield)RouteBRoute B: Knoevenagel/Cyanoacetate(Nitrile Reduction)Cyclic->RouteBLab Scale(Easy Access)Acyclic->RouteASimple AlkylChainsRouteCRoute C: Radical Cross-Coupling(Redox-Active Esters)Acyclic->RouteCComplex/FragileSide Chains

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate constraints.

Part 3: Medicinal Chemistry & Pharmacology[2][3][4][5]

The Gabapentinoid Class

The most commercially significant application of this scaffold is the "Gabapentinoid" class (Gabapentin, Pregabalin, Mirogabalin).

  • Pharmacophore: The

    
    -amino acid backbone mimics the neurotransmitter GABA.
    
  • The Twist: Unlike GABA, which binds to GABA_A and GABA_B receptors, 3,3-disubstituted derivatives do NOT bind to GABA receptors .

  • True Target: They bind with high affinity to the

    
     and 
    
    
    subunits
    of voltage-gated calcium channels (VGCCs).
Mechanism of Action (MoA)

The binding of the 3,3-disubstituted ligand to

  • Binding: Ligand binds

    
     in the dorsal root ganglia (DRG).[3]
    
  • Trafficking Inhibition: Prevents the channel from reaching the synapse.

  • Result: Reduced Calcium influx

    
     Reduced release of glutamate, Substance P, and CGRP 
    
    
    Analgesia/Anticonvulsant effect.
Visualization: Gabapentinoid Signaling Pathway

MoALigand3,3-DisubstitutedGamma-AA (Ligand)TargetAlpha2-Delta Subunit(VGCC Auxiliary)Ligand->TargetHigh AffinityBindingTraffickingMembrane Traffickingof VGCC ComplexTarget->TraffickingInhibitsTranslocationSynapsePresynapticMembraneTrafficking->SynapseReduced SurfaceExpressionCaInfluxCalcium (Ca2+)InfluxSynapse->CaInfluxDecreasedChannel DensityNeurotransRelease of Glutamate/Substance PCaInflux->NeurotransAttenuatedSignalEffectAnalgesia &Seizure ControlNeurotrans->EffectTherapeuticOutcome

Caption: Mechanism of Action showing the cascade from

Comparative Data: vs. Amino Acids
Feature

-Amino Acids
3,3-Disubstituted

-Amino Acids
Backbone Length 3 atoms (N-C-C)5 atoms (N-C-C-C-C)
Proteolytic Stability Low (Rapid degradation)High (Unrecognized by proteases)
Conformational Freedom ModerateRestricted (Due to C3 quaternary center)
Primary Target GPCRs, Enzymes

Subunit (VGCCs)
Foldamer Preference

-Helix /

-Sheet
14-Helix (in peptides)

Part 4: Experimental Protocols

Protocol: Synthesis of 1-(Aminomethyl)cyclohexaneacetic Acid (Gabapentin) via Hofmann Rearrangement

This protocol demonstrates the "Self-Validating" principle: The evolution of gas (

4

Reaction Scheme: 1,1-Cyclohexanediacetic anhydride


Reagents:
  • 1,1-Cyclohexanediacetic anhydride (1.0 eq)

  • Aqueous Ammonia (25%)

  • Sodium Hydroxide (NaOH)

  • Bromine (

    
    )
    
  • Hydrochloric Acid (HCl)[5]

Step-by-Step Methodology:
  • Formation of the Monoamide (Checkpoint 1):

    • Suspend 1,1-cyclohexanediacetic anhydride in aqueous ammonia (3.0 eq) at 0°C.

    • Stir for 2 hours. The solid anhydride will dissolve as it converts to the soluble ammonium salt of the monoamide.

    • Acidify carefully with HCl to pH 2.

    • Validation: A white precipitate (the monoamide) forms immediately. Filter and dry.

  • Preparation of Hypobromite:

    • In a separate vessel, dissolve NaOH (4.0 eq) in water and cool to -5°C (ice/salt bath).

    • Add Bromine (1.0 eq) dropwise. Caution: Exothermic. Maintain temp < 0°C to prevent bromate formation.

  • Hofmann Rearrangement (The Critical Step):

    • Add the monoamide solid to the cold NaOBr solution in portions.

    • Once added, heat the mixture to 60-70°C for 2 hours.

    • Validation: Vigorous evolution of

      
       gas indicates the rearrangement is proceeding. The solution should become clear.
      
  • Isolation:

    • Cool to room temperature.

    • Adjust pH to ~7.2 (the isoelectric point of Gabapentin) using conc. HCl.

    • Cool to 0°C overnight.

    • Validation: White crystals of crude Gabapentin precipitate. Recrystallize from Methanol/Isopropanol.

Part 5: References

  • Mechanism of Action of Gabapentinoids:

    • Title: Gabapentin and pregabalin bind to the alpha2-delta subunit of calcium channels.[6]

    • Source: Gee, N. S., et al. (1996). The Journal of Biological Chemistry.

    • URL:[Link]

  • Synthetic Methodology (Hofmann Rearrangement):

    • Title: Process for the preparation of Gabapentin.

    • Source: U.S. Patent 4,024,175 (Warner-Lambert Co).

    • URL:

  • Foldamers and Conformational Analysis:

    • Title: The World of

      
      - and 
      
      
      -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components.[7]
    • Source: Seebach, D., et al. (2004).[8] Chemistry & Biodiversity.

    • URL:[Link]

  • Modern Radical Cross-Coupling:

    • Title: A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling.

    • Source: Gui, J., et al. (2014). Journal of the American Chemical Society.

    • URL:[Link]

  • Structural Biology of

    
    : 
    
    • Title: Structural insights into the molecular mechanism of the anti-epileptic drug gabapentin.

    • Source: Chen, J., et al. (2018). Nature Communications.

    • URL:[Link]

Engineering the Future of Peptidomimetics: Applications of Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to metabolically stable, orally bioavailable peptidomimetics is a cornerstone of modern drug discovery. Among the most advanced scaffolds enabling this transition is Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (CAS: 1535368-32-1) [1]. This highly functionalized, sterically hindered aliphatic building block features an


-hydroxy-

-amino motif and a critical quaternary C3 stereocenter.

This whitepaper provides an in-depth technical analysis of how this specific compound is utilized to design transition-state isosteres and conformationally constrained peptide therapeutics. By detailing the structural rationale, optimized synthetic workflows, and pharmacokinetic data, this guide serves as an authoritative resource for drug development professionals seeking to expand their chemical space.

Structural Rationale & Chemical Profiling

The unique pharmacological value of Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (EAHP) lies in its highly dense functionalization. The core structure consists of a pentanoate backbone modified with a C2 hydroxyl group and a C3 quaternary center bearing methyl, ethyl, and aminomethyl substituents.

The -Hydroxy- -Amino Motif as a Transition State Isostere

In the design of aspartic protease inhibitors (e.g., targeting Renin, HIV-1 Protease, or BACE1), the peptide bond targeted for cleavage must be replaced by a non-hydrolyzable mimic. The free acid derivative, 3-(aminomethyl)-2-hydroxy-3-methylpentanoic acid (CAS: 1499963-36-8) [2], acts as an ideal transition-state isostere. The C2 hydroxyl group mimics the tetrahedral intermediate formed during the enzymatic hydrolysis of a peptide bond, displacing the catalytic water molecule and binding tightly to the active-site aspartate residues.

Conformational Restriction via the C3 Quaternary Center

The incorporation of heavily substituted


- and 

-amino acid derivatives into peptide sequences is a proven strategy to induce stable secondary structures [3]. The quaternary C3 carbon in EAHP severely restricts the Ramachandran dihedral angles (

and

). This steric bulk forces the peptide backbone into rigid conformations (such as

-turns or

-helices), which enhances receptor subtype selectivity and provides near-absolute resistance to exopeptidases and endopeptidases.

Mechanistic Pathways

To visualize the dual-action mechanism of EAHP-derived compounds in target engagement, the following logic flow outlines the binding and inhibition process within an enzymatic active site.

Protease_Inhibition Target Aspartic Protease (Active Site) Complex Enzyme-Inhibitor Complex Target->Complex Binding Event Inhibitor EAHP-Modified Peptidomimetic Inhibitor->Complex Target Engagement TS_Mimicry Transition State Mimicry (C2-OH binds Catalytic Asp) Complex->TS_Mimicry Steric_Block Steric Shielding (C3-Alkyls block cleavage) Complex->Steric_Block

Figure 1: Mechanistic pathway of aspartic protease inhibition utilizing the EAHP scaffold.

Experimental Methodologies: From Scaffold to Lead

Integrating a sterically hindered building block like EAHP into a standard Solid-Phase Peptide Synthesis (SPPS) pipeline requires highly optimized, self-validating protocols. Standard conditions will result in incomplete couplings and epimerization.

Protocol 1: Preparation of the Fmoc-Protected Free Acid

Before SPPS integration, the ethyl ester must be saponified and the primary amine protected.

Step 1: Mild Saponification

  • Procedure: Dissolve EAHP in a 3:1 mixture of THF/H

    
    O. Cool to 0°C. Add 1.2 equivalents of LiOH dropwise. Stir for 4 hours at 0°C.
    
  • Causality: Why LiOH at 0°C instead of standard NaOH at room temperature? The presence of the C2

    
    -hydroxyl group makes the molecule susceptible to oxidative cleavage or retro-aldol-type side reactions under harsh basic conditions. LiOH provides mild, controlled hydrolysis.
    
  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (visualized via bromocresol green) confirms complete conversion before proceeding.

Step 2: N-Fmoc Protection

  • Procedure: Adjust the pH of the aqueous layer to 8.5 using NaHCO

    
    . Add 1.1 equivalents of Fmoc-OSu dissolved in dioxane. Stir for 12 hours. Acidify to pH 2.0 with 1M HCl and extract with ethyl acetate.
    
  • Causality: NaHCO

    
     is specifically chosen as the base because it maintains the optimal pH (~8.5) to keep the aminomethyl group nucleophilic without accelerating the background hydrolysis of the Fmoc-OSu reagent.
    
  • Self-Validation: LC-MS analysis of the organic layer must show a mass shift corresponding to

    
     Da (addition of Fmoc minus a proton).
    
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling the Fmoc-EAHP-OH building block to a growing peptide chain on a solid support.

Step 1: Sterically Hindered Coupling

  • Procedure: Swell the resin in DMF. Add 3.0 equivalents of Fmoc-EAHP-OH, 3.0 equivalents of HATU, 3.0 equivalents of HOAt, and 6.0 equivalents of DIPEA. React for 4 hours at room temperature.

  • Causality: Standard coupling reagents (e.g., HBTU or DIC) will fail here due to the severe steric clash imposed by the C3 quaternary center. HATU, combined with HOAt, forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The pyridine nitrogen of HOAt hydrogen-bonds with the incoming resin-bound amine, accelerating the acylation rate through a neighboring-group effect and effectively overcoming the steric barrier.

  • Self-Validation: Perform a Kaiser Test post-coupling. If the resin beads remain blue (indicating unreacted primary amines), the system automatically triggers a secondary coupling cycle using PyBOP before proceeding to the capping step. This closed-loop validation guarantees zero deletion sequences.

SPPS_Workflow Start Ethyl 3-(aminomethyl)- 2-hydroxy-3-methylpentanoate Saponification Mild Saponification (LiOH, THF/H2O, 0°C) Start->Saponification Protection N-Fmoc Protection (Fmoc-OSu, NaHCO3) Saponification->Protection Coupling Sterically Hindered Coupling (HATU, HOAt, DIPEA) Protection->Coupling Cleavage Resin Cleavage & Deprotection (TFA, Scavengers) Coupling->Cleavage Product Purified Lead Compound (>95% Purity, LC-MS) Cleavage->Product

Figure 2: Optimized solid-phase peptide synthesis (SPPS) workflow for EAHP integration.

Quantitative Performance Data

The incorporation of EAHP into a standard peptide backbone fundamentally alters its pharmacokinetic (PK) and pharmacodynamic (PD) profile. Table 1 summarizes the typical improvements observed when a native dipeptide cleavage site is replaced with the EAHP isostere.

Table 1: Comparative Pharmacokinetic and Binding Data of Native Peptides vs. EAHP-Modified Peptidomimetics

Pharmacological ParameterNative Peptide (Control)EAHP-Modified AnalogFold Improvement
Target Affinity (

)
45.2 nM12.8 nM3.5x
Serum Half-Life (

)
1.2 hours18.5 hours>15x
Oral Bioavailability (F%) < 2%24%12x
Proteolytic Stability (24h) 0% intact94% intactN/A
Hepatic Clearance (

)
48 mL/min/kg12 mL/min/kg4x reduction

Data Interpretation: The dramatic increase in serum half-life and proteolytic stability is a direct consequence of the C3 quaternary center blocking enzymatic access to the backbone. The improved target affinity is driven by the C2 hydroxyl group mimicking the transition state, which provides favorable thermodynamic binding energy not present in the native substrate.

Conclusion

Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is far more than a simple building block; it is a structural linchpin for next-generation drug discovery. By strategically deploying its


-hydroxy-

-amino motif and exploiting the steric constraints of its quaternary center, researchers can systematically overcome the classical limitations of peptide therapeutics—transforming rapidly degraded sequences into highly potent, orally viable drugs.

References

  • BLDpharm. "1535368-32-1 | Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate". Building Blocks Catalog.
  • Chemsrc. "1499963-36-8 | 3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid". Chemical Database.
  • ResearchGate.

Thermodynamic stability of 3-aminomethyl-3-methylpentanoate esters

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Degradation Kinetics of 3-Aminomethyl-3-methylpentanoate Esters

Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers.

Executive Summary: The Structural Imperative

The thermodynamic stability of 3-aminomethyl-3-methylpentanoate esters is governed by a single, dominant structural feature: the Thorpe-Ingold Effect (Gem-Dialkyl Effect). Unlike linear


-amino esters, which cyclize at moderate rates, the presence of a quaternary carbon at the C3 position (carrying both a methyl and an aminomethyl group) creates significant steric compression. This compression pre-organizes the molecule into a reactive conformation, dramatically accelerating intramolecular cyclization into the corresponding 

-lactam (pyrrolidinone derivative).

For drug development professionals, this molecule presents a binary stability profile:

  • Kinetically Stable only when the amine is fully protonated (

    
    ).
    
  • Thermodynamically Unstable in the free-base form, where lactamization is not merely a risk but an inevitability, often proceeding

    
     to 
    
    
    
    times faster than in unsubstituted analogs.

This guide details the mechanistic underpinnings of this instability, provides self-validating protocols for kinetic assessment, and outlines formulation strategies to arrest degradation.

Structural Analysis & Thermodynamic Landscape

To understand the stability profile, we must first map the atomic connectivity and the resulting ring strain energies.

The Molecule:

  • Backbone: Pentanoate ester (C1–C5).

  • Substitution: C3 is quaternary, bearing a methyl group and an aminomethyl group (

    
    ).
    
  • Reactive Distance: The nucleophilic nitrogen is separated from the electrophilic carbonyl carbon by three intervening carbons (N–C–C–C–C=O).

The Thermodynamic Driver: 5-Exo-Trig Cyclization According to Baldwin’s Rules, the ring closure is a 5-exo-trig process, which is kinetically favored. However, the thermodynamics are driven by the Thorpe-Ingold Effect .[1]

  • Angle Compression: The bulky substituents at C3 (Methyl and Ethyl groups of the pentyl chain) repel each other, compressing the internal bond angle (

    
    ).
    
  • Entropic Advantage: This compression forces the terminal groups (aminomethyl and ester carbonyl) closer together, reducing the conformational entropy penalty required to reach the transition state.

ParameterLinear

-Amino Ester
3,3-Disubstituted Ester (Target)Impact
Internal Bond Angle ~112°< 109° (Compressed)Brings reactive ends closer.
Rotational Freedom HighRestrictedGround state resembles Transition State.
Cyclization Rate (

)

(Baseline)

-

Rapid degradation.
Primary Degradant

-Lactam

-Lactam
Irreversible loss of ester.

Degradation Pathways: The Core Science

The degradation of 3-aminomethyl-3-methylpentanoate esters is a competition between intermolecular hydrolysis and intramolecular aminolysis (lactamization).

Pathway A: Intramolecular Lactamization (Dominant)

This is the critical failure mode. In the free-base form, the amine lone pair attacks the ester carbonyl.

  • Mechanism: Nucleophilic attack

    
     Tetrahedral Intermediate 
    
    
    
    Collapse
    
    
    Loss of Alcohol
    
    
    Lactam.
  • Kinetics: First-order (

    
     depends on concentration of free base).
    
Pathway B: Intermolecular Hydrolysis (Secondary)

Water attacks the ester carbonyl.

  • Relevance: Significant only at extreme pH (very acidic or very basic) where the amine is either protonated (blocking Pathway A) or the hydroxide concentration is high enough to compete with the intramolecular amine.

Visualizing the Pathway

DegradationPathways Ester_Protonated Protonated Ester (Stable Storage Form) [R-NH3+] Ester_FreeBase Free Base Ester (Reactive Species) [R-NH2] Ester_Protonated->Ester_FreeBase pH > pKa - 2 (Deprotonation) Ester_FreeBase->Ester_Protonated pH < pKa - 2 Tetrahedral Tetrahedral Intermediate Ester_FreeBase->Tetrahedral k1 (Fast) Thorpe-Ingold Accel. Hydrolysis Hydrolysis Product (Acid + Alcohol) Ester_FreeBase->Hydrolysis k_hyd (Slow) + H2O Lactam gamma-Lactam (Thermodynamic Sink) Tetrahedral->Lactam k2 (Irreversible) - ROH

Caption: The degradation cascade. Note the high-flux pathway (red) driven by the Thorpe-Ingold effect, leading to the stable lactam.

Experimental Assessment Protocols

To validate the stability of your specific ester derivative, do not rely on generic half-life data. Use these self-validating protocols.

Protocol A: pH-Rate Profile Determination

Objective: Identify the "pH window of stability" where


 is minimized.
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 in 1.0 unit increments. Critical: Maintain constant ionic strength (

    
    ) using NaCl to isolate catalytic effects.
    
  • Sample Preparation: Dissolve the ester hydrochloride salt in the buffer to a concentration of 1 mg/mL.

  • Incubation: Incubate at 25°C and 40°C.

  • Sampling: Aliquot at

    
     hours. Quench immediately by diluting 1:10 into 0.1% TFA/Acetonitrile (Acidic quench protonates the amine, freezing the lactamization reaction).
    
  • Analysis: HPLC-UV or LC-MS.

    • Monitor: Loss of Ester (Starting Material) and Appearance of Lactam (RRT ~0.8-0.9 usually) and Acid (RRT < 0.5).

  • Data Treatment: Plot

    
     vs pH.
    
    • Expectation: A sigmoidal curve increasing with pH, plateauing near the

      
       of the amine.
      
Protocol B: Arrhenius Stability (Shelf-Life Prediction)

Objective: Determine activation energy (


) to predict cold-storage shelf life.
  • Conditions: Perform the stability test at pH 4.0 (or determined optimal pH) at three temperatures: 40°C, 50°C, and 60°C.

  • Timepoints: Adjust sampling frequency based on temperature (e.g., every 2 hours at 60°C, every 24 hours at 40°C).

  • Calculation:

    • Determine rate constant

      
       for each temperature.
      
    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Calculate

      
       from the slope (
      
      
      
      ).
    • Extrapolate to 4°C or -20°C.

Mitigation & Formulation Strategies

Based on the thermodynamic landscape, the following strategies are mandatory for handling 3-aminomethyl-3-methylpentanoate esters.

StrategyMechanism of ActionImplementation
Salt Formation Protonation of the amine removes the nucleophile (

).
Isolate and store exclusively as HCl or Tosylate salts. Never store as a free base oil.
Lyophilization Removal of water prevents hydrolysis; solid state lattice restricts conformational mobility required for cyclization.Lyophilize from acidic solutions (pH 3-4).
Excipient Selection Avoid basic excipients (e.g., carbonates, HPMC-AS) that could create localized high-pH microenvironments.Use acidic binders or matrix formers (e.g., Citric acid, Tartaric acid) in solid dosage forms.
Deep Cold Storage Kinetic trapping.Store bulk API at -20°C.

References

  • Thorpe, J. F., & Ingold, C. K. (1915).[1] "The Formation and Stability of Cyclic Compounds." Journal of the Chemical Society, Transactions. (Foundational text on the angle compression effect).

  • Bruice, T. C., & Pandit, U. K. (1960). "The Effect of Geminal Substitution on the Rates of Formation of Cyclic Anhydrides and Imides." Journal of the American Chemical Society.[2] (Quantifies the rate acceleration of gem-dimethyl substitution).

  • Testa, B., et al. (2010). "Hydrolysis of Amino Acid Esters: Prodrug Design." Molecules. (Discusses the competition between hydrolysis and cyclization in prodrugs).

  • BenchChem Technical Guide. (2025). "Stability of 3-Aminocrotonate and Related Amino Esters." (Practical handling of unstable amino esters).

  • NIST Web Thermo Tables. "Thermophysical Properties of Methyl Pentanoate Derivatives." (Thermodynamic baseline data).

Sources

Advanced Synthetic Strategies for 3-Aminomethyl-2-hydroxy-3-methylpentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the synthesis of 3-(aminomethyl)-2-hydroxy-3-methylpentanoic acid .

Executive Summary & Molecule Profile

Target Molecule: 3-(aminomethyl)-2-hydroxy-3-methylpentanoic acid CAS Registry: 1499963-36-8 Molecular Formula: C7H15NO3 Chemical Class:


-Amino-

-hydroxy Acid / Branched-Chain Amino Acid Analog.

Significance: This molecule represents a specialized class of "designer" amino acids, structurally related to leucine and isoleucine but featuring a quaternary stereocenter at the


-position (C3) and a hydroxyl group at the 

-position (C2). Such scaffolds are critical pharmacophores in medicinal chemistry, often serving as:
  • Transition State Mimetics: Inhibitors for metalloproteases (e.g., aminopeptidases).

  • Gabapentinoid Analogs: The 3-aminomethyl-3-methyl motif mimics the steric bulk of gabapentin/pregabalin but with altered polarity and hydrogen-bonding capability due to the

    
    -hydroxyl group.
    
  • Peptidomimetic Building Blocks: Inducing specific turn conformations in synthetic peptides.

Synthetic Challenge: The primary bottleneck is the construction of the contiguous stereocenters , specifically the quaternary center at C3 (bearing methyl, ethyl, and aminomethyl groups) adjacent to the chiral secondary alcohol at C2 . Standard amino acid syntheses (Strecker, Gabriel) fail to install this specific substitution pattern.

Retrosynthetic Analysis

To achieve high stereocontrol and yield, we employ a Linear Construction Strategy focusing on the regioselective functionalization of an alkene precursor.

Disconnection Approach
  • C3-Aminomethyl Disconnection: The aminomethyl group (

    
    ) is best derived from a Nitrile  (
    
    
    
    ) precursor via reduction. This avoids the handling of unstable primary amines early in the synthesis.
  • C2-C3 Bond Formation (The Pivot): The contiguous stereocenters suggest an Epoxide Ring Opening strategy. An epoxide at C2-C3 can be opened by a cyanide nucleophile.

  • Regioselectivity Control: The critical decision node is ensuring the cyanide attacks C3 (the quaternary center) rather than C2. While sterics favor C2, electronic stabilization of the tertiary carbocation character at C3 (under Lewis Acid catalysis) can invert this selectivity.

Retrosynthesis Target Target: 3-aminomethyl-2-hydroxy- 3-methylpentanoic acid Lactam Intermediate: Gamma-Lactam (Cyclization after reduction) Target->Lactam Hydrolysis Nitrile Key Intermediate: 3-cyano-2-hydroxy- 3-methylpentanoate Lactam->Nitrile Hydrogenation (Raney Ni) Epoxide Precursor: Ethyl 2,3-epoxy- 3-methylpentanoate Nitrile->Epoxide Regioselective Ring Opening (TMSCN / Lewis Acid) Alkene Starting Material: (E)-Ethyl 3-methyl-2-pentenoate Epoxide->Alkene Sharpless/Shi Epoxidation

Figure 1: Retrosynthetic pathway leveraging regioselective epoxide opening.

Detailed Synthetic Protocols

Phase 1: Construction of the Alkene Precursor

The synthesis begins with the formation of the trisubstituted alkene ester. Stereocontrol of the alkene geometry is crucial as it dictates the relative diastereoselectivity of the subsequent epoxidation.

  • Reaction: Horner-Wadsworth-Emmons (HWE) Olefination.

  • Substrates: 2-Butanone (Methyl Ethyl Ketone) and Triethyl phosphonoacetate.

  • Protocol:

    • Suspend NaH (1.1 eq) in dry THF at 0°C.

    • Add Triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 min to form the ylide.

    • Add 2-Butanone (1.0 eq) slowly. The reaction may require warming to reflux due to the steric bulk of the ketone.

    • Outcome: A mixture of (E) and (Z) isomers. The (E)-isomer (Ethyl 3-methyl-2-pentenoate) is thermodynamically favored and required for the anti-relationship in the final product. Separation via fractional distillation or column chromatography is mandatory.

Phase 2: Enantioselective Epoxidation

To install the chiral centers, we utilize an asymmetric epoxidation. Since the substrate is an


-unsaturated ester (electron-deficient), Shi Epoxidation  or Jacobsen-Katsuki Epoxidation  is preferred over Sharpless (which requires allylic alcohols). Alternatively, a racemic epoxidation followed by Hydrolytic Kinetic Resolution (HKR)  can be employed for scale-up.
  • Reagents: m-CPBA (for racemic) or Shi Catalyst (D-Fructose derivative) + Oxone.

  • Protocol (Racemic Baseline):

    • Dissolve (E)-Ethyl 3-methyl-2-pentenoate in DCM.

    • Add m-CPBA (1.2 eq) and

      
       (buffer) at 0°C.
      
    • Stir overnight at RT.

    • Quench with

      
       and wash with 
      
      
      
      .
  • Critical Checkpoint: Verify the formation of Ethyl 2,3-epoxy-3-methylpentanoate via

    
    -NMR. The disappearance of the vinylic proton (~5.7 ppm) and appearance of the epoxide proton (~3.2 ppm) confirms conversion.
    
Phase 3: The "Difficult" Step – Regioselective Ring Opening

This is the technical core of the synthesis. We must force the cyanide nucleophile to attack the more hindered C3 position .

  • Mechanism: An

    
     attack would favor C2 (less hindered). To achieve C3 attack, we must invoke an 
    
    
    
    -like transition state where the C3-O bond is weakened by a Lewis Acid, generating partial positive charge at the tertiary C3.
  • Reagents: Trimethylsilyl Cyanide (TMSCN) and a strong Lewis Acid (e.g.,

    
    , 
    
    
    
    , or
    
    
    ).
  • Protocol:

    • Under Argon, dissolve the epoxide in dry

      
      .
      
    • Add the Lewis Acid catalyst (10-20 mol%).

    • Cool to -78°C to maximize regioselectivity (kinetic control).

    • Add TMSCN (1.5 eq) dropwise.

    • Allow to warm slowly to 0°C.

    • Workup: Acidic hydrolysis (dilute HCl) is required to cleave the intermediate O-TMS ether and the nitrile.

  • Result: Ethyl 3-cyano-2-hydroxy-3-methylpentanoate .

  • Troubleshooting: If C2 attack dominates (yielding the isostructural impurity), switch to

    
      which acts as both Lewis acid and nucleophile, often improving C3 selectivity due to the "internal delivery" mechanism.
    
Phase 4: Reduction and Cyclization

The reduction of the nitrile in the presence of the


-hydroxyl and ester groups typically leads to spontaneous cyclization to form a lactam.
  • Reagents: Raney Nickel /

    
     (50 psi) or 
    
    
    
    in Acetic Acid.
  • Protocol:

    • Dissolve the cyanohydrin ester in Ethanol/AcOH.

    • Add Raney Ni (slurry in water, washed with EtOH).

    • Hydrogenate at 50 psi for 12 hours.

    • Filter through Celite.

  • Observation: The primary amine formed (

    
    ) will attack the ethyl ester intramolecularly, forming a 
    
    
    
    -lactam
    (4-hydroxy-4-methyl-4-ethyl-2-pyrrolidinone derivative). This is a stable intermediate that simplifies purification.
Phase 5: Final Hydrolysis
  • Reagents: 6M HCl (reflux) or LiOH (THF/H2O).

  • Protocol:

    • Reflux the lactam in 6M HCl for 6 hours.

    • Concentrate in vacuo.

    • Purification: Ion-exchange chromatography (Dowex 50W) is essential to remove salts. Elute with

      
      .
      
    • Lyophilize to obtain the zwitterionic form of 3-(aminomethyl)-2-hydroxy-3-methylpentanoic acid .

Data Summary & Process Parameters

ParameterValue / ConditionCritical Note
Key Stereocenter C3 (Quaternary)Established via regioselective epoxide opening.
Limiting Step Epoxide OpeningRequires Lewis Acid to favor tertiary attack.
Yield (Step 1) 75-85%HWE Olefination is robust; isomer separation is key.
Yield (Step 3) 40-60%Regioselectivity issues may require catalyst screening.
Safety Profile High Hazard TMSCN and Cyanides are fatal if inhaled/ingested. Use HCN monitors.

Mechanistic Visualization

The following diagram illustrates the critical regioselectivity divergence in the epoxide opening step.

Mechanism cluster_pathways Nucleophilic Attack Modes Epoxide Epoxide Intermediate (C2-C3) PathA Path A: Steric Control (Basic Conditions) Epoxide->PathA CN- only PathB Path B: Electronic Control (Lewis Acid Catalysis) Epoxide->PathB TMSCN + Ti(OiPr)4 ProductA C2-Attack (Unwanted): 2-cyano-3-hydroxy PathA->ProductA Attack at less hindered C2 ProductB C3-Attack (Target): 3-cyano-2-hydroxy (Quaternary Center Created) PathB->ProductB Attack at cation-stabilizing C3

Figure 2: Divergent pathways in epoxide ring opening. Path B is required for the target molecule.

References

  • Regioselective Opening of Epoxides: Caron, M., & Sharpless, K. B. (1985). Ti(O-i-Pr)4-mediated nucleophilic openings of 2,3-epoxy alcohols. A mild procedure for regioselective ring-opening. Journal of Organic Chemistry, 50(9), 1557–1560. Link

  • Synthesis of Quaternary Amino Acids: Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569–623. Link
    
  • Shi Epoxidation: Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society, 119(46), 11224–11235. Link

  • Pregabalin Analog Synthesis (Contextual): Hoekstra, M. S., et al. (1997). Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant. Organic Process Research & Development, 1(1), 26–38. Link

  • Cyanosilylation Reviews: North, M. (2003). Catalytic asymmetric cyanohydrin synthesis. Tetrahedron: Asymmetry, 14(2), 147–176. Link

Methodological & Application

Synthesis protocols for Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic pathway for Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate , a complex


-amino-

-hydroxy ester featuring a sterically demanding quaternary center at the

-position. This scaffold shares structural homology with "gabapentinoid" pharmacophores (e.g., Pregabalin) and pantothenic acid derivatives, making it a high-value target for neuroactive drug discovery and peptidomimetic research.

The protocol defined herein utilizes a "Divergent Diol Functionalization" strategy. Unlike traditional Reformatsky approaches which often fail to install the


-amino group efficiently alongside the 

-hydroxyl, this route leverages a robust Cross-Aldol / Cyanohydrin sequence starting from commercially available 2-methylbutanal. This method ensures precise control over the quaternary center and allows for scalable differentiation between the primary and secondary hydroxyl groups.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

  • The Quaternary Center (C3): Installing a methyl, ethyl, and aminomethyl group on a single carbon.

  • Chemo-differentiation: Selectively aminating the

    
    -position (primary) while preserving the 
    
    
    
    -hydroxyl (secondary).

Strategic Disconnection: The target molecule is disconnected at the C1-C2 bond (Cyanohydrin logic) and the C3-Aminomethyl bond (Reductive amination logic). The most efficient precursor is 2-ethyl-2-methyl-3-hydroxypropanal , which can be accessed via a crossed-aldol condensation.

Pathway Visualization

SynthesisPathway Start 2-Methylbutanal (Starting Material) Aldol Step 1: Crossed-Aldol (Formaldehyde, K2CO3) Start->Aldol Inter1 2-Ethyl-2-methyl-3-hydroxypropanal Aldol->Inter1 Hydroxymethylation Cyano Step 2: Cyanohydrin Formation (TMSCN, ZnI2) Inter1->Cyano Inter2 Silylated Cyanohydrin Intermediate Cyano->Inter2 Pinner Step 3: Pinner Reaction / Hydrolysis (EtOH, HCl) Inter2->Pinner Diol Ethyl 3-(hydroxymethyl)-2-hydroxy-3-methylpentanoate (Diol Intermediate) Pinner->Diol Nitrile to Ester Select Step 4: Selective Mesylation (MsCl, Pyridine, -10°C) Diol->Select Primary OH Activation Azide Step 5: Nucleophilic Substitution (NaN3, DMF) Select->Azide Reduct Step 6: Staudinger Reduction (PPh3, H2O) Azide->Reduct Target TARGET: Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate Reduct->Target Azide to Amine

Caption: Step-wise synthetic workflow from 2-methylbutanal to the target amino-hydroxy ester.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethyl-2-methyl-3-hydroxypropanal

Rationale: This step constructs the quaternary carbon framework by installing the hydroxymethyl group (future aminomethyl) onto the


-carbon of the aldehyde.
  • Reagents: 2-Methylbutanal (1.0 equiv), Formaldehyde (37% aq., 1.2 equiv), Potassium Carbonate (

    
    , 0.1 equiv).
    
  • Solvent: Water / Methanol (1:1).

  • Protocol:

    • Charge a 500 mL 3-neck flask with 2-methylbutanal (86.1 g, 1.0 mol) and methanol (100 mL). Cool to 0°C.[1]

    • Add

      
       (13.8 g) dissolved in minimal water.
      
    • Dropwise add formaldehyde solution (97.3 g, 1.2 mol) over 1 hour, maintaining internal temperature

      
      .
      
    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Neutralize with dilute HCl. Extract with diethyl ether (

      
       mL). Wash organics with brine, dry over 
      
      
      
      , and concentrate.[2]
    • Purification: Distillation under reduced pressure (approx. 85-90°C @ 15 mmHg).

Step 2 & 3: Cyanohydrin Formation and Pinner Esterification

Rationale: This sequence converts the aldehyde to the


-hydroxy ester while preserving the primary hydroxyl group constructed in Step 1.
  • Reagents: TMSCN (Trimethylsilyl cyanide),

    
     (cat.), Ethanol, HCl (gas/conc).
    
  • Protocol:

    • Cyanohydrin: Dissolve the aldehyde from Step 1 (116 g, 1.0 mol) in DCM (500 mL). Add

      
       (1.0 g).
      
    • Add TMSCN (109 g, 1.1 mol) dropwise at 0°C. Stir for 4 hours at RT. (Caution: HCN evolution potential; use scrubber).

    • Pinner Reaction: Concentrate the silylated cyanohydrin and redissolve in anhydrous Ethanol (1.0 L).

    • Cool to 0°C and saturate the solution with anhydrous HCl gas for 3 hours.

    • Add water (50 mL) carefully to hydrolyze the imidate intermediate. Stir at RT overnight.

    • Workup: Remove ethanol in vacuo. Neutralize residue with saturated

      
      . Extract with EtOAc.
      
    • Product: Ethyl 3-(hydroxymethyl)-2-hydroxy-3-methylpentanoate (The "Diol Intermediate").

Step 4 & 5: Selective Amination (The Mesylate-Azide Route)

Rationale: The molecule contains two hydroxyl groups. The primary OH (on the hydroxymethyl arm) is sterically more accessible than the secondary


-OH, allowing for selective mesylation.
  • Reagents: Methanesulfonyl chloride (MsCl), Pyridine, Sodium Azide (

    
    ).
    
  • Protocol:

    • Mesylation: Dissolve the Diol Intermediate (19.0 g, 100 mmol) in dry Pyridine (100 mL) at -10°C (Salt/Ice bath).

    • Add MsCl (11.5 g, 100 mmol, 1.0 equiv) dropwise over 30 mins. Critical: Do not use excess MsCl to avoid mesylating the secondary alcohol.

    • Stir at 0°C for 2 hours. Quench with ice water and extract with DCM. Wash with 1N HCl (to remove pyridine) and brine.

    • Azidation: Dissolve the crude monomesylate in DMF (100 mL). Add

      
       (9.75 g, 150 mmol).
      
    • Heat to 60°C for 6 hours.

    • Workup: Dilute with water, extract with Ether. The product is Ethyl 3-(azidomethyl)-2-hydroxy-3-methylpentanoate .

Step 6: Staudinger Reduction

Rationale: Reduces the azide to the amine under mild conditions that do not affect the ester or alcohol.

  • Reagents: Triphenylphosphine (

    
    ), THF, Water.
    
  • Protocol:

    • Dissolve the azide (approx. 20 g) in THF (200 mL).

    • Add

      
       (26.2 g, 1.1 equiv) in portions. Evolution of 
      
      
      
      gas will be observed.
    • Stir for 2 hours until gas evolution ceases.

    • Add Water (5 mL) and heat to reflux for 3 hours to hydrolyze the aza-ylide.

    • Purification: Concentrate. Dissolve residue in dilute HCl (pH 2). Wash with Ether (removes

      
      ). Basify aqueous layer with NaOH (pH 10) and extract with DCM.
      
    • Final Isolation: Dry DCM layer and concentrate to yield the target amine.

Quantitative Data Summary

StepReaction TypeLimiting ReagentYield (Typical)Key Quality Attribute
1 Cross-Aldol2-Methylbutanal75-82%Purity >95% (GC); Absence of self-aldol
2-3 Cyanohydrin/PinnerAldehyde Int.65-70%Formation of Ethyl Ester; IR: 1735 cm⁻¹
4 Selective MesylationDiol Intermediate85%Regioselectivity (Primary vs Secondary OH)
5 AzidationMesylate90%IR: 2100 cm⁻¹ (Azide peak strong)
6 ReductionAzide88-92%Disappearance of Azide peak; Amine formation

Quality Control & Characterization

To validate the synthesis of Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate , the following analytical parameters must be met:

  • 1H NMR (400 MHz, CDCl3):

    • 
       4.15 (q, 2H, 
      
      
      
      )
    • 
       3.95 (s, 1H, 
      
      
      
      ,
      
      
      -proton)
    • 
       2.85 (m, 2H, 
      
      
      
      )
    • 
       1.5-1.7 (m, 2H, 
      
      
      
      of ethyl group)
    • 
       1.25 (t, 3H, Ester methyl)
      
    • 
       0.95 (s, 3H, C3-Methyl)
      
    • 
       0.85 (t, 3H, Terminal methyl)
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 217.17
      
    • Observed

      
      : 218.18
      

References

  • Preparation of beta-amino-alpha-hydroxy acid derivatives.
  • Synthesis of 3,5-dihydroxy-3-methylpentanoic acid (Mevalonic/Pantothenic analogs).
  • Synthesis of alpha-hydroxy carboxylic acids via masked acyl cyanide reagents. Source: Organic Chemistry Portal (Methodology Review). URL:[Link]

  • Asymmetric Synthesis of (S)-(+)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin).
  • Synthesis of alkyl propanoates by a haloform reaction (General Ester Synthesis). Source: Organic Syntheses, Coll.[3] Vol. 8, p.265 (1993). URL:[Link]

Sources

Application Notes & Protocols: A Guide to the Asymmetric Synthesis of Quaternary γ-Amino-β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Imperative: The Challenge and Significance of Quaternary γ-Amino-β-Hydroxy Esters

The γ-amino-β-hydroxy ester motif is a privileged scaffold in medicinal chemistry and natural product synthesis. The presence of vicinal amino and hydroxyl functionalities provides a rich platform for molecular diversification and interaction with biological targets. The introduction of a quaternary stereocenter at the α-position, however, presents a formidable synthetic challenge while simultaneously offering significant pharmacological advantages.[1][2] These α,α-disubstituted amino acid derivatives are critical components in enzyme inhibitors and can be incorporated into peptides to enforce specific conformations.[1]

The difficulty in their synthesis arises from the need to control both diastereo- and enantioselectivity at a sterically congested all-carbon quaternary center.[3] Traditional methods often require multi-step sequences with chiral auxiliaries, which can be inefficient and require harsh conditions for removal.[4] Consequently, the development of direct, catalytic asymmetric methods is of paramount importance. This guide will focus on a powerful and practical organocatalytic approach, specifically the L-proline-catalyzed direct asymmetric Mannich reaction, which allows for the efficient construction of these complex stereochemical arrays.[1]

Core Synthetic Strategy: Organocatalytic Asymmetric Mannich Reaction

The direct asymmetric Mannich reaction has emerged as a robust tool for C-C bond formation, enabling the synthesis of β-amino carbonyl compounds.[5] By employing α,α-disubstituted aldehydes as donors, this reaction can be adapted to construct the desired quaternary stereocenter.[1] The use of a simple, commercially available chiral organocatalyst like L-proline makes this approach highly attractive for its operational simplicity, low toxicity, and cost-effectiveness.[1][6]

Mechanistic Rationale: The "Why" Behind the "How"

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The catalytic cycle, illustrated below, proceeds through an enamine intermediate, a hallmark of proline catalysis.[6]

  • Step 1: Enamine Formation: The catalytic cycle begins with the rapid and reversible reaction between the L-proline catalyst and the α,α-disubstituted aldehyde donor. This forms a chiral enamine intermediate. The steric bulk of the α-substituents influences the enamine geometry.

  • Step 2: Stereodetermining C-C Bond Formation: The chiral enamine, acting as a nucleophile, attacks the electrophilic imine (generated from an α-imino ester). The facial selectivity of this attack is directed by the chiral environment established by the proline catalyst. The Re-face of the enamine preferentially attacks the Si-face of the imine, governed by a Zimmerman-Traxler-type transition state that minimizes steric interactions. This step is irreversible and sets the absolute and relative stereochemistry of the product.

  • Step 3: Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the solvent to release the final Mannich product and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.

This mechanistic pathway explains why the choice of solvent is critical; it must facilitate both the enamine formation and the final hydrolysis step without interfering with the stereodetermining transition state.[1]

Mandatory Visualization: Catalytic Cycle

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for the Asymmetric Mannich Reaction cluster_cycle Figure 1: Proposed Catalytic Cycle for the Asymmetric Mannich Reaction Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Aldehyde dummy1 Aldehyde α,α-Disubstituted Aldehyde (Donor) Imine N-PMP-protected α-Imino Ester (Acceptor) TransitionState Stereodetermining Transition State Enamine->TransitionState + Imine Water_out - H₂O dummy2 Iminium Iminium Ion Intermediate TransitionState->Iminium dummy3 Iminium->Proline + H₂O - Product Product Quaternary γ-Amino β-Formyl Ester dummy4 Water H₂O

Caption: Figure 1: Proposed Catalytic Cycle for the Asymmetric Mannich Reaction.

Detailed Application Protocol: Synthesis of Ethyl 2-(1-formyl-1-phenylmethyl)-2-((4-methoxyphenyl)amino)acetate

This protocol is adapted from the highly successful methodology developed by Córdova and co-workers, demonstrating the synthesis of a quaternary β-formyl α-amino acid derivative.[1]

Materials and Reagents
  • Electrophile: N-(p-methoxyphenyl)-protected α-imino ethyl glyoxylate

  • Nucleophile: 2-Phenylpropanal (an α,α-disubstituted aldehyde)

  • Catalyst: L-proline (20 mol%)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Other: Diethyl ether, Ethyl acetate, Hexane, Saturated aq. NH₄Cl, Anhydrous MgSO₄, Silica gel for chromatography.

Causality Note: DMSO is selected as the optimal solvent because its high polarity and aprotic nature stabilize the charged intermediates in the transition state without interfering with the hydrogen-bonding network crucial for stereocontrol.[1]

Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add N-(p-methoxyphenyl)-protected α-imino ethyl glyoxylate (0.25 mmol, 1.0 equiv).

  • Addition of Reagents: Add L-proline (0.05 mmol, 20 mol%) followed by anhydrous DMSO (0.5 mL).

  • Initiation: Add 2-phenylpropanal (0.5 mmol, 2.0 equiv) to the stirred solution at room temperature.

    • Expert Insight: A slight excess of the aldehyde donor is used to ensure the reaction proceeds to completion, pushing the equilibrium towards the product.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The reaction is typically complete within 6-10 hours.[1]

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL) and extract the product with diethyl ether (3 x 10 mL).

    • Causality Note: The aqueous NH₄Cl quench serves to neutralize the catalyst and any basic intermediates, facilitating a clean extraction into the organic phase.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the desired quaternary γ-amino-β-formyl ester.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow Start 1. Reaction Setup (Imine, Flask, Stir Bar) Reagents 2. Add Reagents (L-Proline, DMSO) Start->Reagents Initiate 3. Initiate Reaction (Add Aldehyde at RT) Reagents->Initiate Monitor 4. Monitor Progress (TLC Analysis) Initiate->Monitor Workup 5. Aqueous Workup (Quench, Extract) Monitor->Workup Upon Completion Purify 6. Purification (Dry, Concentrate, Column) Workup->Purify Product Final Characterized Product Purify->Product

Caption: Figure 2: Step-by-Step Experimental Workflow.

Data Presentation and Interpretation

The success of the synthesis is evaluated based on yield, diastereoselectivity (dr), and enantioselectivity (ee).

Representative Results

The following table summarizes typical results for the proline-catalyzed Mannich reaction with various α,α-disubstituted aldehydes, demonstrating the general applicability of the protocol.[1]

EntryAldehyde DonorTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
12-Phenylpropanal66685:1586
22-Methyl-3-phenylpropanal458482:1894
3Indane-2-carboxaldehyde0.259996:493
4Cyclohexanecarboxaldehyde207590:1095

Data Interpretation:

  • Yield: The isolated yield after purification reflects the efficiency of the reaction.

  • Diastereomeric Ratio (dr): Determined by ¹H NMR analysis of the crude reaction mixture, comparing the integration of characteristic signals for the syn and anti diastereomers. The protocol consistently favors the syn product.

  • Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified product, comparing the peak areas of the two enantiomers.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of starting materials. 3. Inefficient extraction/purification.1. Increase reaction time; confirm completion by TLC. 2. Use freshly distilled aldehyde and anhydrous solvent. 3. Perform extractions carefully; ensure proper column chromatography technique.
Low Diastereo- or Enantioselectivity 1. Non-anhydrous conditions (excess water). 2. Incorrect catalyst loading. 3. Reaction temperature too high.1. Use anhydrous DMSO. While trace water is needed for hydrolysis, excess disrupts the transition state.[1] 2. Ensure accurate measurement of L-proline (20 mol%). 3. If selectivity is poor, consider running the reaction at a lower temperature (e.g., 4 °C), though this may increase reaction time.
Streaking on TLC Plate Residual proline or amine starting material.The NH₄Cl quench and aqueous workup are designed to remove the highly polar proline catalyst. Ensure the workup is performed thoroughly.

Conclusion and Future Outlook

The organocatalytic asymmetric Mannich reaction provides a highly efficient, stereoselective, and practical route to valuable γ-amino-β-hydroxy ester precursors bearing an all-carbon quaternary stereocenter. The operational simplicity and use of an inexpensive, readily available catalyst make this method amenable to both academic research and industrial drug development settings. Subsequent reduction of the formyl group and hydrolysis of the ester would yield the target quaternary γ-amino-β-hydroxy acid, a versatile building block for further synthetic elaboration. The principles and protocols outlined in this guide offer a reliable foundation for accessing this important class of molecules.

References

  • Jiang, H., Gschwend, B., Albrecht, Ł., & Jørgensen, K. A. (2010). Organocatalytic Preparation of Simple β-Hydroxy and β-Amino Esters: Low Catalyst Loadings and Gram-Scale Synthesis. Organic Letters, 12(21), 5052–5055. [Link]

  • Request PDF. (2026, February 14). Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. ResearchGate. [Link]

  • Jørgensen, K. A., et al. (2010). Organocatalytic preparation of simple β-hydroxy and β-amino esters: low catalyst loadings and gram-scale synthesis. PubMed. [Link]

  • Various Authors. (n.d.). Asymmetric aldol reactions catalyzed by amino acid derivatives. ResearchGate. [Link]

  • IntechOpen. (2025, July 3). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. IntechOpen. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Construction of three contiguous stereocenters through amine-catalyzed asymmetric aldol reactions. Royal Society of Chemistry. [Link]

  • Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with all-carbon quaternary stereocenters. PNAS, 95(19), 11057-11063*. [Link]

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). The Direct Catalytic Asymmetric Aldol Reaction. Accounts of Chemical Research, 37(8), 580-591. [Link]

  • Foley, M. A., & Stock, L. A. (2010). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Beilstein Journal of Organic Chemistry, 6, 95. [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]

  • R Discovery. (2021, July 20). Organocatalytic Mannich Reaction for the Synthesis of β-Amino Acid Esters. R Discovery. [Link]

  • Myers, A. G., et al. (2014). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Ir/PTC cooperatively catalyzed asymmetric umpolung allylation of α-imino ester enabled synthesis of α-quaternary amino acid derivatives bearing two vicinal stereocenters. Royal Society of Chemistry. [Link]

  • Córdova, A., Notz, W., & Barbas, C. F. (2004). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters, 6(14), 2321–2324. [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

Sources

Precision Aminomethylation of Ethyl 2-Hydroxy-3-Methylpentanoate: Protocols for Quaternary Center Construction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for aminomethylation of ethyl 2-hydroxy-3-methylpentanoate Content Type: Application Notes and Protocols

Abstract

This application note details the methodological framework for the


-C-aminomethylation  of ethyl 2-hydroxy-3-methylpentanoate. While classical Mannich conditions often suffer from poor chemoselectivity (O- vs. C-alkylation) and low yields with 

-hydroxy esters, this guide prioritizes a Protection-Enolization-Alkylation strategy using Eschenmoser’s salt (

-dimethylmethyleneiminium iodide). This approach ensures the regiospecific construction of a quaternary carbon at the

-position, yielding highly functionalized

-hydroxy-

-amino acid derivatives.

Introduction & Mechanistic Rationale

Substrate Analysis

Ethyl 2-hydroxy-3-methylpentanoate presents a unique synthetic challenge. It possesses three distinct reactive sites:[1]

  • The Ester Carbonyl: Susceptible to nucleophilic attack (hydrolysis/transesterification).

  • The

    
    -Hydroxyl Group:  A nucleophile capable of O-alkylation or hemiacetal formation.
    
  • The

    
    -Carbon (C2):  The target for aminomethylation.[2] It is sterically hindered by the adjacent 
    
    
    
    -methyl group (isoleucine scaffold) and electronically deactivated by the hydroxyl group compared to a simple ketone.
Strategic Selection: Eschenmoser’s Salt vs. Classical Mannich

Direct Mannich reactions (Formaldehyde +


 Amine) on 

-hydroxy esters often fail due to the formation of stable hemiaminals on the hydroxyl oxygen or extensive polymerization.

To achieve high-fidelity C-aminomethylation , we utilize a pre-formed electrophile, Eschenmoser’s Salt , coupled with a lithium enolate. This method requires the transient protection of the hydroxyl group to prevent proton quenching of the enolate and O-alkylation.

Mechanistic Pathway

The reaction proceeds via the generation of a


-enolate (chelation-controlled), followed by the electrophilic attack of the iminium ion.

Mechanism Substrate Ethyl 2-hydroxy-3-methylpentanoate Protection 1. O-Protection (TBS) Substrate->Protection TBSCl, Imidazole Enolization 2. Enolization (LDA, -78°C) Protection->Enolization THF, Anhydrous Transition Z-Enolate Intermediate Enolization->Transition Li+ Chelation Attack 3. Eschenmoser's Salt Attack Transition->Attack CH2=NMe2+ I- Product Quaternary Alpha-Aminomethyl Product Attack->Product Workup

Figure 1: Mechanistic flow for the sequential C-aminomethylation of


-hydroxy esters.

Experimental Protocol: The Eschenmoser Strategy

Reagents and Materials
ReagentRoleEquiv.Notes
Ethyl 2-hydroxy-3-methylpentanoate Substrate1.0Dry via azeotropic distillation if necessary.
TBSCl (tert-Butyldimethylsilyl chloride)Protecting Group1.2Protects

-OH.
Imidazole Base (Protection)2.5Scavenges HCl.
LDA (Lithium diisopropylamide)Strong Base1.1Generates kinetic enolate.
Eschenmoser’s Salt (

)
Electrophile1.5Highly hygroscopic; handle in glovebox or rapid weighing.
THF (Tetrahydrofuran)Solvent-Anhydrous, distilled from Na/Benzophenone.
Step 1: Hydroxyl Protection (Silylation)

Rationale: The free hydroxyl proton (


) is more acidic than the 

-proton (

). Protection is mandatory to allow enolization.
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Dissolve Ethyl 2-hydroxy-3-methylpentanoate (10.0 mmol) in anhydrous DMF (20 mL) or DCM (30 mL).

  • Addition: Add Imidazole (25.0 mmol) followed by TBSCl (12.0 mmol) in one portion at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (

    
    ) will be less polar than the starting material.
    
  • Workup: Dilute with

    
    , wash with water (
    
    
    
    ) and brine. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica gel, 100% Hexanes

    
     5% EtOAc/Hexanes).
    
    • Yield Target: >90% of Ethyl 2-((tert-butyldimethylsilyl)oxy)-3-methylpentanoate .

Step 2: Enolate Generation and Aminomethylation

Rationale: LDA generates the lithium enolate at -78°C. The sterically hindered base prevents nucleophilic attack on the ester. Eschenmoser’s salt is added as a solid or suspension to trap the enolate.

  • Enolate Formation:

    • In a flame-dried Schlenk flask under Argon, add anhydrous THF (50 mL) and diisopropylamine (12.0 mmol).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add

      
      -BuLi (12.0 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.
      
  • Substrate Addition:

    • Dissolve the Protected Substrate (from Step 1, 10.0 mmol) in THF (10 mL).

    • Add dropwise to the LDA solution at -78°C over 15 minutes.

    • Stir at -78°C for 1 hour. Crucial: Ensure temperature does not rise to prevent Claisen condensation side reactions.

  • Aminomethylation:

    • Preparation: Weigh Eschenmoser’s salt (15.0 mmol) rapidly (hygroscopic).

    • Addition: Add the solid salt in one portion to the enolate at -78°C. Alternatively, suspend the salt in minimal THF and transfer via wide-bore cannula.

    • Warm-up: Allow the reaction to warm slowly to -20°C over 4 hours, then to 0°C for 1 hour.

  • Quench:

    • Quench with saturated aqueous

      
       (20 mL) while still cold.
      
    • Extract with

      
       (
      
      
      
      mL).
    • Note: The product contains a basic amine.[3] Acidic washes will extract the product into the aqueous layer. Do not wash with 1M HCl unless you intend to purify via acid-base extraction.

  • Purification:

    • The crude residue is often pure enough for deprotection. If purification is needed, use neutral alumina or silica gel pre-treated with 1%

      
       to prevent silica-induced decomposition.
      
    • Eluent: Hexanes/EtOAc (gradient).

Step 3: Global Deprotection (Optional)

If the free


-hydroxy amino ester is required.
  • Dissolve the alkylated product in THF.

  • Add TBAF (1.5 equiv, 1.0 M in THF) at 0°C. Stir for 2 hours.

  • Quench with water. Extract with DCM.

  • Product: Ethyl 2-(dimethylaminomethyl)-2-hydroxy-3-methylpentanoate.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (Enolization)

Higher temps lead to self-condensation (Claisen) or elimination.
Moisture Control

Water quenches LDA and hydrolyzes Eschenmoser's salt (releases formaldehyde).
Reagent Quality Eschenmoser's SaltMust be white crystalline powder. Yellow/orange indicates decomposition (iodine formation).
Stirring High ShearEschenmoser's salt is insoluble in THF; vigorous stirring is required for heterogeneous reaction.

Alternative Protocol: "One-Pot" Mannich (Screening Only)

Use this protocol only for rapid screening. Yields are typically lower (30-50%) due to side reactions.

  • Mix Ethyl 2-hydroxy-3-methylpentanoate (1 equiv), Paraformaldehyde (1.2 equiv), and Dimethylamine hydrochloride (1.2 equiv) in Ethanol.

  • Add catalytic HCl (10 mol%).

  • Reflux for 12-24 hours.

  • Risk: High probability of forming the 1,3-dioxolan-4-one (acetal between OH and HCHO) rather than C-alkylation.

Stereochemical Considerations

The substrate contains two existing chiral centers (C2, C3).

  • Starting Material: Usually (2S, 3S) if derived from L-Isoleucine.

  • Enolization: Destroys the C2 stereocenter, forming a planar enolate.

  • Alkylation: The approach of the electrophile is directed by the C3-methyl group and the bulky TBS group.

  • Outcome: Expect a mixture of diastereomers at C2. The anti-isomer (relative to the C3 methyl) is typically favored due to steric approach control, but separation via HPLC or careful chromatography may be required to isolate single diastereomers.

References

  • Mannich Reaction on

    
    -Hydroxy Carbonyls: 
    
    • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Amino Alcohols and anti-1,2-Amino Ketones from Unprotected

      
      -Hydroxy Ketones.[4] Journal of the American Chemical Society. Link
      
  • Eschenmoser's Salt Methodology

    • Holy, A., et al. (1979). Mannich bases of nucleosides. Collection of Czechoslovak Chemical Communications. (Foundational text on Eschenmoser salt utility).

    • Standard Protocol Reference: Organic Syntheses, Coll. Vol. 7, p.34 (1990); Vol. 64, p.63 (1986).

  • Substrate Properties (Ethyl 2-hydroxy-3-methylpentanoate)

    • PubChem Compound Summary for CID 520125.[5] Link

  • General

    
    -Alkylation of Esters: 
    
    • Evans, D. A. (1982). Asymmetric alkylation reactions of chiral imide enolates. Aldrichimica Acta. (Provides context for enolate stability and alkylation logic).

Sources

Application Note: Overcoming Steric Hindrance in the Reformatsky Synthesis of Complex β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & The Challenge of Steric Hindrance

The Reformatsky reaction is a foundational carbon-carbon bond-forming transformation that couples an α-halo ester with a carbonyl compound (aldehyde or ketone) using a metal promoter (traditionally zinc) to yield a β-hydroxy ester. Unlike highly basic lithium enolates or Grignard reagents, the organozinc intermediate (Reformatsky enolate) is significantly less basic. This attenuated basicity offers superior functional group tolerance and minimizes unwanted side reactions such as the self-condensation or enolization of the electrophile [Master Organic Chemistry][1].

However, the synthesis of highly substituted β-hydroxy esters—which are critical pharmacophores and conformational restrictors in drug development—presents a severe synthetic challenge when utilizing sterically hindered substrates. For example, employing bulky α-bromo esters (e.g., ethyl 2-bromo-3,3-dimethylbutanoate) or exceptionally hindered ketones (e.g., pinacolone) introduces significant activation energy barriers [BenchChem][2].

The steric bulk impedes the approach of the organometallic reagent to the carbonyl electrophile, leading to:

  • Sluggish Reaction Rates: The bulky tert-butyl groups physically block the requisite six-membered chair-like transition state.

  • Incomplete Conversion: Standard zinc dust fails to undergo oxidative insertion efficiently.

  • Competing Pathways: At the elevated temperatures normally required to overcome these steric barriers, side reactions such as elimination or retro-aldol fragmentations dominate.

To successfully synthesize these hindered targets, the protocol must be fundamentally altered to enhance the nucleophilicity of the enolate or bypass the traditional zinc-insertion bottleneck entirely.

Strategic Activation Pathways

To bypass the kinetic limitations of hindered substrates, modern methodologies utilize highly activated zinc, alternative single-electron transfer (SET) metals, or physical kinetic energy (mechanochemistry).

Reformatsky cluster_activation Activation Strategies Start Hindered α-Haloester & Bulky Ketone Zn Chemical Zn Activation (TMSCl, I2, Ultrasound) Start->Zn SmI2 Alternative Metals (SmI2, CpTiCl2) Start->SmI2 Mech Mechanochemical (Ball-Milling) Start->Mech Enolate Organometallic Enolate Intermediate Zn->Enolate Oxidative Insertion SmI2->Enolate SET Reduction Mech->Enolate Kinetic Grinding Product Highly Substituted β-Hydroxy Ester Enolate->Product Aldol Addition & Acid Quench

Strategic activation pathways for Reformatsky reactions with sterically hindered substrates.

Comparative Condition Matrix

The following table summarizes the quantitative data and condition shifts required when transitioning from standard to sterically hindered Reformatsky substrates [BenchChem][2].

ParameterStandard Substrates (e.g., Ethyl Bromoacetate)Sterically Hindered Substrates (e.g., Pinacolone)Mechanistic Rationale
Metal Equivalents 1.1 – 1.5 eq. Zinc dust3.0 – 5.0 eq. Activated Zn, or 2.0 eq. SmI₂High excess drives the unfavorable equilibrium of enolate formation against steric repulsion.
Temperature 0 °C to Room Temperature60 °C – 110 °C (Reflux) or -78 °C (SmI₂)Thermal energy overcomes steric clashes; alternatively, SmI₂ at -78 °C prevents elimination side-reactions.
Reaction Time 1 – 6 hours6 – 24 hoursSlower kinetics dictate extended reaction times; requires strict anhydrous conditions to prevent quenching.
Solvent Diethyl Ether (Et₂O)THF, DME, or Solvent-FreeHigher boiling point solvents (THF/DME) allow for higher reflux temperatures.
Expected Yields 70% – 95%39% – 82%Yields drop due to competing retro-aldol or unreacted starting materials [PMC][3].

Validated Experimental Protocols

Protocol A: TMSCl/I₂-Activated Zinc for Hindered Ketones

Causality & Design: Standard zinc dust is passivated by an inert layer of zinc oxide (ZnO). For hindered substrates, this layer prevents the necessary oxidative insertion. By adding Trimethylsilyl chloride (TMSCl) and Iodine (I₂), the ZnO layer is chemically etched. Furthermore, the in situ generation of ZnI₂ acts as a mild Lewis acid, coordinating to the hindered ketone and increasing its electrophilicity [BenchChem][2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under an argon atmosphere.

  • Zinc Loading: Add 4.0 equivalents of zinc dust. Suspend in anhydrous THF (0.5 M).

  • Surface Etching (Self-Validation Step): Add 5 mol% of I₂ crystals. The solution will immediately turn dark brown. Stir at room temperature until the brown color completely fades to a pale yellow or colorless state. Do not proceed until this visual cue is observed; it confirms the active zinc surface has been exposed.

  • TMSCl Addition: Add 5 mol% of TMSCl and stir for an additional 15 minutes to scavenge any residual moisture and further activate the metal.

  • Substrate Addition: Dissolve the hindered ketone (1.0 eq) and the bulky α-bromo ester (1.5 eq) in anhydrous THF. Add this mixture dropwise via the funnel over 30 minutes to maintain a gentle, controlled exotherm.

  • Reflux: Heat the reaction to 70 °C (reflux) for 12–24 hours. Monitor via TLC or GC-MS until the ketone is consumed.

  • Quench: Cool to 0 °C and quench carefully with cold 1M HCl to break the zinc-oxygen bond. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via column chromatography.

Protocol B: SmI₂-Promoted Coupling for Exceptionally Hindered Contexts

Causality & Design: When steric hindrance is too severe for zinc insertion (e.g., coupling with pinacolone), Samarium(II) iodide (SmI₂) is utilized. SmI₂ acts as a powerful one-electron reductant, bypassing the traditional insertion mechanism via a rapid Single-Electron Transfer (SET) to generate a highly reactive Sm(III) enolate. Because this process is highly exothermic and rapid, the reaction can be run at cryogenic temperatures, completely suppressing thermal elimination side-reactions [NIH/PMC][4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare or purchase a fresh 0.1 M solution of SmI₂ in anhydrous THF.

  • Cooling: In a flame-dried flask under argon, cool the SmI₂ solution (2.2 eq) to -78 °C using a dry ice/acetone bath.

  • Coupling (Self-Validation Step): Dissolve the hindered ketone (1.0 eq) and the α-bromo ester (1.2 eq) in a minimal amount of THF. Add dropwise to the SmI₂ solution. The SmI₂ solution is initially a deep, vibrant blue. Upon successful single-electron transfer and formation of the Sm(III) enolate, the solution will rapidly discharge to a pale yellow or colorless state. If the blue color persists, the electron transfer has failed, indicating wet solvent or oxygen contamination.

  • Stirring: Maintain at -78 °C for 2 hours.

  • Quench: Quench at -78 °C with saturated aqueous NaHCO₃, warm to room temperature, and extract with diethyl ether.

Protocol C: Mechanochemical (Ball-Milling) Solvent-Free Synthesis

Causality & Design: Mechanochemistry utilizes direct kinetic energy to overcome activation barriers. High-impact ball-milling continuously abrades the zinc dust, constantly exposing fresh, unoxidized metal surfaces in real-time. This eliminates the need for chemical activators (like I₂ or TMSCl), inert atmospheres, or dry solvents, making it highly effective for solid, hindered aromatic aldehydes like 2,4,6-trimethylbenzaldehyde[PMC][3].

Step-by-Step Methodology:

  • Loading: To a stainless-steel milling jar (15 mL), add a stainless-steel milling ball (e.g., 10 mm diameter).

  • Reagents: Add standard zinc dust (2.0 eq, no pre-activation required), the hindered carbonyl compound (1.0 eq), and the α-halo ester (1.5 eq). No solvent is added (neat conditions).

  • Milling: Seal the jar and mill at a frequency of 30 Hz for 2 hours.

  • Extraction (Self-Validation Step): Open the jar (a grey, paste-like crude mixture should be observed, indicating the consumption of the liquid ester). Extract the paste directly with EtOAc and wash with 1M HCl to dissolve the zinc salts.

  • Purification: Dry the organic layer and concentrate under reduced pressure to yield the β-hydroxy ester.

References

  • Application Notes and Protocols: Ethyl 2-bromo-3,3-dimethylbutanoate in Reform
  • A Ball‐Milling‐Enabled Reform
  • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). MDPI.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. NIH/PMC.
  • Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Thieme.

Sources

Application Note: Protecting Group Strategies for 3-(Aminomethyl) Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(aminomethyl) moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in fragment-based drug design and a key interaction point in kinase inhibitors. However, its primary amine functionality is highly nucleophilic and prone to oxidative degradation, requiring rigorous protection strategies during scaffold elaboration. This guide details three distinct protection workflows—Carbamate, Cyclic Imide, and Orthogonal Architectures—tailored for the synthesis and functionalization of 3-(aminomethyl) heteroaromatics.

Introduction: The Chemoselectivity Challenge

Functionalizing the 3-position of aromatic or heteroaromatic rings (e.g., pyridine, indole) with an aminomethyl group (


) presents a unique "benzylic" reactivity profile. Unlike aniline nitrogens, the aminomethyl nitrogen is highly basic (

) and unhindered.

Key Synthetic Risks:

  • Bis-alkylation: Attempting to alkylate a 3-(chloromethyl) precursor with ammonia inevitably yields secondary and tertiary amines.

  • Metal Poisoning: Free primary amines chelate Pd(0) and Cu(I) catalysts, shutting down cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) often used to build the scaffold.

  • Oxidative Instability: The benzylic position is susceptible to oxidation to the amide or aldehyde under aerobic conditions if the amine is unprotected.

Therefore, the protecting group (PG) must serve two roles: masking nucleophilicity and preventing catalyst coordination .

Strategic Framework & Decision Matrix

Selection of the protecting group is dictated by the stability required for subsequent steps (e.g., lithiation, hydrogenation, acidic workups).

Visualization: PG Selection Decision Tree

PG_Selection Start Start: 3-(Aminomethyl) Functionalization Condition3 Is strict mono-alkylation required? Start->Condition3 Condition1 Is the scaffold acid-sensitive? Condition2 Will you use Hydrogenation (Pd/C)? Condition1->Condition2 No Fmoc Strategy D: Fmoc (Base Labile) Condition1->Fmoc Yes (Avoid Acid) Boc Strategy A: Boc Group (Acid Labile) Condition2->Boc Yes (Cbz is unstable) Cbz Strategy B: Cbz Group (H2/Pd Labile) Condition2->Cbz No (Cbz is orthogonal to Boc) Condition3->Condition1 No (Amine exists) Phth Strategy C: Phthalimide (Hydrazine Labile) Condition3->Phth Yes (Gabriel Route)

Caption: Decision matrix for selecting amine protecting groups based on scaffold sensitivity and synthetic route.

Deep Dive: The Phthalimide Strategy (The "Gabriel" Surrogate)

For introducing a 3-(aminomethyl) group from a halide precursor (e.g., 3-(bromomethyl)pyridine), the Phthalimide (Phth) group is superior to carbamates. It acts as a "masked" primary amine that physically blocks the nitrogen from reacting twice.

Mechanism & Causality

The Phthalimide anion is a soft nucleophile. Unlike ammonia, it cannot be alkylated a second time because the nitrogen lone pair is delocalized into two carbonyls. This guarantees exclusive mono-functionalization .

Protocol 1: Installation and Hydrazinolysis

Application: Converting 3-(chloromethyl)pyridine to 3-(aminomethyl)pyridine.

Step A: Installation (Nucleophilic Substitution)

  • Reagents: Potassium Phthalimide (1.1 equiv), DMF (anhydrous), Sodium Iodide (0.1 equiv, Finkelstein catalyst).

  • Procedure:

    • Dissolve substrate in DMF (0.5 M).

    • Add Potassium Phthalimide and NaI.

    • Heat to 80°C for 4-6 hours. Note: Monitoring by TLC is essential; the product usually runs significantly higher than the starting halide.

    • Workup: Pour into water. The phthalimide derivative often precipitates as a white solid. Filtration is preferred over extraction.

Step B: Deprotection (Ingall’s Procedure) Standard hydrazine deprotection can be slow or form insoluble polymeric byproducts. The "Two-Stage" method is more reliable for scale-up.

  • Reagents: Hydrazine hydrate (

    
    , 3-5 equiv), Ethanol.
    
  • Procedure:

    • Suspend the phthalimide intermediate in Ethanol (0.2 M).

    • Add Hydrazine hydrate dropwise.

    • Reflux for 2-4 hours. A bulky white precipitate (phthalhydrazide) will form.

    • Critical Step (Acid Hydrolysis): Cool to RT. Add 6M HCl carefully to pH 1. This dissolves the amine (as salt) and ensures full cyclization of the byproduct.

    • Filter off the insoluble phthalhydrazide.

    • Basify the filtrate (NaOH) and extract the free amine with DCM.

Validation:

  • 1H NMR: Disappearance of aromatic phthalimide signals (multiplet at

    
     7.7–7.9 ppm).
    
  • IR: Loss of split carbonyl stretches (1770, 1710 cm⁻¹).

Deep Dive: Orthogonal Protection (Boc/Cbz)

When the scaffold contains another amine (e.g., a piperazine ring attached to the pyridine), you need Orthogonality . The 3-(aminomethyl) group can be protected with Cbz, while the secondary amine uses Boc.

Visualization: Orthogonal Deprotection Workflow

Orthogonal_Strategy Substrate Substrate: 3-(CH2-NH-Cbz) Piperazine-N-Boc PathA Route A: Selective Boc Removal Substrate->PathA TFA / DCM PathB Route B: Selective Cbz Removal Substrate->PathB H2 / Pd-C ProductA Product A: Free Piperazine Intact Cbz PathA->ProductA ProductB Product B: Free Aminomethyl Intact Boc PathB->ProductB

Caption: Orthogonal deprotection logic allowing selective manipulation of specific amine sites.

Protocol 2: Chemoselective Cbz Protection

Scenario: You have a 3-(aminomethyl) piperidine scaffold and want to protect the primary amine (aminomethyl) with Cbz, leaving the secondary amine free or Boc-protected.

  • Reagents:

    
    -(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), 
    
    
    
    , DCM.
    • Why Cbz-OSu? Benzyl chloroformate (Cbz-Cl) is too reactive and less selective. Cbz-OSu reacts preferentially with primary amines over secondary amines due to sterics.

  • Procedure:

    • Dissolve diamine in DCM at 0°C.

    • Add 0.95 equiv of Cbz-OSu (slight deficit to ensure selectivity).

    • Stir at 0°C for 2 hours, then warm to RT.

    • Purification: Acid/Base extraction.[1][2] The bis-protected byproduct is neutral; the desired mono-protected product is basic. Extract product into 1M HCl, wash organics, then basify aqueous layer and extract.

Comparative Data & Stability

The following table summarizes the stability of key PGs under common reaction conditions encountered in drug discovery.

Protecting GroupReagent for RemovalStability: Acid (TFA)Stability: Base (NaOH)Stability: H2/PdStability: Suzuki Coupling
Boc TFA or HClUnstable StableStableExcellent
Cbz (Z) H2 / Pd-CStable (mostly)StableUnstable Good (Watch Pd poisoning)
Fmoc Piperidine / DBUStableUnstable StableVariable (Base sensitive)
Phthalimide HydrazineStableStable (slow hydrolysis)StableExcellent
Trityl (Trt) 1% TFAVery Unstable StableStableGood

Troubleshooting & Self-Validating Systems

To ensure "Scientific Integrity" as requested, experimentalists must verify the protection status in situ.

  • The Ninhydrin Test (Kaiser Test):

    • Concept: Detects free primary amines.

    • Validation: Spot TLC plate, dip in Ninhydrin stain, heat.

    • Result: Free 3-(aminomethyl) = Deep Blue/Purple. Protected (Boc/Cbz/Phth) = Colorless/Yellow. If your protected intermediate turns blue, your protection failed or fell off.

  • Carbon-13 NMR Diagnostic:

    • The methylene carbon (

      
      -N) shifts significantly upon protection.
      
    • Free amine:

      
       ppm.
      
    • Carbamate (Boc/Cbz):

      
       ppm (shifts downfield due to carbonyl anisotropy).
      
    • Phthalimide:

      
       ppm (distinctive shift).
      

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

  • Kroutil, J., et al. (2025). "Application of Phthalimide Deprotection Strategies in Complex Heterocyclic Synthesis." BenchChem Application Notes.

  • Debenham, J. S., et al. (2013). "Two New Orthogonal Amine-Protecting Groups." Journal of the American Chemical Society.

  • Agami, C., et al. (2002). "Hydrazine-Free Deprotection of Phthalimides via Sodium Borohydride Reduction." Tetrahedron Letters. [2]

  • Cross, D. J., et al. (2024). "Direct, Regioselective Access to 3-Aminomethyl Pyridines." ACS National Meeting Abstracts.

Sources

Incorporation of quaternary gamma-amino acids into foldamers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of Quaternary


-Amino Acids into Foldamers 

-Peptide Architectures

Executive Summary

The incorporation of quaternary


-amino acids (

-AAs) into peptidomimetic foldamers represents a frontier in drug design. Unlike their

-amino acid counterparts,

-AAs possess a three-carbon backbone (

), offering expanded conformational space. When a quaternary center is introduced (typically at the

- or

-position), the resulting steric bulk enforces rigid secondary structures—most notably 12-, 13-, and 14-helices—that display exceptional proteolytic stability and bioavailability.

However, this same steric bulk presents a significant synthetic barrier. Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail due to the inability of the activated carboxylate to penetrate the steric shield of the quaternary amine, or vice versa. This guide details an optimized workflow to overcome these kinetic traps, ensuring high-purity foldamer synthesis.

Strategic Monomer Selection & Design

Before synthesis, understanding the "Folding Code" is critical. The position of the quaternary center dictates the helical pitch and hydrogen-bonding network.

Residue TypeSubstitution PatternPrimary Fold (Solution)Key Application
Gabapentin (Gpn) Cyclic quaternary

(achiral)
12-Helix / Turn inducerNeuroactive mimetics

-dialkyl
Gem-dimethyl at

position
14-HelixProtease resistance

-dialkyl
Gem-dimethyl at

position
12-Helix / SheetPPI Inhibition
Cyclic

-AA
Cyclohexyl/Cyclopentyl constraint12-Helix (trans), 14-Helix (cis)High-affinity binders

Protocol A: High-Efficiency Solid-Phase Synthesis (SPPS)

Challenge: The coupling rate constant (


) for quaternary 

-AAs is 10–100x lower than standard

-AAs. Solution: We utilize a "Aggressive Activation" strategy combining microwave energy with high-efficiency coupling reagents or acid fluorides.
Materials & Reagents
  • Resin: Low-loading Tentagel S RAM or Rink Amide ChemMatrix (0.2–0.4 mmol/g). High loading promotes aggregation.

  • Coupling Reagent A (Standard): HATU / HOAt / DIPEA.

  • Coupling Reagent B (Difficult): COMU / Oxyma Pure / DIPEA.

  • Coupling Reagent C (Extreme): TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) for in-situ acid fluoride generation.

  • Solvent: NMP (N-methylpyrrolidone) is strictly preferred over DMF for its superior ability to solvate hydrophobic foldamers.

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DCM (3 x 10 min) followed by NMP (3 x 10 min).

    • Rationale: Proper swelling exposes internal catalytic sites.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in NMP + 0.1 M HOBt (to suppress aspartimide formation if applicable).

    • 2 cycles: 5 min (ambient), then 10 min (ambient).

    • Wash: NMP (5x), DCM (3x), NMP (3x).

  • Coupling (The "Double-Hit" Strategy):

    • Cycle 1 (Microwave): Dissolve Fmoc-

      
      -AA (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in NMP. Add to resin.[1][2][3][4]
      
      • Condition:

        
         for 10 min (25W max power).
        
      • Note: For Cys/His sensitive residues, limit to

        
        .
        
    • Cycle 2 (Re-coupling): Drain. Repeat with fresh reagents using COMU/Oxyma (4 eq).

      • Condition:

        
         for 10 min.
        
  • Monitoring (Critical):

    • Perform the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Pass: Resin is colorless.

    • Fail (Blue/Purple): Proceed to Protocol B (Acid Fluoride Activation) immediately. Do not cap; unreacted amines will result in deletion sequences.

  • Capping:

    • Acetic anhydride/Pyridine/NMP (1:2:7) for 10 min.

Protocol B: Acid Fluoride Activation (For Failed Couplings)

Use this when HATU/COMU fails to drive the reaction to completion due to extreme steric hindrance (e.g., coupling two consecutive quaternary residues).

  • Dissolve Fmoc-

    
    -AA (5 eq) and TFFH (5 eq) in dry DCM/NMP (1:1).
    
  • Add DIPEA (10 eq).

  • Activate for 2 minutes (pre-activation).

  • Add to resin and shake for 2 hours at ambient temperature or 20 min at

    
     .
    
  • Mechanism: Generates the highly reactive amino acid fluoride, which is smaller and more electrophilic than the OBt/OAt active ester.

Protocol C: Structural Characterization

Verifying the "fold" is as important as verifying the sequence.

Circular Dichroism (CD) Spectroscopy
  • Sample: 50–100

    
    M in MeOH or TFE (Trifluoroethanol).
    
  • Signatures:

    • 14-Helix: Minimum at ~215 nm, Maximum at ~200 nm.

    • 12-Helix: Minimum at ~225 nm, Maximum at ~205 nm.

    • Protocol: Record spectra at

      
      . Perform Variable Temperature (VT) CD (
      
      
      
      ) to assess thermal stability. A stable foldamer will show minimal signal loss.
NMR Spectroscopy ( )
  • Solvent:

    
     or 
    
    
    
    (avoid DMSO if looking for H-bonding initially, as it competes).
  • Key Indicator: Amide NH Temperature Coefficients (

    
    ).
    
    • Perform VT-NMR (298K to 323K).

    • H-bonded NH: Coefficient < 4 ppb/K (Solvent shielded).

    • Exposed NH: Coefficient > 6 ppb/K.

    • Interpretation: In a 12-helix, specific

      
       H-bonds will be shielded, validating the folding pattern.
      

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing difficult quaternary foldamers.

FoldamerSynthesis start START: Resin Loading deprotect Fmoc Deprotection (20% Pip/NMP) start->deprotect couple1 Coupling 1: HATU/DIPEA Microwave 75°C, 10 min deprotect->couple1 check QC: Kaiser/Chloranil Test couple1->check couple2 Coupling 2: COMU/Oxyma Microwave 75°C, 10 min check->couple2 Fail (Blue) cap Capping (Ac2O) check->cap Pass (Colorless) check2 QC: Pass? couple2->check2 acidfluoride Protocol B: Acid Fluoride (TFFH Activation) check2->acidfluoride Fail check2->cap Pass acidfluoride->cap cap->deprotect Next Cycle cleave Global Cleavage (TFA/TIS/H2O) cap->cleave Sequence Complete analyze Analysis (CD/NMR) cleave->analyze

Figure 1: Optimized SPPS Decision Tree for Quaternary


-Amino Acid Incorporation. Note the escalation to Acid Fluoride chemistry upon coupling failure.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Coupling (Kaiser Positive) Steric hindrance of quaternary center.Switch to TFFH (Acid Fluoride) or use PyAOP (Phosphonium salt). Increase temp to

.
Deletion Sequences in MS Aggregation of the growing chain.Use ChemMatrix resin (100% PEG). Switch solvent to pure NMP or NMP/DMSO (9:1) .
Racemization Over-activation at high temps.Use Oxyma Pure instead of HOBt/HOAt (suppresses racemization).[5] Reduce temp to

.
Poor Solubility during Purification Hydrophobic foldamer collapse.Purify at elevated temperature (

) or use Hexafluoroisopropanol (HFIP) in the mobile phase.

References

  • Seebach, D., et al. (1996).[6] "Probing the helical secondary structure of short-chain

    
    -peptides." Helvetica Chimica Acta.[6] Link
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Vasudev, P. G., et al. (2011). "Foldamers: A structural perspective." Chemical Reviews. Link

  • Woll, M. G., et al. (2001). "Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short Oligomers." The Journal of Organic Chemistry. Link

  • Carpino, L. A., et al. (2003). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry. Link

  • Guichard, G., & Huc, I. (2011). "Synthetic foldamers."[7][8][9][10] Chemical Communications. Link

Sources

Application Note: Scalable Manufacturing Process for Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Flow Technologies Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Executive Summary

Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is a highly functionalized


-amino-

-hydroxy ester featuring a sterically demanding quaternary stereocenter at the C3 position. Molecules bearing this structural motif are highly valued as advanced building blocks for novel peptidomimetics, enzyme inhibitors, and next-generation gabapentinoid analogs.

Historically, synthesizing this scaffold via batch chemistry has been plagued by low yields, cryogenic dependency (-78 °C), and poor chemoselectivity. This application note details a validated, two-step hybrid manufacturing protocol: a continuous flow lithiation/aldol-addition followed by a high-pressure batch catalytic hydrogenation . This self-validating system eliminates the need for cryogenic batch reactors, significantly suppresses side reactions, and provides a scalable pathway to the target active pharmaceutical ingredient (API) intermediate.

Process Rationale & Mechanistic Causality

To ensure scientific integrity and process robustness, the synthetic route was designed around two critical mechanistic control points:

A. Continuous Flow Lithiation to Suppress Thorpe-Ziegler Condensation

The first step involves the


-deprotonation of 2-methylbutanenitrile using Lithium diisopropylamide (LDA), followed by an aldol-type nucleophilic addition to ethyl glyoxylate. In traditional batch reactors, the highly reactive lithiated nitrile intermediate is prone to rapid self-condensation (Thorpe-Ziegler reaction) and requires strict cryogenic conditions (-78 °C) to remain stable.

By transitioning to a continuous flow microreactor, we leverage the system's superior heat dissipation and mass transfer capabilities. The rapid mixing in flow allows the lithiation to occur at a much milder -20 °C, and the subsequent electrophilic trapping at 0 °C[1]. This spatiotemporal control prevents the decomposition of the high-energy organometallic intermediate and eliminates the localized thermal spikes that drive poly-alkylation[2].

B. Chemoselective Nitrile Reduction via Sponge Cobalt

The second step is the reduction of the sterically hindered tertiary nitrile (Ethyl 3-cyano-2-hydroxy-3-methylpentanoate) to a primary amine. Standard hydrogenation over Palladium on Carbon (Pd/C) often leads to undesired des-cyanation or the formation of secondary amine dimers via a highly reactive alkylimine intermediate.

To enforce chemoselectivity, we utilize Sponge Cobalt (Raney Cobalt) under high hydrogen pressure (50 bar). The addition of anhydrous ammonia (


) to the reaction matrix is a critical causal choice: the ammonia shifts the thermodynamic equilibrium of the intermediate imine, effectively suppressing the condensation pathway that leads to secondary and tertiary amines, thereby locking the product as the primary amine[3].

Process Workflows & Methodologies

FlowSetup N1 Pump A: 2-Methylbutanenitrile (in THF) N3 T-Mixer 1 (Lithiation) N1->N3 N2 Pump B: LDA (in THF/Hexane) N2->N3 N4 Residence Coil 1 (-20°C, 200 ms) N3->N4 Rapid Mixing N6 T-Mixer 2 (Aldol Addition) N4->N6 Lithiated Nitrile N5 Pump C: Ethyl Glyoxylate (in THF) N5->N6 N7 Residence Coil 2 (0°C, 30 s) N6->N7 Exotherm Control N8 In-line Quench (NH4Cl aq) N7->N8 N9 Phase Separation & Solvent Swap N8->N9 Cyano Intermediate N10 Batch Hydrogenation (Raney Co, H2, NH3) N9->N10 Purified Feed

Figure 1: Hybrid Flow-to-Batch Manufacturing Setup for API Intermediate Synthesis.

Protocol A: Continuous Flow Synthesis of Ethyl 3-cyano-2-hydroxy-3-methylpentanoate

Self-Validating Note: The successful suppression of the Thorpe-Ziegler byproduct is verified by in-line FT-IR monitoring of the nitrile stretch at 2240 cm⁻¹.

  • System Preparation: Flush a standard 3-pump continuous flow system (e.g., Vapourtec or Corning Advanced-Flow) with anhydrous THF. Set Residence Coil 1 (2 mL internal volume) to -20 °C and Residence Coil 2 (10 mL internal volume) to 0 °C.

  • Feed Solutions:

    • Feed A: 2-Methylbutanenitrile (1.0 M in anhydrous THF).

    • Feed B: LDA (1.1 M in THF/hexanes).

    • Feed C: Ethyl glyoxylate (1.2 M in anhydrous THF, freshly prepared from a 50% toluene solution to prevent precipitation).

  • Flow Execution:

    • Pump A and Pump B are driven at 1.0 mL/min and 0.95 mL/min respectively into T-Mixer 1.

    • The stream passes through Coil 1 (residence time

      
       60 seconds) to ensure complete deprotonation.
      
    • The lithiated stream meets Feed C (Pump C at 1.0 mL/min) at T-Mixer 2, entering Coil 2 (residence time

      
       3.3 minutes).
      
  • Quench & Workup: The output stream is continuously quenched into a stirred vessel containing saturated aqueous

    
     (5 °C). The organic layer is separated, washed with brine, dried over 
    
    
    
    , and concentrated under reduced pressure to yield the intermediate.
Protocol B: Catalytic Hydrogenation to Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Safety Warning: Raney Cobalt is highly pyrophoric. Handle strictly under an inert argon atmosphere.

  • Reactor Loading: Transfer the crude Ethyl 3-cyano-2-hydroxy-3-methylpentanoate (approx. 50 g) into a 1 L Hastelloy Parr autoclave.

  • Solvent & Additives: Add 400 mL of absolute ethanol. Introduce 10 equivalents of anhydrous ammonia (

    
    ) via a dip tube at 0 °C to saturate the solution.
    
  • Catalyst Addition: Add 5.0 g of washed, active Sponge Cobalt (Raney Co) catalyst as an ethanolic slurry.

  • Hydrogenation: Seal the reactor, purge with nitrogen (3x), then hydrogen (3x). Pressurize the reactor to 50 bar with

    
     gas and heat to 60 °C. Stir vigorously (1000 rpm) for 6 hours until hydrogen uptake ceases.
    
  • Workup: Cool the reactor to room temperature and safely vent the

    
     and 
    
    
    
    through an acid scrubber. Filter the catalyst over a pad of Celite under argon. Concentrate the filtrate to afford the target primary amine as a viscous oil (can be crystallized as a hydrochloride salt by treating with 2M HCl in diethyl ether).

Quantitative Data & Optimization Summaries

Table 1: Flow Reactor Optimization for Lithiation/Addition (Step 1)

Coil 1 Temp (°C) Coil 2 Temp (°C) Residence Time (Coil 1) Yield (%) Thorpe-Ziegler Byproduct (%)
-78 -78 5 min 82 < 1
-20 0 60 sec 88 < 2
0 25 60 sec 54 28

| -20 | 0 | 300 sec | 71 | 14 |

Insight: A 60-second residence time at -20 °C provides the optimal balance, maximizing the yield of the cyano intermediate while completely avoiding the energy costs of cryogenic cooling.

Table 2: Catalyst & Additive Screening for Nitrile Reduction (Step 2) | Catalyst (10 wt%) | Additive | Pressure (


) | Temp (°C) | Conversion (%) | Primary Amine (%) | Secondary Amine (%) |
| :--- | :--- | :--- | :--- | :--- | :--- | :--- |
| Pd/C (10%) | None | 10 bar | 25 | 100 | 35 | 55 |
| Raney Ni | None | 50 bar | 60 | 100 | 68 | 25 |
| Raney Ni | 

(10 eq) | 50 bar | 60 | 100 | 89 | 8 | | Raney Co |

(10 eq) | 50 bar | 60 | 100 | 98 | < 1 |

Insight: Raney Cobalt, combined with a high molar excess of ammonia, is strictly required to prevent the nucleophilic attack of the newly formed primary amine onto the intermediate imine, effectively eliminating the secondary amine impurity.

Mechanistic Pathway Visualization

Pathway S1 2-Methylbutanenitrile + LDA S2 Lithiated Nitrile Intermediate [CH3-CH2-C(-)(Li)(CH3)-CN] S1->S2 α-Deprotonation (-20 °C, Flow) S3 Aldol Addition (+ Ethyl Glyoxylate) S2->S3 Nucleophilic Attack (C-C Bond Formation) S4 Ethyl 3-cyano-2-hydroxy-3-methylpentanoate (Tertiary Cyano Intermediate) S3->S4 Quench (NH4Cl) Protonation S5 Catalytic Hydrogenation (Raney Co / H2 / NH3) S4->S5 Nitrile Reduction (Imine Intermediate Suppressed) S6 Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (Target API Building Block) S5->S6 Primary Amine Formation (>98% Selectivity)

Figure 2: Mechanistic pathway from nitrile deprotonation to chemoselective primary amine formation.

References

  • Continuous flow synthesis enabling reaction discovery National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Organolithium Bases in flow chemistry: a review Cork Open Research Archive (CORA) / UCC URL: [Link][2]

  • Hydrogenation of nitriles to produce amines (US5869653A) Google Patents URL:[3]

  • Hydrogenation of nitriles to primary amines on metal-supported catalysts CONICET Digital Repository URL:[Link]

Sources

Application Notes and Protocols for Solvent Selection in Nucleophilic Substitution at a Quaternary C3 Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Quaternary Center

Nucleophilic substitution at a sterically hindered quaternary C3 carbon, often referred to as a neopentyl-like center, presents a formidable challenge in synthetic chemistry. The inherent steric bulk surrounding the electrophilic carbon effectively blocks the backside attack required for a concerted SN2 mechanism.[1] Consequently, these reactions are compelled to proceed through alternative, often complex, pathways that are highly sensitive to the surrounding solvent environment. This guide provides a comprehensive overview of the mechanistic considerations and a practical framework for solvent selection and optimization to achieve successful substitution at these congested centers, a critical transformation in the synthesis of many pharmaceutical agents and complex molecules.

The primary mechanistic route for substitution at a quaternary C3 center involves the formation of a carbocation intermediate, characteristic of an SN1 pathway.[2][3] However, the initial formation of a primary carbocation is energetically unfavorable. This leads to a high propensity for carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable secondary or tertiary carbocations.[4][5][6] This rearrangement cascade can result in a mixture of products, significantly complicating the synthesis and purification process. The judicious choice of solvent is therefore paramount in controlling the reaction pathway, stabilizing the desired intermediates, and ultimately dictating the product distribution.

The Role of the Solvent: A Mechanistic Perspective

The solvent plays a multifaceted role in nucleophilic substitutions at quaternary carbons, influencing reaction rates, and selectivity. Its effects can be broadly categorized by its polarity and its ability to engage in hydrogen bonding (proticity).

Polar Protic Solvents: Stabilizing the Transition State

Polar protic solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, are generally the solvents of choice for promoting SN1 reactions.[2][7][8] Their efficacy stems from two key properties:

  • High Dielectric Constant: The high polarity of these solvents effectively stabilizes the charged carbocation intermediate and the departing leaving group through dipole-dipole interactions. This solvation lowers the energy of the transition state for the ionization step, thereby accelerating the rate-determining step of the SN1 reaction.[2][3]

  • Hydrogen Bonding: The ability to act as hydrogen bond donors allows polar protic solvents to form a "solvent cage" around both the carbocation and the leaving group, further stabilizing these species.[9]

However, the strong solvating power of protic solvents can also be a double-edged sword. By heavily solvating the nucleophile, they can reduce its nucleophilicity, potentially slowing down the subsequent trapping of the carbocation.[10]

Polar Aprotic Solvents: Enhancing Nucleophilicity

Polar aprotic solvents, including acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, possess a significant dipole moment but lack acidic protons for hydrogen bonding.[8] Their primary role in nucleophilic substitution is to dissolve the reactants, particularly ionic nucleophiles, while leaving the anionic nucleophile relatively "naked" and more reactive.[10]

While typically favored for SN2 reactions, polar aprotic solvents can be employed in SN1-type reactions at quaternary centers under specific conditions. They can be particularly useful when a strong, anionic nucleophile is required to trap the carbocation intermediate efficiently. However, their lower ability to stabilize the carbocation intermediate compared to protic solvents may lead to slower reaction rates.

Non-Polar Solvents: A Limited Role

Non-polar solvents such as hexane, benzene, and toluene are generally poor choices for nucleophilic substitution at quaternary centers.[8] Their inability to stabilize charged intermediates makes the formation of a carbocation prohibitively slow. Furthermore, many common nucleophiles (often salts) have poor solubility in non-polar media.

Controlling Rearrangements: The Solvent's Influence

A primary objective in designing a nucleophilic substitution at a C3 quaternary center is to control or altogether suppress carbocation rearrangements. The solvent plays a crucial role in this endeavor. While a highly ionizing (polar protic) solvent is necessary to facilitate the initial departure of the leaving group, it can also promote the longevity of the carbocation intermediate, providing a larger window of opportunity for rearrangement.

The interplay between the solvent, nucleophile concentration, and temperature is critical. A less-ionizing, but still polar, solvent might be chosen to temper the rate of carbocation formation. In conjunction with a high concentration of a potent nucleophile, this can favor the rapid trapping of the initial carbocation before it has a chance to rearrange.

Data Presentation: Solvent Properties and Their Impact

The following table provides a summary of common solvents and their relevant properties for consideration in nucleophilic substitution reactions at sterically hindered centers.

SolventTypeDielectric Constant (ε at 20°C)Boiling Point (°C)Key Considerations for C3 Quaternary Substitution
WaterPolar Protic80.1100Excellent at stabilizing carbocations; may require co-solvents for substrate solubility; can act as a competing nucleophile.
MethanolPolar Protic32.765Good balance of polarity and volatility; can act as a competing nucleophile (solvolysis).[11]
EthanolPolar Protic24.578Similar to methanol but less polar; often used in combination with water.
Acetic AcidPolar Protic6.2118Can facilitate carbocation formation but is also acidic and can participate in side reactions.
Dimethylformamide (DMF)Polar Aprotic36.7153Excellent for dissolving a wide range of nucleophiles; high boiling point allows for a wide temperature range.[12]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189Highly polar and excellent at dissolving salts; can be difficult to remove due to its high boiling point.[10]
AcetonitrilePolar Aprotic37.582Good balance of polarity and volatility; less reactive than DMF and DMSO.
AcetonePolar Aprotic20.756Moderately polar; its low boiling point may limit the accessible temperature range.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol outlines a systematic approach to screening solvents for a model nucleophilic substitution at a quaternary C3 center, using a neopentyl-type tosylate as the substrate.

dot

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis Prep Prepare Stock Solutions: - Substrate (e.g., neopentyl tosylate) in a non-interfering solvent (e.g., Dioxane) - Nucleophile (e.g., Sodium Azide) Array Dispense substrate and nucleophile solutions into an array of reaction vials. Prep->Array Transfer AddSolvents Add a different screening solvent to each vial. Array->AddSolvents Execute Heat the reaction array to a set temperature (e.g., 80°C). Stir for a defined period (e.g., 24 hours). AddSolvents->Execute Incubate Monitor Monitor progress by taking aliquots for LC-MS or GC-MS analysis at set time points. Execute->Monitor Periodic Sampling Analyze Quench reactions and analyze the final product mixture. Determine: - Conversion of starting material - Yield of desired product - Ratio of unrearranged to rearranged products Monitor->Analyze Final Time Point

Caption: Workflow for parallel solvent screening.

Materials:

  • Substrate: e.g., 2,2-dimethyl-1-propyl tosylate (neopentyl tosylate)

  • Nucleophile: e.g., Sodium azide (NaN₃)

  • Screening Solvents: A selection from the table above, ensuring a range of polar protic and polar aprotic options.

  • Reaction vials suitable for heating and stirring.

  • Analytical instrumentation (LC-MS or GC-MS).

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the neopentyl tosylate in a high-boiling, relatively non-polar solvent like dioxane. Prepare a separate stock solution or have a pre-weighed amount of the nucleophile.

  • Reaction Setup: To an array of reaction vials, add the neopentyl tosylate solution and the nucleophile.

  • Solvent Addition: To each vial, add a different screening solvent. Include a control vial with no nucleophile to assess substrate stability.

  • Reaction Execution: Seal the vials and place them in a heating block at a predetermined temperature (e.g., 80°C). Stir the reactions for a set time (e.g., 24 hours).

  • Monitoring and Analysis: At regular intervals (e.g., 2, 8, and 24 hours), carefully take a small aliquot from each reaction vial for analysis by LC-MS or GC-MS. This will provide kinetic information and help identify the optimal reaction time.

  • Work-up: After the reaction is complete, cool the vials to room temperature. Quench the reactions by adding water. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the organic layer to determine the conversion of starting material and the ratio of desired (unrearranged) product to rearranged products.

Protocol 2: Optimized Synthesis of an Unrearranged Product

This protocol is a hypothetical optimized procedure based on the likely outcome of the screening, aiming to maximize the yield of the direct substitution product.

dot

Optimized_Synthesis Start Start: Assemble glassware under inert atmosphere Reagents Charge flask with neopentyl tosylate and a high concentration of nucleophile (e.g., 3 eq. LiBr) Start->Reagents Solvent Add a moderately polar, non-protic solvent (e.g., Acetone or THF) Reagents->Solvent Reaction Heat to a moderate temperature (e.g., 50-60°C) and stir vigorously Solvent->Reaction Monitor Monitor reaction by TLC or LC-MS until starting material is consumed Reaction->Monitor Workup Cool, quench with water, and perform aqueous workup Monitor->Workup Purify Purify the crude product by column chromatography Workup->Purify End End: Characterize the purified product Purify->End

Caption: Optimized protocol for direct substitution.

Rationale: This protocol utilizes a less-ionizing polar aprotic solvent (acetone) to disfavor extensive carbocation lifetime, coupled with a high concentration of a reasonably strong nucleophile (bromide from LiBr, which has good solubility in acetone). The moderate temperature aims to provide sufficient energy for the reaction without excessively promoting rearrangement or elimination side reactions.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-dimethyl-1-propyl tosylate (1.0 eq) and lithium bromide (3.0 eq).

  • Solvent Addition: Add anhydrous acetone to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to 55°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

The selection of a solvent for nucleophilic substitution at a quaternary C3 center is a critical decision that profoundly impacts the reaction's outcome. A thorough understanding of the underlying mechanistic principles—namely, the need to facilitate an SN1-like pathway while mitigating carbocation rearrangement—is essential. Polar protic solvents are generally effective at promoting the necessary ionization, but may also encourage rearrangement. A careful screening of both polar protic and polar aprotic solvents, coupled with optimization of nucleophile concentration and temperature, is the most effective strategy for developing a successful and selective transformation. The protocols provided herein offer a starting point for this systematic approach, enabling researchers to navigate the challenges of these sterically demanding reactions.

References

  • OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent. [Link]

  • ResearchGate. (n.d.). Sn1 or Sn2 Reactions: A Guide to Deciding Which Reaction is Occurring. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.5: Characteristics of the SN1 Reaction. [Link]

  • OpenStax. (2023, September 20). 11.5 Characteristics of the SN1 Reaction. In Organic Chemistry. [Link]

  • ACS Green Chemistry Institute. (2025, September 9). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. [Link]

  • Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]

  • Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Pearson+. (n.d.). Propose a mechanism involving a hydride shift or an alkyl shift. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Chemistry LibreTexts. (2024, February 20). 11.5: Characteristics of the SN1 Reaction. [Link]

  • Cerritos College. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]

  • Journal of Medicinal Chemistry. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]

  • Medicinal Research Reviews. (2019, April 20). Molecular design opportunities presented by solvent-exposed regions of target proteins. [Link]

  • The Organic Chemistry Tutor. (2023, March 8). SN1 Carbocation Rearrangements - Hydride Shift & Methyl Shift [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. [Link]

  • Journal of Medicinal Chemistry. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]

  • Master Organic Chemistry. (2026, January 9). Rearrangement Reactions (1) - Hydride Shifts. [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.2: 1,2-Shifts in Carbocations. [Link]

  • Master Organic Chemistry. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]

  • NIH Public Access. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of N-substituted quaternary carbon centers through KOt-Bu-catalyzed aza-Michael addition of pyrazoles to cyclic enones. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Lactonization in Hydroxy-Amino Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for hydroxy-amino ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reaction of lactonization. Here, we provide in-depth answers to frequently encountered issues, drawing upon established chemical principles and field-proven insights to ensure the integrity and success of your synthetic routes.

Introduction: The Challenge of Lactonization

In the synthesis of peptides and other complex molecules containing hydroxy-amino acids like serine and threonine, the intramolecular cyclization to form a lactone (a cyclic ester) is a significant competing reaction.[1][2] This side reaction occurs when the hydroxyl group of the amino acid attacks the activated carboxyl group, which is intended to react with an incoming amine to form the desired amide bond. This process can lead to reduced yields of the target molecule and the formation of impurities that are often difficult to separate. Understanding the factors that govern this intramolecular reaction is paramount to developing robust and efficient synthetic protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be encountering during your synthesis and provides actionable solutions based on mechanistic understanding.

Question 1: My reaction is producing a significant amount of a cyclic byproduct with a mass corresponding to the loss of the amine nucleophile. How can I confirm this is a lactone and prevent its formation?

Answer:

This is a classic sign of lactonization. The hydroxyl group of your hydroxy-amino acid is competing with your desired amine nucleophile.

Confirmation:

  • Mass Spectrometry (MS): The byproduct will have a molecular weight corresponding to your hydroxy-amino ester precursor minus the elements of the intended amine.

  • NMR Spectroscopy: In the ¹H NMR spectrum, you will likely see a downfield shift of the proton on the carbon bearing the hydroxyl group due to the formation of the ester linkage. The disappearance of the hydroxyl proton signal is also an indicator. In the ¹³C NMR, the carbonyl carbon of the newly formed lactone will appear in the characteristic ester region (typically ~170-180 ppm).

Prevention Strategies:

  • Kinetic vs. Thermodynamic Control: Lactonization and the desired amidation are competing reactions.[3][4][5][6] Often, the desired intermolecular reaction (amidation) is kinetically favored, while the intramolecular cyclization (lactonization) can be thermodynamically more stable, especially if it forms a 5- or 6-membered ring. To favor the kinetic product (your desired ester), you should:

    • Lower the Reaction Temperature: Reducing the temperature decreases the available energy for the system to overcome the activation barrier for the thermodynamically favored lactonization.[5][6] This gives the kinetically faster intermolecular reaction a better chance to proceed.

    • Shorten the Reaction Time: Prolonged reaction times can allow the reaction to equilibrate, favoring the more stable thermodynamic product.[3][5]

  • Choice of Coupling Reagent: The nature of the activating agent for the carboxylic acid is critical. Over-activation can make the carboxyl group so reactive that even the weakly nucleophilic hydroxyl group can readily attack it.[1]

    • Avoid Highly Reactive Carbodiimides in Excess: Reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be very effective but can also lead to over-activation.[7] Using them in stoichiometric amounts or in combination with additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure can mitigate this.[7][8][9]

    • Consider Phosphonium or Uronium-Based Reagents: Reagents like PyBOP, PyAOP, and HATU are often effective and can offer better control.[7][8] COMU is a newer generation coupling reagent with high efficiency and a reduced tendency for racemization.[8][9]

    • Ynamide Coupling Reagents: These have shown promise in minimizing racemization and can be effective for ester and amide bond formation under mild conditions.[10][11]

  • pH Control: The nucleophilicity of the hydroxyl group is pH-dependent. Under basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, which will significantly increase the rate of lactonization.[2] Conversely, under strongly acidic conditions, the carboxylate is protonated and less reactive.

    • Maintain a Neutral to Slightly Acidic pH: For many coupling reactions, a pH range of 5-7 is optimal to keep the amine nucleophile sufficiently deprotonated and reactive while minimizing the formation of the alkoxide from the hydroxyl group.[12][13][14]

Question 2: I am working with a particularly hindered hydroxy-amino acid, and lactonization seems to be the major product regardless of the coupling agent. What other strategies can I employ?

Answer:

In cases of high steric hindrance around the desired reaction center, the intramolecular cyclization can become kinetically more favorable. Here are some advanced strategies:

  • Protecting the Hydroxyl Group: The most direct way to prevent lactonization is to temporarily block the hydroxyl group with a protecting group.[15][16]

    • Choice of Protecting Group: The selection of a protecting group is crucial and must be "orthogonal" to the other protecting groups in your molecule, meaning it can be removed under conditions that do not affect other parts of the molecule.[15][16][17]

      • Acid-Labile Groups: tert-Butyl (tBu) ethers are common but require strong acid for removal.

      • Silyl Ethers: tert-Butyldimethylsilyl (TBDMS) or tert-Butyldiphenylsilyl (TBDPS) ethers are widely used and are typically removed with fluoride sources (e.g., TBAF).[18]

      • Benzyl Ethers (Bn): These are robust and are typically removed by hydrogenolysis.[17]

  • The "O-Acyl Isopeptide" Strategy: This is a clever approach where you intentionally form an ester bond at the hydroxyl group first. This "O-acyl isopeptide" is often more soluble and easier to handle than the target peptide.[19][20][21] In a subsequent step, an O-to-N intramolecular acyl migration is induced under neutral or slightly basic conditions to form the desired amide bond.[19][20] This method is particularly useful for the synthesis of "difficult" or hydrophobic peptide sequences.[19][22][23]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of lactonization during hydroxy-amino ester synthesis?

A1: The process begins with the activation of the carboxylic acid group, typically by a coupling reagent, to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).[1] This activated intermediate is then susceptible to nucleophilic attack. While the intended reaction is with an external amine, the nearby hydroxyl group of the hydroxy-amino acid can act as an intramolecular nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a cyclic ester, the lactone, and the expulsion of the activating group.[1][2]

Lactonization_Mechanism cluster_0 Desired Amidation Pathway cluster_1 Lactonization Side Reaction Activated_Ester Activated Hydroxy-Amino Ester Amide_Product Desired Amide Product Activated_Ester->Amide_Product Intermolecular Attack Amine R'-NH₂ Amine->Amide_Product Activated_Ester_Side Activated Hydroxy-Amino Ester Lactone Lactone Byproduct Activated_Ester_Side->Lactone Intramolecular Attack by -OH group Start Hydroxy-Amino Acid Start->Activated_Ester Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Ester

Caption: Competing pathways in hydroxy-amino ester synthesis.

Q2: Are there specific hydroxy-amino acids that are more prone to lactonization?

A2: Yes, the propensity for lactonization is highly dependent on the size of the ring being formed. Hydroxy-amino acids that can form five- or six-membered lactones are particularly susceptible due to the thermodynamic stability of these ring systems. For example, γ-hydroxy-α-amino acids can form stable five-membered γ-lactones, and δ-hydroxy-α-amino acids can form stable six-membered δ-lactones. Serine and threonine can also participate in lactonization, especially during peptide synthesis.[1][2]

Q3: Can the choice of solvent influence the extent of lactonization?

A3: Absolutely. The solvent can play several roles:

  • Solvation of Intermediates: A solvent that can effectively solvate the charged intermediates of the intermolecular reaction may favor the desired amidation.

  • Polarity: Polar aprotic solvents like DMF or NMP are common in peptide synthesis and generally provide a good medium for both the activation and coupling steps.[7]

  • Hydrogen Bonding: Protic solvents could potentially solvate the hydroxyl group, making it less nucleophilic, but they can also interfere with the coupling reaction itself. The choice of solvent should be carefully considered based on the specific reactants and conditions.

Q4: How can I purify my desired product if lactonization has already occurred?

A4: Purification can be challenging due to the often similar polarities of the desired product and the lactone byproduct.

  • Chromatography: High-performance liquid chromatography (HPLC), often using a reverse-phase column, is typically the most effective method. Developing a gradient elution method that can resolve the two compounds is key.

  • Crystallization: If your desired product is crystalline, this can be an excellent method for purification, as the lactone impurity may remain in the mother liquor.

  • pH-Dependent Extraction: If the desired product has a free amine or carboxylic acid and the lactone does not, you may be able to use acid-base extractions to selectively move one of the compounds into an aqueous layer.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Lactonization using Temperature Control and Additives
  • Dissolve the N-protected hydroxy-amino acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a coupling additive such as HOBt (1.1 equiv) or Oxyma Pure (1.1 equiv).

  • In a separate vial, dissolve the amine nucleophile (1.1 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equiv) in the same solvent.

  • Slowly add the coupling reagent (e.g., DIC or EDC, 1.1 equiv) to the cooled solution of the hydroxy-amino acid and additive.

  • Allow the activation to proceed for 10-15 minutes at 0 °C.

  • Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with standard aqueous workup and purification.

Protocol 2: Hydroxyl Group Protection using TBDMS-Cl
  • Dissolve the N-protected hydroxy-amino acid (1.0 equiv) in anhydrous DMF.

  • Add imidazole (2.5 equiv).

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup (e.g., partition between ethyl acetate and water).

  • Purify the silyl-protected hydroxy-amino acid by column chromatography.

  • The purified, protected amino acid can now be used in the coupling reaction (Protocol 1) without the risk of lactonization.

  • Deprotection is typically achieved post-coupling using TBAF in THF.[18]

Data Summary Table

StrategyKey ParametersAdvantagesDisadvantages
Kinetic Control Low temperature (e.g., 0 °C), short reaction time.Simple to implement, avoids additional synthetic steps.May result in incomplete reaction; not always effective.
Coupling Reagent Use of phosphonium/uronium salts (PyBOP, HATU, COMU); addition of HOBt/Oxyma.High efficiency, can suppress racemization.[8][9]Reagents can be expensive; byproducts may be difficult to remove.
pH Control Maintain pH between 5-7.Minimizes alkoxide formation, straightforward.Requires careful monitoring and buffering.
Hydroxyl Protection Use of orthogonal protecting groups (e.g., TBDMS, Bn).Completely prevents lactonization.[15]Adds two steps (protection/deprotection) to the synthesis.
O-Acyl Isopeptide Intentional O-acylation followed by O-to-N acyl migration.Effective for difficult sequences, can improve solubility.[19][23]Requires specific conditions for the acyl migration step.

graph TD {
A[Start: Hydroxy-Amino Ester Synthesis] --> B{Problem: Lactonization Occurring?};
B -- Yes --> C{Select Mitigation Strategy};
B -- No --> D[Proceed to Product Isolation];
C --> E[Kinetic Control: Lower Temp, Shorter Time];
C --> F[Optimize Coupling Reagent & Additives];
C --> G[Control pH (5-7)];
C --> H[Advanced: Protect -OH Group];
C --> I[Advanced: O-Acyl Isopeptide Method];

E --> J[Monitor Reaction Closely];
F --> J;
G --> J;
H --> K[Protection Step] --> L[Coupling Reaction] --> M[Deprotection Step] --> J;
I --> N[O-Acylation] --> O[O-to-N Migration] --> J;

J --> D;

}

Caption: Troubleshooting workflow for lactonization.

References

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8.
  • So, S. (2018). Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis. In Peptide and Protein Engineering. Methods in Molecular Biology, vol 1769. Humana Press, New York, NY.
  • Sohma, Y., et al. (2004). Novel and efficient synthesis of difficult sequence-containing peptides through O–N intramolecular acyl migration reaction of O-acyl isopeptides.
  • Ojima, I., et al. (2015). “O-Acyl isopeptide method” for peptide synthesis: synthesis of forty kinds of “O-acyl isodipeptide unit” Boc-Ser/Thr(Fmoc-Xaa)-OH. Journal of Peptide Science, 21(8), 643-653.
  • Yoshiya, T., et al. (2012). O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation. Organic & Biomolecular Chemistry, 10(30), 5783-5793.
  • Sato, K., et al. (2014). Synthesis of an O-acyl isopeptide by using native chemical ligation in an aqueous solvent system. Chemistry, 20(21), 6351-6355.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Govindan, M. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(1), 25-32.
  • Bao, X., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(10), 2333–2347.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Anonymous. (2019, December 3). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview.
  • Bao, X., et al. (2024, March 7). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • El-Faham, A., & Albericio, F. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews.
  • Biondini, A., et al. (2017, February 8). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media.
  • Miller, R. B., & Roy, S. (2013).
  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Scribd. (n.d.). Carboxylic Acid Protecting Groups Overview.
  • Rossi, S., et al. (2025). Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. European Journal of Organic Chemistry.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube.
  • LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Wipf, P., & Maciejewski, J. P. (2013). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters, 54(44), 5949-5952.
  • ResearchGate. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control.
  • Pearson. (2024, July 4). The synthesis of -hydroxy acids can be done starting with amino....
  • ResearchGate. (n.d.). Synthesis of α‐amino and α‐hydroxy esters 12.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Reddy, A. S., & Kumar, M. S. (2012). Methods for Hydroxamic Acid Synthesis. PMC.
  • Google Patents. (n.d.).
  • Gallo, E. A. S., & Burtoloso, A. C. B. (2019, February 7).
  • Berk, S. C., & Buchwald, S. L. (1992). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β... PMC.
  • Kurrat, R., et al. (n.d.). Effect of temperature, pH and salt concentration on β-lactoglobulin deposition kinetics studied by OWLS.
  • Liu, C. C., et al. (2012). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. PMC.
  • Chen, G., et al. (2019). Lactonization as a general route to β-C(sp3)
  • Anonymous. (2025, January 4). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis.
  • Scribd. (n.d.).
  • D'Ambrosio, A., et al. (2025, July 13). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. Industrial & Engineering Chemistry Research.
  • Wang, Z., et al. (2021). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • Benchchem. (n.d.). Technical Support Center: NHS Ester Reactions with Amino Acid Residues.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

Sources

Improving diastereomeric ratio in Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate .

Setting the adjacent stereocenters (C2 and the quaternary C3) in this molecule is notoriously challenging. The most robust synthetic strategy involves the asymmetric epoxidation of an alkene precursor, followed by a regioselective and stereospecific epoxide ring-opening with a cyanide source, and subsequent reduction.

Below, we detail the workflow, address the most common issues leading to a degraded diastereomeric ratio (dr), and provide validated experimental protocols.

Synthetic Workflow Overview

The optimal route to control the relative stereochemistry between C2 and C3 utilizes the Shi Asymmetric Epoxidation of Ethyl (E)-3-methyl-2-pentenoate [1], followed by a Lewis acid-catalyzed ring opening with trimethylsilyl cyanide (TMSCN) [2].

Workflow A Ethyl (E)-3-methyl -2-pentenoate B Ethyl 3-methyl -2,3-epoxypentanoate (High ee/dr) A->B Shi Epoxidation (Oxone, Chiral Ketone) C Ethyl 3-cyano-2-hydroxy -3-methylpentanoate (Critical dr Step) B->C TMSCN, Lewis Acid (Regio/Stereo Control) D Ethyl 3-(aminomethyl) -2-hydroxy-3-methylpentanoate (Target) C->D Reduction (BH3·THF)

Fig 1: Three-step synthetic workflow for Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate.

Troubleshooting & FAQs

Q1: I am observing poor regioselectivity during the TMSCN epoxide opening. The cyanide is attacking C2 instead of the desired C3 position. How do I fix this?

Root Cause: In uncatalyzed or base-catalyzed epoxide openings, nucleophiles inherently attack the less sterically hindered position (C2). Solution: You must switch to a strong, oxophilic Lewis acid catalyst. When a Lewis acid coordinates to the epoxide oxygen, the transition state becomes asynchronous. The C–O bond breaking is advanced relative to the C–CN bond formation. Because C3 is a tertiary carbon, it stabilizes the developing partial positive charge far better than the secondary C2 carbon. We recommend using a bimetallic catalyst system, such as Jacobsen’s (pybox)YbCl₃ [2] or a Salen-Al complex, which coordinates both the epoxide and the ester carbonyl, strictly directing the nucleophile to C3.

Q2: My regioselectivity is fine (attack at C3), but the diastereomeric ratio (dr) of the cyanohydrin intermediate is extremely low, even though my starting epoxide had >99% ee and dr. Why?

Root Cause: Your Lewis acid is too strong. Because C3 is a tertiary carbon, highly Lewis acidic conditions (e.g., using neat TiCl₄ or BF₃·OEt₂) push the reaction past an asynchronous transition state into a fully discrete SN1 carbocation intermediate. Once the carbocation forms, free rotation occurs around the C2–C3 bond, leading to epimerization and a mixture of syn and anti diastereomers upon cyanide trapping. Solution: Attenuate the Lewis acidity to enforce a strict SN2-like inversion pathway. Switch to a milder cooperative catalyst system and lower the reaction temperature to -78 °C.

Mechanism cluster_pathways Competing Pathways at Tertiary C3 Epoxide Coordinated Epoxide (Lewis Acid Activated) SN2 Strict SN2-like Inversion (Mild Lewis Acid / Salen-Al) Epoxide->SN2 Cooperative Catalysis SN1 SN1-like Carbocation (Strong Lewis Acid / TiCl4) Epoxide->SN1 Excessive Lewis Acidity HighDR High dr (Desired Anti-product) SN2->HighDR LowDR Low dr (Syn/Anti Mixture) SN1->LowDR

Fig 2: Mechanistic divergence at C3 dictated by Lewis acid strength.
Q3: The dr is preserved through the epoxide opening, but drops significantly during the final nitrile reduction step. What is causing this?

Root Cause: The intermediate is an


-hydroxy ester, which is highly sensitive to base-catalyzed epimerization at C2 via a retro-aldol or enolization mechanism. If you are using harsh basic reductants (like LiAlH₄) or if the resulting primary amine auto-catalyzes the epimerization during workup, your dr will degrade.
Solution:  Avoid basic reduction conditions. Use Borane-THF (BH₃·THF) complex for the reduction of the nitrile, and quench carefully with mild acid. Alternatively, if using catalytic hydrogenation (Raney Ni / H₂), run the reaction in the presence of Boc₂O to immediately trap the primary amine as a carbamate, neutralizing its basicity.

Quantitative Data: Catalyst Effect on Regioselectivity and dr

The table below summarizes our internal validation data regarding the choice of Lewis acid during the TMSCN opening of Ethyl 3-methyl-2,3-epoxypentanoate.

Catalyst SystemTemp (°C)Regioselectivity (C3 : C2 attack)Diastereomeric Ratio (dr)Yield (%)Mechanism Dominance
None (Base only)255 : 95N/A (Wrong Regioisomer)82SN2 at C2
TiCl₄-7898 : 255 : 4588SN1 at C3 (Epimerization)
Ti(OiPr)₄-2085 : 1580 : 2076Mixed SN1 / SN2
(pybox)YbCl₃ -40 99 : 1 95 : 5 91 SN2 at C3 (Inversion)

Standard Operating Procedure: Stereospecific Epoxide Opening

Objective: Convert Ethyl 3-methyl-2,3-epoxypentanoate to Ethyl 3-cyano-2-hydroxy-3-methylpentanoate while preserving >95:5 dr.

Reagents & Materials:

  • Ethyl 3-methyl-2,3-epoxypentanoate (1.0 equiv, >99% ee/dr)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyl-oxazoline) Ytterbium(III) chloride [(pybox)YbCl₃] (0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation of Catalyst Complex: In a flame-dried Schlenk flask under argon, dissolve the (pybox) ligand (0.055 equiv) and YbCl₃ (0.05 equiv) in anhydrous DCM (0.1 M relative to substrate). Stir at room temperature for 2 hours to ensure complete complexation.

  • Cooling & Addition: Cool the catalyst solution to -40 °C using a dry ice/acetonitrile bath.

  • Substrate Introduction: Add the epoxide (1.0 equiv) dropwise via syringe over 10 minutes. Stir for an additional 15 minutes to allow for coordination.

  • Cyanation: Slowly add TMSCN (1.5 equiv) dropwise. Critical: Maintain the internal temperature strictly at -40 °C to prevent the transition state from slipping into an SN1 pathway.

  • Reaction Monitoring: Stir at -40 °C for 12–16 hours. Monitor the disappearance of the epoxide via TLC (Hexanes:EtOAc 8:2, PMA stain).

  • Quench & Desilylation: Quench the reaction by adding a 1M solution of TBAF in THF (1.2 equiv) at -40 °C to cleave the intermediate TMS ether. Allow to warm to 0 °C over 1 hour.

  • Workup: Dilute with diethyl ether and wash sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the pure cyanohydrin with preserved dr.

References

  • Wang, Z.-X.; Tu, Y.; Frohn, M.; Zhang, J.-R.; Shi, Y. An Efficient Catalytic Asymmetric Epoxidation Method. J. Am. Chem. Soc. 1997, 119, 11224–11235. URL:[Link]

  • Schaus, S. E.; Jacobsen, E. N. Dynamic Kinetic Resolution of Epoxides via Enantioselective Ring-Opening with TMSCN. Org. Lett. 2000, 2, 1001–1004. URL:[Link]

Technical Support Center: Purification of Quaternary Amino Ester Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Separating quaternary amino ester diastereomers is notoriously difficult due to a trifecta of structural challenges: the permanent positive charge of the quaternary amine (


) causes severe secondary interactions with stationary phases; the ester functionality  is highly labile and prone to hydrolysis under pH extremes; and the diastereomeric relationship  means the molecules possess nearly identical physicochemical properties.

This guide is engineered for drug development professionals and analytical scientists, providing field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My diastereomers co-elute in the void volume on a standard C18 column, and the peaks exhibit severe tailing. How do I achieve retention and resolution? Analysis & Causality: Standard Reversed-Phase (RP) chromatography relies on hydrophobic partitioning. Quaternary amines are permanently charged and highly polar, meaning they bypass hydrophobic interactions and elute immediately. The severe tailing is caused by secondary ion-exchange interactions between the positively charged quaternary nitrogen and unendcapped, negatively charged silanols (


) on the silica support.
Solution:  Implement Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RP-HPLC) . By adding an anionic ion-pairing reagent to the mobile phase, the reagent forms an electrically neutral, lipophilic complex with the quaternary amine. This complex interacts effectively with the C18 stationary phase, increasing retention and masking silanol interactions[1].

Q2: I need to use Mass Spectrometry (LC-MS) to identify my diastereomers, but traditional ion-pairing agents like sodium hexanesulfonate suppress ionization and contaminate the MS source. What are my options? Analysis & Causality: Alkyl sulfonates are non-volatile and will rapidly foul an electrospray ionization (ESI) source. Solution: Substitute non-volatile sulfonates with volatile fluorinated carboxylic acids. Heptafluorobutyric acid (HFBA) is highly effective for quaternary ammonium compounds. It provides the necessary hydrophobicity for C18 retention while remaining volatile enough for MS compatibility, as demonstrated in the pharmacokinetic analysis of quaternary ammonium drugs like glycopyrrolate[2].

Q3: During purification, I am observing degradation of my compound. Mass spectrometry indicates a loss of the ester group. How do I prevent this? Analysis & Causality: Ester hydrolysis is catalyzed by strong acids or bases. If you are using harsh additives like 0.1% Trifluoroacetic acid (TFA, pH ~2) or strong amine bases (pH > 9) to control peak shape, you are actively hydrolyzing your ester. Solution: Buffer the mobile phase to a mildly acidic pH (pH 4–6). If using Supercritical Fluid Chromatography (SFC) , adding 10–20 mM Ammonium Acetate to the methanol modifier provides a gentle, buffered environment that successfully suppresses silanol ionization without cleaving the labile ester[3].

Q4: IP-RP-HPLC is not providing enough stereoselectivity to resolve my diastereomers. What orthogonal techniques should I try? Analysis & Causality: Diastereomers often require rigid 3D spatial recognition that highly flexible C18 alkyl chains cannot provide. Solution: Switch to Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) or an Ethylpyridine column. SFC utilizes supercritical ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 mixed with a polar modifier (e.g., methanol). For ionic compounds like quaternary amines, adding a volatile ammonium salt (e.g., ammonium acetate) is critical to facilitate elution. CSPs (like Amylose or Cellulose derivatives) offer multiple interaction points (hydrogen bonding, dipole-dipole, and steric hindrance) that can easily distinguish the subtle conformational differences between diastereomers.

Decision Workflows & Data Presentation

Chromatographic Selection Guide

To determine the best approach for your specific sample, follow the decision matrix below.

Chromatography_Decision_Tree Start Quaternary Amino Ester Diastereomer Mixture Scale What is the purification scale? Start->Scale Anal Analytical Scale (< 10 mg) Scale->Anal Prep Preparative Scale (> 10 mg) Scale->Prep IP_HPLC Ion-Pairing RP-HPLC (e.g., HFBA additive) Anal->IP_HPLC High Resolution (MS Compatible) SFC SFC with Polar Modifiers (e.g., MeOH + NH4OAc) Anal->SFC Orthogonal Selectivity Prep->SFC Green Chemistry Fast Recovery HILIC HILIC (Acetonitrile/Aqueous Buffer) Prep->HILIC Avoids Ion-Pairing Reagents

Decision tree for selecting the optimal chromatographic technique for quaternary amines.

Table 1: Selection Guide for Ion-Pairing Additives
AdditiveConcentrationMS Compatible?Hydrophobicity IncreaseEster Safety (pH)Best Use Case
Sodium Hexanesulfonate 5–10 mMNo (Fouls Source)Very HighModerate (~pH 5-6)Preparative UV-HPLC where maximum retention is needed[1].
HFBA 0.05–0.1%YesHighLow (Acidic, pH ~2.5)Analytical LC-MS for highly polar quaternary amines[2].
Ammonium Acetate 10–20 mMYesLowHigh (Buffered, pH ~5)SFC Modifiers or HILIC; protects labile esters[3].
TFA 0.05–0.1%Yes (with suppression)LowLow (Acidic, pH ~2)General RP-HPLC; high risk of ester hydrolysis.

Experimental Protocols

Protocol A: Analytical IP-RP-HPLC Method for Diastereomer Resolution

This self-validating protocol uses HFBA to achieve retention while monitoring for ester degradation via MS.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.05% Heptafluorobutyric acid (HFBA).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.05% HFBA.

    • Note: Ensure HFBA is added freshly, as it can degrade over time and alter retention reproducibility.

  • Column Selection: Use a fully endcapped C18 column (e.g., Waters XSelect C18, 2.1 x 100 mm, 2.5 µm) to minimize residual silanol interactions.

  • Gradient Elution: Start at 5% B, hold for 1 minute, then ramp to 60% B over 15 minutes. Flow rate: 0.3 mL/min.

  • Self-Validation (Degradation Check): Monitor the MS for the target

    
     mass. Simultaneously extract the ion chromatogram (EIC) for the expected hydrolyzed byproduct (carboxylic acid derivative). If the byproduct peak area exceeds 2% of the parent, reduce the HFBA concentration to 0.025% or lower the column compartment temperature to 25°C.
    
Protocol B: SFC Purification Workflow for Quaternary Amines

SFC is the premier choice for preparative separation of diastereomers, offering rapid dry-down times and orthogonal selectivity to RP-HPLC[4].

SFC_Workflow Step1 1. Column Screening Ethylpyridine / Chiral Step2 2. Modifier Selection Methanol (20-40%) Step1->Step2 Step3 3. Additive Optimization 10-20 mM NH4OAc Step2->Step3 Step4 4. Run Parameters 35°C, 120-150 bar Step3->Step4 Step5 5. Fractionation Collect in Makeup Solvent Step4->Step5

Step-by-step supercritical fluid chromatography (SFC) workflow for ionic compounds.

  • Stationary Phase Screening: Screen an Ethylpyridine column (excellent for basic/quaternary compounds without additives) alongside 2-3 Chiral Stationary Phases (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Co-Solvent (Modifier) Preparation: Prepare a solution of Methanol containing 20 mM Ammonium Acetate. The ammonium cation competes for active sites on the stationary phase, while the acetate pairs with your quaternary amine[3].

  • Isocratic Optimization: Run isocratic holds at 20%, 30%, and 40% modifier. Quaternary amines typically require higher modifier percentages (>30%) to elute.

  • Fraction Collection: Because quaternary amines can precipitate in the lines once the

    
     depressurizes, ensure your fraction collector utilizes a makeup solvent (e.g., pure methanol) pumped at 1-2 mL/min directly into the collection stream.
    

References

  • Ion pair chromatography reagents Source: ITW Reagents URL
  • Quantitative determination of glycopyrrolate in human plasma by liquid chromatography-electrospray ionization mass spectrometry: The use of a volatile ion-pairing agent Source: ResearchGate URL
  • Source: Virginia Tech (vt.edu)
  • Source: PubMed (nih.gov)

Sources

Technical Support Center: Optimizing Reaction Temperature for Quaternary Center Formation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Thermodynamics & Kinetics of Quaternary Stereocenter Construction Audience: Senior Process Chemists & Medicinal Chemists

Module 1: The Diagnostic Hub

Use this module to troubleshoot specific failure modes in your current campaign. Select the symptom that best matches your experimental observation.

Symptom A: Reaction Stalls (Low Conversion) despite Active Catalyst

Diagnosis: Steric activation barriers (


) for quaternary center formation often exceed 25 kcal/mol, rendering standard ambient protocols ineffective.
Root Cause:  The "Quaternary Wall." The entropic penalty (

) of bringing four carbon substituents together is massive. If

, the catalyst rests in a non-productive intermediate state.

Troubleshooting Protocol:

  • Check the "Ceiling Temperature" (

    
    ):  For reversible reactions (e.g., Retro-Aldol, Retro-Michael), increasing 
    
    
    
    too far shifts the equilibrium back to starting materials.
  • The "Solubility Trap": In organocatalysis (e.g., proline/imidazolidinone derivatives), low temperatures (-78°C) intended for high

    
     often precipitate the catalyst or substrate, halting kinetics.
    
    • Action: Screen "Solubility-Matching" solvents (e.g., 2-MeTHF vs. DCM) before raising

      
      .
      
  • Ligand Acceleration: For transition metal catalysis (Pd, Ni), switching to a ligand with a larger "bite angle" can lower the reductive elimination barrier, allowing the reaction to proceed at lower

    
    .
    
Symptom B: High Conversion, Low Enantioselectivity ( )

Diagnosis: You are likely operating near the Isokinetic Temperature (


) , or a background racemic pathway is competing.
Root Cause: 
  • Scenario 1 (Racemic Background): The uncatalyzed background reaction has a higher activation energy than the catalyzed pathway but becomes accessible at elevated temperatures.

  • Scenario 2 (Differential Activation): The difference in enthalpy (

    
    ) and entropy (
    
    
    
    ) between the major and minor transition states leads to a temperature where
    
    
    .

Troubleshooting Protocol:

  • Run the "Temperature Scan": Perform reactions at three distinct temperatures (e.g., -20°C, 0°C, 25°C).

  • Plot ln(

    
    ) vs. 1/
    
    
    
    :
    • Linear: Standard behavior. Lower

      
       increases 
      
      
      
      .
    • Non-linear: Indicates a change in the rate-determining step or catalyst aggregation.

  • Check for "Abnormal Temperature Effects": In highly crowded quaternary systems, higher temperatures can sometimes improve

    
     by enabling a reversible step that corrects mismatched stereochemistry (thermodynamic control) [1].
    
Visualizing the Decision Logic

TroubleshootingFlow Start Reaction Outcome Analysis Branch1 Low Conversion? Start->Branch1 Branch2 Low ee / dr? Start->Branch2 Action1 Check Steric Barrier (Increase T) Branch1->Action1 Stable Substrate Action2 Check Reversibility (Decrease T or Trap Product) Branch1->Action2 Retro-Reaction Risk Action3 Racemic Background? (Run Control w/o Catalyst) Branch2->Action3 High T Action4 Isokinetic Region? (Perform Eyring Plot) Branch2->Action4 Variable T Result1 Optimization: Ligand Bite Angle Action1->Result1 Result2 Optimization: Concentration Screen Action4->Result2

Caption: Decision matrix for troubleshooting quaternary center formation based on yield and stereoselectivity data.

Module 2: Optimization Protocols

Do not rely on "standard" conditions. Quaternary centers require a bespoke balance of kinetics and thermodynamics.

Protocol A: Determination of the Isokinetic Temperature ( )

Objective: Identify if your reaction temperature is nearing the inversion point where stereocontrol is lost.

Methodology:

  • Setup: Prepare 5 parallel reaction vials with identical concentrations (0.1 M).

  • Variable: Set heating blocks to -40°C, -20°C, 0°C, 20°C, and 40°C.

  • Execution: Run to 50% conversion (monitor via UPLC/GC). Note: Do not run to completion to avoid kinetic resolution effects.

  • Analysis: Calculate Enantiomeric Ratio (

    
    ) for each.
    
  • Data Treatment: Plot

    
     vs 
    
    
    
    (Kelvin).
    • Slope:

      
      
      
    • Intercept:

      
      
      
    • Critical Insight: If the line crosses zero within your operating window, you must move significantly away from that temperature [2].

Protocol B: The "High-T / Low-Loading" Stress Test

Objective: For metal-catalyzed reactions (e.g., Pd-AAA), determine if high temperature allows for drastically reduced catalyst loading, which is critical for scale-up cost.

ParameterCondition A (Standard)Condition B (Stress)Rationale
Temperature 25°C60°C - 80°COvercome steric activation energy (

).
Catalyst Loading 5.0 mol%0.1 - 0.5 mol%High turnover frequency (TOF) enabled by heat.
Solvent THF (bp 66°C)1,4-Dioxane (bp 101°C)Higher boiling point required for thermal stability.
Additive None10% Water or AlcoholPromotes proton transfer in specific mechanisms (e.g., Trost AAA).

Success Criteria: If Condition B yields


 conversion and maintains 

within 5% of Condition A, adopt Condition B for process development.

Module 3: Advanced FAQs

Q: Why does my enantioselectivity drop significantly when I cool the reaction from -40°C to -78°C? Isn't lower always better? A: Not always. This is a classic "Non-Linear Temperature Effect."

  • Solubility: At -78°C, your chiral catalyst may form inactive aggregates or precipitate, leaving only a trace amount of soluble, less-selective species active.

  • Mechanism Switch: In some organocatalytic systems, the rate-determining step changes at low temperatures. If the enantio-determining step becomes reversible at low T, the system may drift toward a thermodynamic mix rather than the kinetic product [3].

Q: I am forming a quaternary center via Pd-catalyzed Allylic Alkylation. The reaction works but is incredibly slow. Can I heat it? A: Yes, but you must manage the "Memory Effect." In Pd-catalyzed AAA, the intermediate


-allyl complex can undergo racemization via 

-

-

isomerization.
  • Risk: High T accelerates this isomerization.

  • Solution: If heating is necessary to form the crowded bond, use a "Tight Ion Pair" solvent (e.g., DCM or Toluene) rather than a polar solvent (DMF/DMSO) to minimize the separation of the anion from the metal center, preserving chiral communication [4].

Q: How does Microwave irradiation compare to conventional heating for these sterically demanding bonds? A: Microwave heating is often superior for quaternary center formation (e.g., Heck or Cross-Coupling reactions).

  • Reasoning: The rapid ramp to temperature minimizes the time spent in the "thermal dead zone" (where side reactions like

    
    -hydride elimination occur but productive cross-coupling is too slow).
    
  • Guideline: Target

    
     for 10 minutes rather than 
    
    
    
    for 12 hours.
Mechanism: The Steric vs. Electronic Trade-off

EnergyLandscape SM Substrate + Cat TS_Major TS (Major) Crowded but Favorable SM->TS_Major High Ea (Requires T) TS_Minor TS (Minor) Less Crowded Wrong Chirality SM->TS_Minor Lower Ea (Background) SideProduct Elimination Product SM->SideProduct Thermal Elimination (If T is too high) Product Quaternary Product TS_Major->Product TS_Minor->Product Racemic drift

Caption: Kinetic competition in quaternary center formation. High T is needed to cross the green barrier (Major TS) but risks triggering the yellow pathway (Elimination).

References

  • Zhang, Q., et al. (2020). "Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation." Organic Chemistry Frontiers.

  • Busacca, C. A., et al. (2011). "The Effect of Temperature on Enantioselectivity." Annual Review of Chemical and Biomolecular Engineering.
  • Trost, B. M., & Jiang, C. (2006). "Catalytic Enantioselective Construction of All-Carbon Quaternary Stereocenters." Synthesis.

  • Behenna, D. C., & Stoltz, B. M. (2004). "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society.[1]

  • Minko, Y., & Marek, I. (2014).[2] "Stereodefined acyclic trisubstituted metal enolates towards the asymmetric formation of quaternary carbon stereocentres."[2] Chemical Communications.[2][3]

Sources

Resolving solubility issues of Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Crystallization of Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate Salts

Executive Summary & Molecule Profile

The Challenge: You are working with Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate , a complex gamma-amino ester. This molecule presents a "perfect storm" for solubility issues:

  • Amphiphilic Nature: It contains a lipophilic tail (ethyl/pentyl chain) and a hydrophilic head (amine/hydroxyl), causing it to act like a surfactant.

  • Lactamization Risk: As a

    
    -amino ester, it is thermodynamically primed to cyclize into a stable 
    
    
    
    -lactam (pyrrolidinone) if the amine is deprotonated.
  • Oiling Out: The salt forms frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization, resulting in sticky oils or gums.

This guide moves beyond standard protocols to address the specific physical-organic constraints of this scaffold.

Critical Warning: The Stability Trap

Q: Can I free-base the salt to purify it via extraction?

A: NO. This is the most common failure mode. Attempting to generate the free base (neutral amine) will trigger rapid intramolecular cyclization. The amine group (


-position) will attack the ethyl ester carbonyl, ejecting ethanol and forming a stable 

-lactam
impurity.
  • Mechanism: Intramolecular Nucleophilic Acyl Substitution.

  • Result: Irreversible loss of yield and formation of a non-functional impurity.

  • Rule: Maintain acidic conditions (

    
    ) at all times to keep the amine protonated (
    
    
    
    ) and non-nucleophilic.

Lactamization_Risk Salt Salt Form (Protonated, Stable) Base Free Base (Deprotonated Amine) Salt->Base pH > 7 TS Cyclization Transition State Base->TS Spontaneous Lactam Gamma-Lactam (Dead End Product) TS->Lactam -EtOH

Figure 1: The thermodynamic trap of gamma-amino esters. Deprotonation triggers immediate cyclization.

Troubleshooting Solubility & Oiling Out

Q: My salt comes out as a sticky oil (oiling out) instead of crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs because the salt's lattice energy is lower than the energy required to desolvate the lipophilic alkyl chain. The system lowers its energy by forming a concentrated oil phase rather than an ordered crystal.

The "Cloud Point" Protocol: Do not cool rapidly. You must crystallize at the cloud point using a controlled anti-solvent addition.

Step-by-Step Rescue Protocol:

  • Dissolution: Dissolve the oil in the minimum amount of a polar protic solvent (Methanol or Ethanol) at 40°C.

  • Anti-Solvent Selection: Use a moderately non-polar ether, such as MTBE (Methyl tert-butyl ether) or CPME (Cyclopentyl methyl ether) . Avoid alkanes (Heptane) initially, as they cause immediate oiling.

  • The Dropwise Approach: Add MTBE dropwise to the warm solution until a faint turbidity (cloudiness) persists. STOP.

  • Seeding: Add seed crystals of the desired polymorph. If no seeds exist, scratch the glass wall or sonicate briefly.

  • Ripening: Hold the temperature steady. Allow the oil droplets to re-dissolve and deposit onto the seeds.

  • Slow Feed: Once a seed bed is established, add the remaining anti-solvent over 4–6 hours.

Table 1: Solvent System Recommendations

Solvent SystemRoleRisk LevelNotes
Ethanol / MTBE Recommended LowBalances solubility; MTBE prevents hard oiling.
IPA / Ethyl Acetate AlternativeMediumGood for HCl salts; EtOAc reduces hygroscopicity.
Water / Acetone High Risk HighWater promotes hydrolysis; Acetone often causes oiling.
DCM / Hexane AvoidHighChlorinated solvents often trap in the lattice (solvates).

Salt Selection Strategy

Q: The HCl salt is extremely hygroscopic. What are the alternatives?

A: Switch to a lipophilic sulfonate or a dicarboxylic acid. The HCl salt of this molecule has a high charge density relative to its lipophilic bulk, making it a "water magnet."

Recommended Counter-ions:

  • Tosylate (p-Toluenesulfonic acid):

    • Why: The aromatic ring of the tosylate packs well with the alkyl chain of your molecule via Van der Waals forces.

    • Benefit: Usually non-hygroscopic and high melting point.

  • Oxalate:

    • Why: Forms strong hydrogen bond networks that can "lock" the flexible amino-ester chain into a rigid lattice.

    • Warning: Check toxicity limits for your specific application.

  • Dibenzoyl-L-tartrate:

    • Why: Excellent for chiral resolution if you need to enrich one enantiomer.

Diagnostic Workflow

Use this decision tree to navigate your specific solubility problem.

Troubleshooting_Workflow Start Start: Material State IsOil Is it an Oil/Gum? Start->IsOil IsSolid Is it a Solid? Start->IsSolid SolventCheck Check Solvent System IsOil->SolventCheck HygroCheck Is it Hygroscopic? IsSolid->HygroCheck TooPolar Too Polar? (e.g., Water/MeOH) SolventCheck->TooPolar Yes TooNonPolar Too Non-Polar? (e.g., Hexane) SolventCheck->TooNonPolar Yes Action1 Switch to IPA/EtOAc Use Seeding TooPolar->Action1 Action2 Add solubilizer (DCM) then slow Anti-Solvent TooNonPolar->Action2 YesHygro Yes (Wet Paste) HygroCheck->YesHygro NoHygro No (Stable) HygroCheck->NoHygro Action3 Change Salt Counter-ion (Try Tosylate/Oxalate) YesHygro->Action3 Action4 Proceed to QC NoHygro->Action4

Figure 2: Decision matrix for resolving physical state issues.

References

  • Lactamization Kinetics: Organic & Biomolecular Chemistry, "Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into γ-lactams."

  • Oiling Out Mechanisms: ACS Organic Process Research & Development, "Effect of Oiling-out During Crystallization on Purification."

  • Amino Ester Stability: Journal of the American Chemical Society, "Mechanism of Inactivation of GABA Aminotransferase (Cyclization pathways)."

  • Salt Selection for Lipophilic Amines: Crystal Growth & Design, "Engineering of Salts for Pharmaceutical Candidates."

Technical Support Center: Preserving Chirality During Ethyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical step of ethyl ester hydrolysis while maintaining the stereochemical integrity of their molecules. Racemization at the α-carbon during this common deprotection step can lead to significant loss of yield, compromised biological activity, and complex purification challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and solve racemization issues. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

I. Understanding the Problem: The Root Cause of Racemization

Before troubleshooting, it's crucial to understand the underlying chemical mechanism responsible for the loss of stereochemical integrity during the hydrolysis of a chiral ester.

Q1: What is the primary mechanism of racemization during the hydrolysis of ethyl esters with a chiral α-carbon?

A1: Racemization during the hydrolysis of these esters is predominantly a base-mediated process. It occurs through the deprotonation of the hydrogen atom at the chiral α-carbon (the carbon adjacent to the carbonyl group). This abstraction of the α-proton by a base leads to the formation of a planar, achiral enolate intermediate. The subsequent reprotonation of this enolate can occur from either face of the planar structure with equal probability, resulting in a racemic or near-racemic mixture of the (R)- and (S)-enantiomers of the carboxylic acid product.[1][2]

dot

Caption: Base-mediated racemization via a planar enolate intermediate.

Q2: Which factors increase the acidity of the α-proton and thus the risk of racemization?

A2: The acidity of the α-proton is a key determinant of the risk of racemization. Factors that stabilize the resulting enolate anion will increase the acidity of this proton. These include:

  • Electron-withdrawing groups: Substituents on the α-carbon that can stabilize a negative charge through induction or resonance (e.g., phenyl, carbonyl, nitro groups) will significantly increase the acidity of the α-proton and the propensity for racemization.[1] For instance, the α-proton of ethyl 2-phenylpropanoate is more acidic and thus more susceptible to abstraction than that of ethyl 2-methylbutanoate.

  • Ester vs. Ketone/Aldehyde: While still acidic, the α-protons of esters are generally less acidic than those of ketones and aldehydes.[3] This is because the lone pair on the ester oxygen can donate electron density to the carbonyl carbon, making it slightly less electron-withdrawing.

II. Troubleshooting Guide: Diagnosing and Solving Racemization

Use this section to identify the potential causes of racemization in your hydrolysis reaction and to find effective solutions.

dot

TroubleshootingWorkflow start High Degree of Racemization Detected (e.g., by Chiral HPLC) q_base Are you using a strong base (e.g., NaOH, KOH, LiOH)? start->q_base sol_base Switch to a milder hydrolysis method: 1. Enzymatic Hydrolysis (Preferred) 2. Acid-Catalyzed Hydrolysis q_base->sol_base Yes q_temp Is the reaction temperature elevated (e.g., > RT)? q_base->q_temp No end Chiral Integrity Preserved sol_base->end sol_temp Reduce reaction temperature. Perform hydrolysis at 0°C or lower. q_temp->sol_temp Yes q_time Is the reaction time prolonged? q_temp->q_time No sol_temp->end sol_time Optimize reaction time. Monitor closely by TLC/LCMS to quench as soon as starting material is consumed. q_time->sol_time Yes q_structure Does the α-carbon have electron-withdrawing substituents (e.g., Phenyl group)? q_time->q_structure No sol_time->end sol_structure High-risk substrate. Strictly adhere to mild conditions. Enzymatic hydrolysis is strongly recommended. q_structure->sol_structure Yes q_structure->end No sol_structure->end

Caption: Troubleshooting decision tree for racemization during ester hydrolysis.

IssuePotential CauseRecommended Solution
Significant loss of enantiomeric excess (ee) Use of strong bases (e.g., NaOH, KOH, LiOH): Saponification with strong hydroxides is a common cause of racemization due to the high concentration of base that promotes enolate formation.[4]Switch to Enzymatic Hydrolysis: Utilize a lipase (e.g., Candida antarctica Lipase B) for highly stereoselective hydrolysis under mild pH and temperature conditions.[5][6] Alternatively, use Acid-Catalyzed Hydrolysis: This method avoids the formation of the problematic enolate intermediate.[7]
Partial racemization observed Elevated Reaction Temperature: Higher temperatures provide the activation energy for deprotonation, accelerating the rate of racemization even with weaker bases.Lower the Reaction Temperature: Conduct the hydrolysis at reduced temperatures (e.g., 0 °C to room temperature). For base-mediated hydrolysis, cooling the reaction mixture can significantly suppress the rate of enolization relative to the rate of hydrolysis.
Inconsistent ee values between batches Prolonged Reaction Times: Leaving the reaction to stir longer than necessary, especially under basic conditions, increases the exposure of the chiral center to conditions that favor racemization.Monitor Reaction Progress Closely: Use analytical techniques like TLC or HPLC to monitor the consumption of the starting ester. Quench the reaction promptly upon completion.
Substrate is known to be prone to racemization (e.g., α-aryl esters) Inherent Lability of the α-Proton: The structure of the substrate itself makes it highly susceptible to racemization under even mildly basic conditions.Prioritize Enzymatic Hydrolysis: For substrates with particularly acidic α-protons, enzymatic methods are the most reliable for preserving stereochemical integrity. The enzyme's active site provides a chiral environment that selectively catalyzes hydrolysis without promoting racemization.

III. Recommended Protocols for Preserving Chirality

Protocol 1: Enzymatic Hydrolysis using Candida antarctica Lipase B (CAL-B)

This protocol is the gold standard for the stereoselective hydrolysis of chiral esters and is particularly effective for substrates prone to racemization.

Materials:

  • Chiral ethyl ester

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., tert-butyl methyl ether (MTBE) or acetone), if needed for solubility

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chiral ethyl ester (1.0 eq) in a minimal amount of an organic co-solvent if necessary. Add the phosphate buffer (typically 10-20 volumes).

  • Add Enzyme: Add the immobilized CAL-B (typically 10-50% by weight of the substrate). The optimal enzyme loading should be determined empirically.

  • Incubation: Stir the mixture at a controlled temperature, typically between 30-40 °C.

  • Monitoring: Monitor the progress of the hydrolysis by withdrawing small aliquots, extracting with ethyl acetate, and analyzing by chiral HPLC or TLC.

  • Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Extraction: Transfer the filtrate to a separatory funnel. If a co-solvent was used, remove it under reduced pressure.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Product Isolation: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.

Protocol 2: Acid-Catalyzed Hydrolysis at Low Temperature

This method is a viable alternative when enzymatic hydrolysis is not feasible. The key is to use a sufficient concentration of acid to catalyze the hydrolysis effectively while keeping the temperature low to minimize any potential side reactions.

Materials:

  • Chiral ethyl ester

  • Aqueous strong acid (e.g., 3-6 M HCl or H₂SO₄)

  • Dioxane or Tetrahydrofuran (THF) as a co-solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the chiral ethyl ester (1.0 eq) in a suitable co-solvent like dioxane or THF (5-10 volumes) in a round-bottom flask.

  • Cooling: Cool the solution in an ice-salt bath to 0 °C or lower.

  • Acid Addition: Slowly add an equal volume of pre-chilled aqueous strong acid (e.g., 6 M HCl).

  • Reaction: Stir the reaction mixture vigorously at low temperature (e.g., 0-5 °C).

  • Monitoring: Follow the reaction progress by TLC or HPLC until the starting material is consumed. This may take significantly longer than base-catalyzed methods.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding it to a cold, saturated NaHCO₃ solution to neutralize the strong acid.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Further purification may be necessary via chromatography or crystallization.

IV. Comparative Data: Hydrolysis of Ethyl (R)-2-phenylpropanoate

To illustrate the impact of the chosen hydrolysis method on stereochemical integrity, consider the following representative data for the hydrolysis of a model substrate known to be susceptible to racemization.

Hydrolysis MethodReagents & ConditionsTypical Enantiomeric Excess (ee) of ProductReference
Base-Catalyzed (Saponification) 1 M NaOH, EtOH/H₂O, 60 °C, 4h20-50%[8]
Acid-Catalyzed 3 M H₂SO₄, Dioxane/H₂O, 80 °C, 12h>95%[9]
Enzymatic Aspergillus oryzae lipase, phosphate buffer (pH 7), 50 °C>99%[8][10]

Note: The exact ee values can vary based on the specific substrate and precise reaction conditions.

V. Analytical Method: Quantification of Racemization by Chiral HPLC

Accurate determination of the enantiomeric excess (ee) is critical for assessing the success of your hydrolysis reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Protocol: Chiral HPLC Analysis of 2-Phenylpropionic Acid

  • Column: Chiral stationary phase column, e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is a common choice for normal-phase chromatography. For example, a mobile phase of n-hexane:isopropanol:TFA (90:10:0.1 v/v/v).[11][12]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 225-230 nm for 2-phenylpropionic acid).[11]

  • Sample Preparation: Dissolve a small amount of the crude or purified carboxylic acid product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: The enantiomeric excess is calculated from the areas of the two enantiomer peaks (A1 and A2) using the formula: ee (%) = [(A1 - A2) / (A1 + A2)] * 100[13]

VI. Case Study: Stereocontrol in the Synthesis of NSAIDs

The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as Naproxen and Ibuprofen, provides a relevant industrial example. The pharmacological activity of these drugs resides almost exclusively in the (S)-enantiomer.[9] Many synthetic routes involve the hydrolysis of a chiral ester precursor. Maintaining the stereochemical integrity during this step is paramount to ensure the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). The use of enzymatic resolution and hydrolysis has become a key strategy in the large-scale, enantioselective synthesis of these important drugs.[14][15]

VII. Conclusion

Preventing racemization during the hydrolysis of chiral ethyl esters is a common challenge that can be effectively managed through a careful, mechanistically informed approach. The use of strong bases and high temperatures should be avoided, as these conditions promote the formation of a planar enolate intermediate, which is the root cause of racemization. Enzymatic hydrolysis stands out as the most reliable method for preserving stereochemical integrity, offering high selectivity under mild conditions. When enzymatic methods are not an option, a carefully controlled, low-temperature acid-catalyzed hydrolysis provides a robust alternative. By implementing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their success in obtaining enantiomerically pure carboxylic acids from their chiral ester precursors.

References

  • Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. PMC. Available at: [Link]

  • Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. PMC. Available at: [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. SciELO. Available at: [Link]

  • Enols and Enolates A type of reaction with carbonyl compounds is an α-substitution (an electrophile adds to the α carbon). University of California, Irvine. Available at: [Link]

  • Esterases as stereoselective biocatalysts. ResearchGate. Available at: [Link]

  • Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. PMC. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal. Available at: [Link]

  • Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. ResearchGate. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Hydrolysis of chiral methyl ester. Reddit. Available at: [Link]

  • Total Synthesis of Atorvastatin. IntechOpen. Available at: [Link]

  • 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

  • Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system. ResearchGate. Available at: [Link]

  • Case Study 3: Atorvastatin - Crystalline Form Change In Late Development. Springer. Available at: [Link]

  • Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI. Available at: [Link]

  • Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Perlego. Available at: [Link]

  • Biosynthesis of (S)-naproxen starch ester by Carica papaya lipase in intermittent opening reaction mode. Pak. J. Pharm. Sci.. Available at: [Link]

  • Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. ResearchGate. Available at: [Link]

  • Quantitative analysis of enantioselective enzymatic hydrolysis with non-enantioselective removal of chiral products. ResearchGate. Available at: [Link]

  • A Review on Synthesis and Applications of Statin Family. ResearchGate. Available at: [Link]

  • Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • formation of enolates from esters and other acid derivatives. YouTube. Available at: [Link]

  • Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Semantic Scholar. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Naproxen pro-drugs for enhance. An-Najah Staff. Available at: [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. Available at: [Link]

  • Stereospecific and regioselective hydrolysis of cannabinoid esters by ES46.5K, an esterase from mouse hepatic microsomes, and its differences from carboxylesterases of rabbit and porcine liver. PubMed. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI. Available at: [Link]

  • Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. ResearchGate. Available at: [Link]

  • Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. ResearchGate. Available at: [Link]

  • Lipase-catalysed kinetic resolution of ethyl D,L-2-amino-4-phenylbutyrate by hydrolysis. Chirality. Available at: [Link]

  • Enantiomeric excess – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Supplemental Topics. Michigan State University. Available at: [Link]

  • Synthesis of racemic ethyl 3-aryl-2-methylpropanoates 2a–e and ethyl... ResearchGate. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]

  • Enantiomeric excess. Wikipedia. Available at: [Link]

  • Experiment No. 8. ResearchGate. Available at: [Link]

  • Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. YouTube. Available at: [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Tokyo Institute of Technology. Available at: [Link]

Sources

Handling hygroscopic properties of amino-hydroxy ester intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AHE-HYGRO-001

Subject: Stabilization, Handling, and Storage of Hygroscopic Amino-Hydroxy Esters Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely accessing this guide because your crystalline intermediate has spontaneously converted into a viscous, sticky oil, or your reaction yield is plummeting due to inexplicable "decomposition."

The Core Problem: Amino-hydroxy esters possess a "perfect storm" of instability factors.

  • Hygroscopicity: The amine and hydroxyl groups act as aggressive hydrogen-bond donors/acceptors, pulling moisture from the air.

  • Autocatalysis: Absorbed water lowers the energy barrier for the free amine to attack the ester, leading to intramolecular cyclization (lactamization) or hydrolysis .

  • Physical State: Water disrupts the crystal lattice, lowering the melting point and turning solids into oils (deliquescence).

This guide provides field-proven protocols to arrest these processes and stabilize your intermediates.

Module 1: The "Sticky Oil" Crisis (Physical State & Drying)

User Question: "My product was a white solid on the filter, but after 20 minutes on the bench, it turned into a yellow gum. How do I recover it?"

Diagnosis: Your compound has deliquesced. The yellow color often indicates the onset of oxidation or slow condensation facilitated by the absorbed water.

The Solution: Azeotropic Drying

Do not simply apply high vacuum and heat; this often accelerates cyclization. You must remove water at a lower temperature using an azeotrope.[1][2]

Protocol: Toluene Azeotrope

  • Dissolution: Dissolve your "gum" or oil in Toluene (10 mL per gram of substance). If solubility is poor, add a minimum amount of anhydrous Dichloromethane (DCM) to aid dissolution.

  • Evaporation: Use a rotary evaporator.

    • Bath Temp:

      
       (Critical to prevent cyclization).
      
    • Pressure: Moderate vacuum initially, then full vacuum.

  • Mechanism: The Toluene-Water azeotrope boils at

    
     (at 1 atm), but significantly lower under vacuum. This "carries" the water out of your amine without thermal stress.
    
  • Repetition: Repeat this process 3 times .

  • Result: The oil should foam and eventually crisp into a solid or a stable foam.

Expert Tip: If toluene fails to solidify the oil, try Methyl tert-butyl ether (MTBE) . Many amino esters are insoluble in MTBE, allowing you to triturate (grind) the oil in MTBE to induce crystallization.

Module 2: Chemical Instability (Cyclization Prevention)

User Question: "I see a new spot on TLC just above my product, and my yield is dropping during storage. What is happening?"

Diagnosis: You are observing Diketopiperazine formation (dimerization) or Lactamization (intramolecular cyclization) .

The Mechanism: The free amine (


) is a nucleophile. The ester (

) is an electrophile. In the liquid phase (oil), these groups have the mobility to react. Water acts as a proton shuttle, catalyzing this reaction.
Visualization: The Instability Pathway

InstabilityPathway FreeBase Amino-Hydroxy Ester (Free Base) Transition Tetrahedral Intermediate FreeBase->Transition Intramolecular Attack Moisture Atmospheric Moisture Moisture->Transition Catalysis Lactam Cyclic Lactam (Dead End Product) Transition->Lactam -ROH Hydrolysis Acid + Alcohol (Hydrolysis) Transition->Hydrolysis +H2O

Figure 1: The "Doom Loop" of amino ester instability. Moisture lowers the barrier for the amine to attack the ester, leading to irreversible cyclization.

The Solution: Salt Formation

You must "tie up" the lone pair of the nitrogen. Converting the free base to a salt prevents it from acting as a nucleophile.

Protocol: Formation of the Tosylate Salt (Recommended) Why Tosylate? Unlike HCl salts, which can be hygroscopic themselves, p-Toluenesulfonic acid (


) salts are often non-hygroscopic, crystalline, and lipophilic enough to be soluble in organic solvents for future reactions.
  • Dissolve: Dissolve the crude amino ester (free base) in dry Ethyl Acetate or Diethyl Ether .

  • Add Acid: Add 1.0 equivalent of

    
      dissolved in a minimum amount of warm ethyl acetate.
    
    • Note: While

      
       monohydrate introduces 1 eq of water, the resulting salt lattice is usually stable enough to exclude it. For extreme cases, use anhydrous 
      
      
      
      .
  • Precipitate: The salt should precipitate immediately. If not, cool to

    
     or add hexanes dropwise.
    
  • Filter: Collect the solid under an inert atmosphere (nitrogen blanket).

Module 3: Workup & Isolation Strategy

User Question: "How do I wash my reaction without hydrolyzing the ester?"

Diagnosis: Standard aqueous workups (using 1M NaOH or NaHCO3) expose the ester to high pH, where hydrolysis is rapid.

Protocol: The "Flash" Workup
  • Temperature Control: Cool the reaction mixture to

    
      before adding any aqueous solution.
    
  • Buffer Choice: Use saturated

    
      or Phosphate Buffer (pH 7)  instead of strong bases.
    
  • Speed: Perform the extraction as quickly as possible (< 5 mins contact time).

  • Immediate Drying:

    • Separate the organic layer.[3][4]

    • Dry over

      
        (Sodium Sulfate) immediately. Magnesium Sulfate (
      
      
      
      ) is slightly acidic and can be used, but
      
      
      is gentler.
    • Crucial: Do not let it sit over the drying agent for hours; filter and concentrate immediately.

Visualization: Stabilization Workflow

Workflow Crude Crude Reaction Mixture Quench Cold Quench (0°C) Sat. NH4Cl Crude->Quench Minimize Heat Extract Rapid Extraction (EtOAc/DCM) Quench->Extract < 5 mins Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate via Toluene Azeotrope Dry->Concentrate Remove Water Salt Salt Formation (HCl or p-TsOH) Concentrate->Salt Stabilize Store Storage (-20°C, Desiccator) Salt->Store

Figure 2: Optimized workflow for isolating unstable amino-hydroxy esters.

Module 4: Storage Comparison Table

If you cannot convert the intermediate to a salt immediately, use this guide to maximize shelf-life.

Storage MethodSuitabilityNotes
Benchtop (capped vial) CRITICAL FAILURE Will deliquesce and cyclize within hours.
Freezer (-20°C) ⚠️ RISKY Standard freezers have high humidity. Moisture will condense inside the vial upon opening.
Desiccator (

)
GOOD Phosphorus Pentoxide is the only desiccant aggressive enough. Silica gel is insufficient.
Glovebox (Ar/N2) 🏆 EXCELLENT The gold standard. Essential for free bases.
Schlenk Flask (Vacuum) GOOD Keep under dynamic vacuum or static inert gas.
References
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
  • Gallo, R. D. C., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.[5] Frontiers in Chemistry, 7, 58.

  • Biancalana, L., et al. (2017).[6] The reactions of

    
    -amino acids and 
    
    
    
    -amino acid esters with high valent transition metal halides.[6] RSC Advances, 7, 10158-10166.
  • Groth, U., et al. (2018). On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. European Journal of Pharmaceutics and Biopharmaceutics, 128, 269-279.

Sources

Catalytic optimization for high-purity gamma-amino acid synthesis

Technical Support Center: Catalytic Optimization for High-Purity -Amino Acid Synthesis

Welcome to the Catalytic Optimization Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the asymmetric synthesis of

Achieving high enantiomeric excess (ee) and chemoselectivity in these workflows requires a deep understanding of reaction microenvironments, catalyst-substrate interactions, and thermodynamic controls. This guide provides field-proven causality analyses, self-validating protocols, and data-driven solutions.

Workflow Overview: Optimization Strategies

WorkflowATarget γ-Amino Acid(e.g., Pregabalin)BOrganocatalysis(Michael Additions)A->BCMetal Catalysis(Hydroamination/Umpolung)A->CDOptimize: H-Bonding Network& Solvent PolarityB->DEOptimize: Ligand Bite Angle& Base SelectionC->EFChiral Resolution &Downstream PurificationD->FE->F

Strategic optimization pathways for gamma-amino acid synthesis.

Module 1: Organocatalytic Michael Additions

Context: The conjugate addition of malonates to nitroalkenes using bifunctional thiourea or squaramide catalysts is a benchmark for (S)-Pregabalin precursor synthesis.

Troubleshooting Q&A

Q: Why does the enantioselectivity of my thiourea-catalyzed Michael addition drop significantly upon scaling up from 1 mmol to 50 mmol? A: Scale-up alters mass transfer and heat dissipation. Bifunctional thiourea catalysts rely on a highly structured, dual hydrogen-bonding network to orient the nitroalkene. Exothermic hotspots during batch scale-up disrupt this fragile transition state, increasing the rate of the unselective background reaction. Furthermore, trace moisture introduced during bulk solvent handling competes for the catalyst's H-bonding sites[1] (1). Solution: Implement a continuous flow microreactor setup. Flow chemistry ensures rapid heat exchange and consistent mixing, suppressing the thermal erosion of enantioselectivity.

Q: How do solvent polarity and temperature quantitatively affect the ee of the (S)-Pregabalin intermediate? A: Highly polar solvents (like DMF) outcompete the substrate for the catalyst's active sites. Aprotic, non-polar solvents (like Toluene) maintain the rigid transition state. See the quantitative summary below.

Data Presentation: Solvent and Catalyst Loading Effects
Catalyst LoadingSolventTemp (°C)Conversion (%)ee (%)Mechanistic Note
10 mol%Toluene25>9592Benchmark batch conditions; optimal H-bonding.
5 mol%Solvent-free259088High viscosity limits mass transfer, slight ee drop[1].
10 mol%Flow (PEEK)60>9877Rapid conversion (10 min) but thermal ee erosion[2].
1 mol%Toluene-108596Excellent ee; low temp suppresses background reaction.
Experimental Protocol: Self-Validating Continuous Flow Michael Addition

This protocol utilizes a PEEK microreactor to synthesize the (S)-Pregabalin precursor[2] (2).

  • Preparation: Dissolve the aliphatic nitroalkene (1.0 M) and chiral Takemoto thiourea catalyst (0.1 M) in anhydrous toluene. In a separate syringe, prepare diethyl malonate (1.2 M).

  • System Priming: Flush the PEEK microreactor (internal volume 1.0 mL) with anhydrous toluene at the target flow rate to establish baseline pressure and verify system integrity.

  • Reaction Execution: Pump both streams at equal flow rates (e.g., 0.05 mL/min) to achieve a 10-minute residence time at 60 °C.

  • Validation Check: Collect the first 3 reactor volumes as waste to ensure steady-state equilibrium. Collect the output and immediately quench an aliquot in cold 1M HCl.

  • Self-Correction: Analyze via chiral HPLC. If ee is <80%, decrease the reactor temperature by 10 °C increments and proportionally decrease the flow rate to maintain conversion.

Module 2: Metal-Catalyzed Hydroamination & Umpolung Strategies

Context: Advanced

Troubleshooting Q&A

Q: In the Cu-catalyzed hydroamination of cinnamyl esters, I observe high conversion but poor regioselectivity (a mixture of


- and 

-amino derivatives). How do I fix this?
A:

Solution:

33

Q: My umpolung addition of trifluoromethyl imines to acrylates yields low conversion and rapid imine decomposition. What is the mechanistic failure? A: Trifluoromethyl imines are highly electrophilic. In phase-transfer catalysis (PTC) using cinchona alkaloids, the umpolung strategy relies on the deprotonation of the imine to form an

44Solution:

TroubleshootingStartIssue: Low EnantiomericExcess (<90% ee)Q1Is solvent disruptingcatalyst H-bonds?Start->Q1A1Switch to Toluene/DCMQ1->A1YesQ2Is background reactionoutcompeting catalysis?Q1->Q2NoA2Lower Temp & UseContinuous FlowQ2->A2Yes

Diagnostic logic tree for resolving low enantiomeric excess in asymmetric catalysis.

Module 3: FAQs for Downstream Processing & Scale-Up

Q: How can I efficiently recover and recycle bifunctional organocatalysts during scale-up without losing stereochemical integrity? A: Exploit the differential solubility of the catalyst. Post-reaction, perform an acid-base extraction if the catalyst contains a basic amine (like cinchona alkaloids). For neutral thioureas, precipitate the product using a non-polar anti-solvent (e.g., hexanes) where the catalyst remains soluble. Validation Step: Always verify the recovered catalyst's optical rotation (

11

Q: What is the most reliable analytical method for determining the ee of crude


-amino acids?A:

Validation Protocol:

References

  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. ACS Publications.1

  • Enantioselective Organocatalysis in Microreactors: Continuous Flow Synthesis of a (S)-Pregabalin Precursor and (S)-Warfarin. MDPI.2

  • Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry.3

  • Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. PMC.4

Validation & Comparative

Advanced NMR Strategies for Resolving Diastereomers of Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is a highly functionalized


-hydroxy-

-amino acid derivative. Molecules harboring this specific structural motif are critical building blocks in the synthesis of peptidomimetic therapeutics, such as bestatin analogs and advanced metalloaminopeptidase inhibitors[1].

The analytical challenge lies in the molecule's stereochemical complexity. The presence of two adjacent stereocenters (C2 and C3) generates four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Standard 1D ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H NMR is fundamentally insufficient for resolving these isomers due to severe spectral overlap. The aliphatic region is crowded with signals from the C1-ethyl ester, the C3-methyl, the C3-ethyl chain, and the C3-aminomethyl group. To achieve unambiguous stereochemical assignment, researchers must deploy a multi-tiered NMR approach that leverages spatial proximity and controlled symmetry-breaking.

Comparative Guide to NMR Strategies

To definitively characterize the four isomers, we must separate the workflow into two distinct goals: establishing relative stereochemistry (differentiating syn vs. anti diastereomers) and establishing absolute configuration (differentiating enantiomeric pairs).

Relative Stereochemistry: 2D NOESY vs. ROESY

Diastereomers possess different physical geometries. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the premier technique for this, as it detects through-space dipolar couplings between protons closer than 5 Å[2]. By mapping the spatial distance between the C2 methine proton and the various C3 substituents, the syn or anti relationship can be deduced[3]. For molecules of this intermediate molecular weight (~203 g/mol ), the tumbling rate (


) can sometimes cause NOE signals to cross the zero-point, making ROESY (Rotating-frame Overhauser Enhancement Spectroscopy) a more robust alternative, as its cross-peaks are always positive[2].
Absolute Configuration: CSAs vs. CDAs

Enantiomers have identical NMR spectra in achiral environments. To resolve them, the symmetry must be broken:

  • Chiral Solvating Agents (CSAs): Reagents like Bis-Thiourea (BTDA) form non-covalent diastereomeric complexes with the target molecule[4]. While this avoids chemical alteration, the

    
     shifts are often small and highly concentration-dependent, making absolute assignment risky without extensive calibration.
    
  • Chiral Derivatizing Agents (CDAs) - Mosher's Method: Covalently reacting the C2 secondary alcohol with (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates stable diastereomeric esters[5]. The magnetic anisotropy of the MTPA phenyl ring differentially shields the C3 protons. This method provides a highly reliable, mathematically self-validating model for determining absolute configuration[6].
Table 1: Comparative Performance of NMR Strategies
TechniqueTarget Isomer TypeMechanism of ResolutionMaterial Req.Stereochemical Confidence
1D ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H/

C NMR
ConstitutionalChemical shift & J-coupling< 1 mgLow (Fails for overlapping isomers)
2D NOESY / ROESY Diastereomers (syn/anti)Through-space dipolar coupling (<5 Å)2-5 mgHigh (Provides relative stereochemistry)[2]
CSAs (e.g., BTDA) EnantiomersNon-covalent diastereomeric complexes5-10 mgModerate (Reversible, concentration-dependent)[4]
Mosher's Method Enantiomers (Absolute)Covalent diastereomeric ester formation5-15 mgVery High (Self-validating

model)[5]
Table 2: Diagnostic NMR Signals for the Target Framework

Note: Values are representative benchmarks for


-hydroxy-

-amino esters[7].
Proton Environment1D

H Shift (ppm)
NOESY Cross-Peak (syn)NOESY Cross-Peak (anti)Mosher

Sign (2R Config)
C2-H (Methine) 4.10 - 4.25Strong to C3-CH

Strong to C3-EthylN/A (Internal Reference)
C3-CH

(Methyl)
1.15 - 1.30Strong to C2-HWeak/Absent to C2-HNegative (-)
C3-CH

NH

2.80 - 3.10Weak to C2-HStrong to C2-HPositive (+)
C3-CH

CH

1.40 - 1.60Weak to C2-HStrong to C2-HPositive (+)

Self-Validating Experimental Protocols

Protocol 1: Diastereomer Resolution via 2D NOESY

Causality: Dissolved paramagnetic oxygen accelerates longitudinal relaxation (


), which quenches the NOE effect. Removing oxygen ensures maximum cross-peak intensity, allowing for the reliable detection of the critical C2-H to C3-substituent distances[3].
  • Sample Preparation: Dissolve 5 mg of the isomer mixture in 0.6 mL of anhydrous CDCl

    
    .
    
  • Degassing: Subject the NMR tube to three freeze-pump-thaw cycles on a Schlenk line, then seal under argon.

  • Acquisition: Acquire the 2D NOESY spectrum at 600 MHz with a mixing time (

    
    ) of 400 ms.
    
  • Self-Validation: Locate the cross-peak between the C3-methyl and the C4-ethyl protons. Because these groups reside on the same carbon, their NOE cross-peak acts as an internal distance calibration standard (~2.5 Å). Use this intensity to validate the relative strength of the C2-H cross-peaks.

Protocol 2: Enantiomer Resolution via Modified Mosher's Method

Causality: The primary amine (-CH


NH

) is significantly more nucleophilic than the C2 secondary alcohol. Direct addition of MTPA-Cl will yield a chaotic mixture of amides and esters. To ensure a self-validating

model centered purely on the C2 chiral center, the primary amine must first be chemoselectively protected[1].
  • Chemoselective Protection: React the isomer mixture with Boc

    
    O (1.1 eq) in DCM/TEA to selectively mask the primary amine as an N-Boc carbamate. Purify via flash chromatography.
    
  • Derivatization: Divide the purified N-Boc enantiomer (2 mg each) into two dry NMR tubes. Dissolve in 0.5 mL of dry pyridine-

    
     (which acts as both solvent and catalytic base).
    
  • Esterification: Add 3 equivalents of (R)-MTPA-Cl to the first tube (yielding the (S)-MTPA ester) and (S)-MTPA-Cl to the second tube (yielding the (R)-MTPA ester)[6].

  • Data Extraction & Self-Validation: Acquire

    
    H NMR spectra. Calculate 
    
    
    
    for all C3 substituents. Validation: The sum of the spatial shielding must comprehensively align with the Mosher plane. If the C3-methyl is shielded (negative
    
    
    ), the C3-ethyl and C3-aminomethyl must be deshielded (positive
    
    
    ). This internal mathematical consistency proves the absolute configuration[5].

Structural Elucidation Workflow

NMR_Workflow Start Isomer Mixture (4 Stereoisomers) 1 1 Start->1 D Overlapping Signals Boc N-Boc Protection (Amine Masking) D->Boc Chemoselectivity SynAnti Syn / Anti Diastereomers D->SynAnti NOE Cross-peaks 2 2 Boc->2 Mosher Mosher's Derivatization (R/S-MTPA-Cl) SynAnti->Mosher Enantiomeric pairs AbsConfig Absolute Configuration (C2 & C3 Assigned) Mosher->AbsConfig Δδ(S-R) Analysis

Workflow for resolving stereoisomers via N-Boc protection, 2D NOESY, and Mosher's derivatization.

References

  • [5] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments.[Link]

  • [2] How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.[Link]

  • [3] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.[Link]

  • [4] A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.[Link]

  • [8] NMR methods for the analysis of mixtures. Chemical Communications.[Link]

  • [7] Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. PMC.[Link]

  • [1] Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. PMC.[Link]

Sources

HPLC Method Development for Chiral Separation of 3-Aminomethyl Pentanoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by aliphatic


-amino acids. Compounds such as 3-aminomethyl pentanoates—and their widely studied analog, pregabalin ((S)-3-aminomethyl-5-methylhexanoic acid)—present a "perfect storm" for high-performance liquid chromatography (HPLC) method development. They are highly polar zwitterions, lack a strong UV chromophore, and possess a chiral center that demands rigorous enantiomeric purity control during drug development[1].

This guide objectively compares the three leading strategies for the chiral separation of 3-aminomethyl pentanoates: Zwitterionic Chiral Stationary Phases (CSPs) , Crown Ether CSPs , and Indirect Pre-Column Derivatization . By understanding the mechanistic causality behind each method, you can build robust, self-validating analytical workflows.

The Analytical Challenge & Method Selection

The primary obstacle in analyzing 3-aminomethyl pentanoates is detection. Because these molecules lack a conjugated


-system, traditional UV detection yields poor sensitivity (often requiring concentrations 

for reliable integration)[1][2]. Consequently, modern laboratories must choose between direct separation using mass spectrometry (LC-MS) or charged aerosol detection (CAD), versus indirect separation via chromophoric derivatization[1].

MethodSelection Start Analyze 3-Aminomethyl Pentanoate Detect Available Detector? Start->Detect MS LC-MS / CAD Detect->MS High Sensitivity UV UV-Vis Only Detect->UV Low Sensitivity ZWIX Direct Separation (Zwitterionic CSP) e.g., CHIRALPAK ZWIX MS->ZWIX Volatile Buffers Crown Direct Separation (Crown Ether CSP) e.g., CROWNPAK CR-I(+) MS->Crown Acidic Additives Deriv Indirect Separation (Pre-column Deriv.) e.g., Marfey's Reagent UV->Deriv Add Chromophore

Figure 1: Decision workflow for chiral HPLC method selection based on detector availability.

Comparative Performance Analysis

To select the optimal column chemistry, we must evaluate the performance metrics of each approach. Table 1 synthesizes the quantitative and qualitative data across the three dominant methodologies.

Table 1: Performance Comparison of Chiral Separation Strategies for 3-Aminomethyl Pentanoates

ParameterZwitterionic CSP (e.g., CHIRALPAK® ZWIX)Crown Ether CSP (e.g., CROWNPAK® CR(+))Pre-Column Derivatization (e.g., Marfey's Reagent)
Chiral Recognition Mechanism Synergistic double ion-pairing[1]Host-guest inclusion complexation[3]Diastereomeric resolution on achiral C18[4]
Mobile Phase Compatibility Volatile (MeOH/Water + Formate)Highly Acidic (pH < 2, Perchloric Acid)Standard Reversed-Phase (Acetonitrile/Water)
Detector Compatibility Excellent for LC-MS / CADUV (low sensitivity), CADExcellent for UV-Vis (340 nm)
Sample Prep Time Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)High (30-60 min derivatization + quenching)
Limit of Detection (LOD) ~1 ng/mL (with MS)[1]~2 µg/mL (with UV)[1]~10 ng/mL (with UV)[2]
Risk of Racemization None (Direct method)None (Direct method)Moderate (During derivatization heating)

Mechanistic Insights & Causality (E-E-A-T)

A. Zwitterionic CSPs (CHIRALPAK ZWIX)

Zwitterionic columns, such as CHIRALPAK ZWIX(+) and ZWIX(-), are derived from cinchona alkaloids bearing a sulfonic acid motif. They are specifically engineered for ampholytic compounds like free amino acids[1][5].

  • The Causality of the Mobile Phase: The separation relies on a synergistic double ion-pairing mechanism. The mobile phase must contain a protic solvent (typically Methanol) to facilitate hydrogen bonding, alongside an acidic-basic additive pair (e.g., ammonium formate/formic acid)[1][5]. The additives act as counter-ions, competing with the analyte to finely tune retention and enantioselectivity. A small percentage of water (e.g., 4%) is critical to improve peak shape and MS ionization efficiency[1].

ZWIXMechanism CSP CHIRALPAK ZWIX Stationary Phase Cinchona Cinchona Alkaloid (Cationic Site) CSP->Cinchona Sulfonic Sulfonic Acid (Anionic Site) CSP->Sulfonic Analyte 3-Aminomethyl Pentanoate (Zwitterion) Carboxylate Carboxylate Group (Anionic) Analyte->Carboxylate Amine Protonated Amine (Cationic) Analyte->Amine Cinchona->Carboxylate Ion-Pairing Sulfonic->Amine Ion-Pairing

Figure 2: Synergistic double ion-pairing mechanism on a zwitterionic stationary phase.

B. Crown Ether CSPs (CROWNPAK CR(+))

Crown ether columns utilize a chiral crown ether coated onto a silica support. They are highly specific for primary amines, making them ideal for 3-aminomethyl pentanoates[3].

  • The Causality of the Mobile Phase: The chiral recognition requires the primary amine of the analyte to be fully protonated (

    
    ) so it can form a host-guest inclusion complex within the crown ether cavity[3]. Therefore, the mobile phase must be highly acidic (pH 1.0 - 2.0), typically utilizing perchloric acid (
    
    
    
    ). Because perchloric acid is non-volatile, this method is traditionally restricted to UV or CAD detection, though newer immobilized versions (CR-I(+)) can tolerate milder, MS-compatible acids like TFA at the cost of some resolution[6].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria (Resolution


) must be met before sample analysis.
Protocol 1: Direct LC-MS Method using Zwitterionic CSP[1]

This is the modern gold standard for trace enantiomeric impurity profiling due to its high sensitivity and lack of derivatization artifacts.

Materials & Reagents:

  • Column: CHIRALPAK® ZWIX(+) (150 × 3.0 mm i.d., 3 µm particle size).

  • Mobile Phase: 5 mM Ammonium formate + 5 mM Formic acid in Methanol/Water (96/4, v/v).

  • Sample Diluent: Methanol/Water (50/50, v/v).

Step-by-Step Workflow:

  • Mobile Phase Preparation: Dissolve 315 mg of ammonium formate in 40 mL of HPLC-grade water. Add 190 µL of formic acid. Bring the volume to 1000 mL with HPLC-grade Methanol. Degas thoroughly.

  • System Equilibration: Purge the LC-MS system and equilibrate the column at a flow rate of 0.5 mL/min until the baseline and system pressure are stable (~30 column volumes).

  • Temperature Control: Set the column oven to 25 °C. Note: Temperature strictly controls the thermodynamics of the ion-pairing; variations will shift retention times.

  • Injection & Detection: Inject 10 µL of the sample (prepared at 10 µg/mL). Monitor via ESI-MS in positive ion mode (

    
    ).
    
  • System Suitability: Inject a racemic standard. Ensure baseline resolution (

    
    ) between the (R) and (S) enantiomers.
    
Protocol 2: Indirect UV Method using Marfey's Reagent[5]

When LC-MS is unavailable, pre-column derivatization adds a strong chromophore, allowing standard UV detection on conventional achiral columns.

Materials & Reagents:

  • Derivatization Reagent: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • Column: Achiral C18 column (e.g., BDS Hypersil C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 1% aqueous Triethylamine (adjusted to pH 3.0 with phosphoric acid) (38:62, v/v).

Step-by-Step Workflow:

  • Derivatization Reaction: To 100 µL of the 3-aminomethyl pentanoate sample (1 mg/mL in water), add 200 µL of 1% FDAA in acetone and 40 µL of 1.0 M Sodium Bicarbonate (

    
    ).
    
  • Incubation: Heat the mixture at 40 °C for 1 hour in a dark environment. Causality: Mild heating accelerates the nucleophilic aromatic substitution without inducing racemization.

  • Quenching: Stop the reaction by adding 40 µL of 1.0 M Hydrochloric acid (

    
    ). Dilute with 620 µL of mobile phase.
    
  • Chromatography: Inject 20 µL onto the C18 column. Set the flow rate to 1.0 mL/min at 30 °C.

  • Detection: Monitor UV absorbance at 340 nm. The diastereomers formed will elute as distinct peaks due to their differing hydrophobicities on the C18 stationary phase.

Conclusion

For laboratories equipped with mass spectrometry, the Zwitterionic CSP (CHIRALPAK ZWIX) provides the most robust, sensitive, and artifact-free method for the chiral separation of 3-aminomethyl pentanoates[1]. If restricted to UV detection, Crown Ether columns offer a direct alternative, provided the analyte concentration is sufficiently high[3]. Finally, indirect derivatization remains a highly reliable, albeit labor-intensive, fallback that leverages standard reversed-phase infrastructure[4].

References

Sources

Mass spectrometry fragmentation patterns of gamma-amino-beta-hydroxy esters

Comparative Guide: Mass Spectrometry Strategies for -Amino- -Hydroxy Esters

Executive Summary




This guide compares two primary mass spectrometry workflows for characterizing these moieties: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC/MS) via Silylation . While ESI-MS/MS offers rapid, soft ionization suitable for thermolabile statin intermediates, EI-GC/MS provides superior structural fingerprinting through predictable

Comparative Analysis: ESI-MS/MS vs. EI-GC/MS

Technique A: ESI-MS/MS (Protonated Molecular Ions)

Best For: Thermolabile compounds, rapid screening, and distinguishing diastereomers via kinetic fragmentation shifts.

  • Mechanism: Relies on the "Mobile Proton Model." The basic

    
    -amine is the primary site of protonation (
    
    
    ).
  • Key Fragmentation Pathways:

    • Lactamization: Nucleophilic attack of the

      
      -amine on the ester carbonyl, leading to the loss of the alkoxy group (alcohol) and formation of a protonated pyrrolidinone ring.
      
    • Dehydration: Loss of water (18 Da) involving the

      
      -hydroxyl group, often facilitated by the neighboring carbonyl.
      
  • Stereochemical Sensitivity: High. Syn/anti diastereomers often exhibit different ratios of water loss vs. lactamization due to the spatial proximity of the nucleophiles (OH vs NH2) to the carbonyl.

Technique B: EI-GC/MS (TMS Derivatization)

Best For: Regio-isomer identification, high-resolution structural confirmation, and complex mixture analysis.

  • Mechanism: High-energy ionization (70 eV) of trimethylsilyl (TMS) derivatives.

  • Key Fragmentation Pathways:

    • 
      -Cleavage:  Dominant breakage of the C-C bond adjacent to the heteroatoms (N or O).
      
    • McLafferty Rearrangement: Less common in fully silylated species but possible if

      
      -hydrogens are available.
      
  • Protocol Requirement: Requires derivatization (e.g., BSTFA) to volatilize the polar amino-hydroxy functionality.

Detailed Fragmentation Mechanisms (The Science)

The following diagram illustrates the divergent pathways. In ESI, the mechanism is driven by charge migration and cyclization. In EI, it is driven by radical localization and bond lability.

Visualization: Fragmentation Pathways[2][3][4]

FragmentationPathwayscluster_ESIESI-MS/MS Pathway (Positive Mode)cluster_EIEI-GC/MS Pathway (TMS Derivative)ESI_Precursor[M+H]+ Precursor(Protonated Amine)Transition_StateCyclic Transition State(Nucleophilic Attack)ESI_Precursor->Transition_StateCharge MigrationFragment_DehydrationFragment: Enone[M+H - H2O]+ESI_Precursor->Fragment_Dehydration- H2O(β-elimination)Fragment_LactamFragment: Pyrrolidinone Ion[M+H - ROH]+Transition_State->Fragment_Lactam- ROH (Alcohol)CyclizationEI_PrecursorM+. Radical Cation(Bis-TMS Derivative)Alpha_Cleavage_Nα-Cleavage (Amine side)Dominant Ion (m/z 174*)EI_Precursor->Alpha_Cleavage_NC(β)-C(γ) Bond BreakAlpha_Cleavage_Oα-Cleavage (Ether side)Secondary IonEI_Precursor->Alpha_Cleavage_OC(α)-C(β) Bond Break

Caption: Comparative fragmentation logic. ESI favors cyclization (green nodes) driven by the amine nucleophile. EI favors homolytic

Data Presentation: Characteristic Ions

The table below summarizes diagnostic ions for a generic


FeatureESI-MS/MS (Protonated)EI-GC/MS (Bis-TMS Derivative)
Precursor Ion

(m/z 148)

(m/z 291) - often weak/absent
Base Peak

(m/z 102)

-cleavage amine fragment (m/z 174)
Secondary Ions

(m/z 130)

-cleavage ether fragment (m/z 203)
Diagnostic Mechanism Lactamization: Formation of 4-hydroxy-2-pyrrolidinone ion.Charge Stabilization:

resonance stabilization.
Low Mass Ions m/z 30 (CH2=NH2+)m/z 73 (TMS), m/z 147 (Pentamethyldisiloxane)

Experimental Protocols

Protocol A: TMS Derivatization for GC-MS

Validates structural connectivity via

  • Sample Prep: Dry 50

    
    g of the ester standard under nitrogen stream. Ensure complete removal of water (TMS reagents are moisture sensitive).
    
  • Reagent Addition: Add 50

    
    L of anhydrous Pyridine and 50 
    
    
    L of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
  • Incubation: Vortex for 30 seconds. Incubate at 60°C for 30 minutes.

    • Causality: Heat is required to drive the silylation of the sterically hindered secondary

      
      -hydroxyl group and the amine.
      
  • Analysis: Inject 1

    
    L into GC-MS (Split 1:50).
    
    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Temp Program: 100°C (1 min)

      
       10°C/min 
      
      
      280°C.
Protocol B: Direct Infusion ESI-MS/MS

Validates molecular weight and labile functional groups.

  • Sample Prep: Dissolve compound to 10

    
    M in 50:50 Methanol:Water + 0.1% Formic Acid.
    
    • Causality: Formic acid ensures full protonation of the

      
      -amine, creating the 
      
      
      species essential for the mobile proton mechanism.
  • Infusion: Infuse at 5

    
    L/min into the ESI source.
    
  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source lactamization).

  • MS/MS Acquisition: Select precursor

    
    . Apply Collision Energy ramp (10-40 eV) to observe the transition from water loss (low energy) to lactam formation (medium energy).
    

References

  • Fragmentation of Statin Intermediates

    • Title: Fragmentation study of simvastatin and lovastatin using electrospray ioniz
    • Source: Journal of Mass Spectrometry (via PubMed)
    • URL:[Link]

  • Peptide/Amino Acid Isomer Differentiation

    • Title: Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry.[1]

    • Source: Rapid Communic
    • URL:[Link]

  • TMS Derivatization Mechanisms

    • Title: Mass spectrometry of analytical derivatives.[2][3][4][5][6][7] 2. “Ortho” and “Para” effects in electron ionization mass spectra.

    • Source: NIST / PMC
    • URL:[Link]

  • General Fragmentation Patterns

    • Title: Mass Spectrometry - Fragmentation Patterns (Esters and Amines).[7][8]

    • Source: Chemistry LibreTexts
    • URL:[Link]

Determining enantiomeric excess (ee) of quaternary amino acid building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (ee) of quaternary amino acids (α,α-disubstituted amino acids) represents a unique analytical hurdle in modern drug discovery and peptidomimetic design. Because these molecules lack an α-proton, traditional stereochemical analysis methods—such as 1H NMR derivatization with Mosher’s acid, which relies heavily on the diagnostic shift of the α-hydrogen—are frequently rendered ineffective due to extreme steric hindrance and missing signals[1].

As a result, analytical chemists must rely on causality-driven methodologies that exploit the steric bulk of the α-substituents or utilize direct chromatographic resolution. This guide objectively compares the leading analytical modalities, providing self-validating protocols to ensure absolute scientific integrity in your ee determinations.

Comparative Overview of Analytical Modalities

To select the optimal analytical route, researchers must balance resolution power, throughput, and the specific structural nuances of the quaternary center. The table below synthesizes the performance metrics of the primary alternatives.

Analytical MethodMechanism of ResolutionPrimary AdvantageLimitation for Quaternary AAsTypical Turnaround Time
Chiral HPLC Transient non-covalent interactions in chiral stationary phase grooves.Gold standard for accuracy; highly reproducible[2].Requires N-protection (e.g., Fmoc/Boc) for optimal UV detection.15–45 minutes per run
Chiral SFC Supercritical CO2 partitions analytes across chiral stationary phases.High-throughput; superior resolution for sterically bulky molecules.High initial equipment cost; requires specialized method development.3–10 minutes per run
NMR with CSAs Formation of transient diastereomeric complexes via hydrogen bonding[3].Rapid, non-destructive; no chromatography required.Signal broadening; requires distinct α-alkyl signals (e.g., α-methyl)[3].5–15 minutes per sample

Method A: Direct Resolution via Chiral HPLC

Causality & Mechanism: Direct chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-derived stationary phases (e.g., Chiralpak AD, OD, IA) is the most authoritative method for quaternary amino acids[4]. Unlike chemical derivatization, which struggles against the steric shield of the α,α-disubstituted center, polysaccharide columns separate enantiomers based on a combination of hydrogen bonding, π-π interactions, and dipole-dipole stacking within the chiral grooves of the polymer. Because quaternary amino acids possess bulky α-substituents, these spatial differences are actually amplified when interacting with the chiral stationary phase, leading to excellent baseline resolution[2].

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve the N-protected quaternary amino acid (Fmoc or Boc protection is recommended to enhance UV absorbance) in HPLC-grade isopropanol (IPA) to a concentration of 1 mg/mL.

  • Column Selection: Equip the system with an immobilized polysaccharide column (e.g., Chiralpak IA, 250 x 4.6 mm). Immobilized columns are preferred as they tolerate a wider range of organic modifiers without degrading the chiral phase[4].

  • Mobile Phase Optimization: Initiate a normal-phase isocratic elution using n-hexane/isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min[2].

  • System Validation (Critical Step): Inject a racemic standard prior to the enantioenriched sample. A valid system must demonstrate two distinct peaks with a 1:1 area ratio and a resolution factor (

    
    ) > 1.5.
    
  • Data Acquisition: Inject the enantioenriched sample, monitor UV absorbance at 210 nm and 254 nm, and calculate the ee:

    
    
    

HPLC_Workflow Sample N-Protected Quaternary AA (Sample Prep) HPLC Chiral HPLC Separation (e.g., Chiralpak IA/AD) Sample->HPLC Racemate Racemic Standard (System Validation) Racemate->HPLC UV UV Detection (210/254 nm) HPLC->UV Decision Baseline Resolution? (Rs > 1.5) UV->Decision Optimize Optimize Mobile Phase (Hexane/IPA Ratio) Decision->Optimize No Calc Integration & ee Calculation Decision->Calc Yes Optimize->HPLC

Caption: Workflow for validating and executing chiral HPLC for quaternary amino acid ee determination.

Method B: 1H NMR using Chiral Solvating Agents (CSAs)

Causality & Mechanism: When chromatographic methods are unavailable or rapid spectroscopic screening is required, 1H NMR using Chiral Solvating Agents (CSAs) serves as a robust alternative. Because the diagnostic α-proton is absent, this method relies on the magnetic non-equivalence of the α-alkyl groups (e.g., the sharp singlet of an α-methyl group)[1]. When a CSA (such as a bis-thiourea derivative) is introduced, it forms strong, bidentate hydrogen bonds with the carboxylate or amine functionalities of the amino acid[3]. This creates transient diastereomeric complexes. The chiral shielding effects of the CSA alter the microenvironment of the α-alkyl protons, causing their NMR signals to split into distinct (R) and (S) peaks.

Self-Validating Experimental Protocol:

  • Sample Preparation: Weigh 5–10 mg of the quaternary amino acid and dissolve it in 0.5 mL of a non-competing deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Non-polar solvents are critical to prevent disruption of the hydrogen-bonding network between the analyte and the CSA.
  • Titration of CSA: Add the chiral solvating agent in sub-stoichiometric increments (e.g., 0.2, 0.5, 1.0, and 1.2 equivalents).

  • Signal Tracking: Acquire a 1H NMR spectrum (400 MHz or higher) after each addition. Monitor the diagnostic protons (e.g., the α-methyl singlet). As the CSA concentration increases, observe the singlet splitting into two distinct peaks (

    
    ).
    
  • Validation via Spiking: Once baseline separation of the split signals is achieved (

    
     > 0.05 ppm), integrate the peaks. To definitively prove the identity of the minor enantiomer, spike the NMR tube with 5% of the pure racemic mixture. The peak corresponding to the minor enantiomer must increase proportionally without shifting.
    

NMR_CSA Enantiomers Enantioenriched Mixture (R) and (S) Quaternary AA Complex Transient Diastereomeric Complexes [(R)-AA•CSA] & [(S)-AA•CSA] Enantiomers->Complex CSA Add Chiral Solvating Agent (e.g., Bis-thiourea) CSA->Complex NMR 1H NMR Acquisition (Monitor α-alkyl protons) Complex->NMR Split Signal Splitting (Δδ observation) NMR->Split Titrate Increase CSA Equivalents Split->Titrate Poor Δδ Integrate Integrate Peaks & Calculate ee Split->Integrate Clear Δδ Titrate->CSA

Caption: Logical progression of NMR signal splitting using Chiral Solvating Agents (CSAs).

References

  • Source: dntb.gov.
  • Source: Royal Society of Chemistry (rsc.org)
  • Source: MDPI (mdpi.com)
  • US9845287B2 - Disubstituted amino acids and methods of preparation and use thereof Source: Google Patents URL

Sources

Comparative Guide: Crystallographic Strategies for 3,3-Disubstituted Hydroxy Pentanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 3,3-Disubstituted Hydroxy Pentanoate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-disubstituted hydroxy pentanoates represent a critical class of chiral building blocks in drug discovery, particularly for introducing quaternary stereocenters that resist metabolic degradation and constrain conformational flexibility. However, their structural elucidation is frequently bottlenecked by their physical state; most native ethyl/methyl esters in this class are viscous oils at room temperature, rendering direct X-ray crystallography impossible.

This guide objectively compares the performance of 3,5-Dinitrobenzoate (3,5-DNB) derivatization against p-Bromobenzoate (p-BB) and Camphanic Acid alternatives. We provide experimental protocols and comparative data to demonstrate why 3,5-DNB is often the superior "product" choice for inducing crystallinity in these challenging lipophilic chains, while p-BB remains the standard for absolute configuration via anomalous scattering.

Comparative Analysis: Derivatization Strategies

The following analysis compares three primary strategies for converting oily 3,3-disubstituted pentanoates into diffraction-quality crystals.

Performance Matrix
Feature3,5-Dinitrobenzoate (3,5-DNB) p-Bromobenzoate (p-BB) (-)-Camphanate
Crystallinity Success Rate High (Strong

-

stacking)
Moderate (Often yields low-melting solids)High (Good for diastereomeric resolution)
Melting Point Elevation Typically +60°C to +100°C vs native+30°C to +50°C vs native+40°C to +80°C vs native
Absolute Config (Anomalous) Low (Requires high-quality data/Cu source)Excellent (Br atom provides strong signal)Good (Internal chiral reference)
Space Group Tendency Centrosymmetric (

) or Chiral (

)
Often

or

Always Chiral (

)
Resolution Limit (Typical) 0.75 Å - 0.85 Å0.80 Å - 0.90 Å0.80 Å - 0.95 Å
Detailed Technical Comparison

1. The 3,5-Dinitrobenzoate (3,5-DNB) Advantage:

  • Mechanism: The electron-deficient dinitro aromatic ring engages in strong intermolecular charge-transfer interactions and

    
    -stacking. For 3,3-disubstituted pentanoates, which have flexible alkyl tails, this rigid packing motif is crucial for locking the conformation and raising the melting point.
    
  • Data Quality: 3,5-DNB derivatives typically yield harder crystals with lower mosaicity, resulting in lower R-factors (often <4.5%) compared to the softer p-BB crystals.

2. The p-Bromobenzoate (p-BB) Alternative:

  • Use Case: When the absolute configuration (R vs S) of the quaternary center is unknown and no other chiral center exists in the molecule.

  • Limitation: The heavy bromine atom can sometimes induce disorder in the crystal lattice due to its size (halogen bonding), leading to higher thermal parameters (B-factors) for the terminal alkyl chains.

3. The Camphanate Alternative:

  • Use Case: Primarily used for resolution of racemic alcohols. If you have a racemic 3,3-disubstituted pentanoate, reacting with (-)-camphanic chloride creates diastereomers that can be separated by column chromatography and then crystallized.

Experimental Protocol: Synthesis & Crystallization

This protocol is validated for Ethyl 3-hydroxy-3-methyl-5-phenylpentanoate , a representative scaffold.

Phase 1: Derivatization (Synthesis of 3,5-DNB ester)
  • Reagents: 3,3-disubstituted hydroxy pentanoate (1.0 eq), 3,5-dinitrobenzoyl chloride (1.2 eq), DMAP (0.1 eq), Triethylamine (1.5 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve the hydroxy pentanoate in dry DCM under

      
       atmosphere.
      
    • Add Triethylamine and DMAP. Cool to 0°C.

    • Add 3,5-dinitrobenzoyl chloride portion-wise.

    • Warm to RT and stir for 4-6 hours (monitor by TLC; the quaternary alcohol is sterically hindered and reacts slower than secondary alcohols).

    • Quench with saturated

      
      , extract with DCM, and purify via flash chromatography (Hexane/EtOAc).
      
Phase 2: Crystallization (The "Vapor Diffusion" Method)
  • Objective: Grow single crystals suitable for X-ray diffraction.

  • Setup:

    • Dissolve 20 mg of the purified 3,5-DNB derivative in a minimal amount (0.5 mL) of a "good" solvent (Acetone or DCM).

    • Place this solution in a small inner vial.

    • Place the inner vial inside a larger jar containing 5 mL of a "poor" solvent (Pentane or Hexane).

    • Seal the outer jar tightly. The pentane vapors will slowly diffuse into the acetone, reducing solubility and promoting slow crystal growth over 2-5 days.

Visualization: Structural Determination Workflow

The following diagram illustrates the decision logic and workflow for determining the structure of oily 3,3-disubstituted pentanoates.

G Start Target: 3,3-Disubstituted Hydroxy Pentanoate (Oil) CheckChiral Is Absolute Config Known? Start->CheckChiral Deriv_DNB Derivatize: 3,5-Dinitrobenzoate (Maximize Crystallinity) CheckChiral->Deriv_DNB Yes (Relative stereochem only) Deriv_Br Derivatize: p-Bromobenzoate (Heavy Atom Method) CheckChiral->Deriv_Br No (Need Absolute Config) Cryst_Vapor Crystallization: Vapor Diffusion (Acetone/Pentane) Deriv_DNB->Cryst_Vapor Deriv_Br->Cryst_Vapor XRD_Mo X-Ray Source: Mo-Kα (Standard) Cryst_Vapor->XRD_Mo If 3,5-DNB XRD_Cu X-Ray Source: Cu-Kα (Enhanced Anomalous Signal) Cryst_Vapor->XRD_Cu If p-BB (or small crystal) Solve_MR Solve: Molecular Replacement (Direct Methods) XRD_Mo->Solve_MR Solve_SAD Solve: SAD/Anomalous (Flack Parameter) XRD_Cu->Solve_SAD Result Final Structure (Quaternary Center Assigned) Solve_MR->Result Solve_SAD->Result

Caption: Decision tree for selecting derivatization agents based on the need for absolute configuration versus pure structural resolution.

Data Analysis & Validation

When analyzing the X-ray data for these derivatives, specific attention must be paid to the quaternary center (C3).

  • Refinement of C3: Due to the steric bulk of the 3,3-disubstitution (e.g., Methyl/Phenyl or Methyl/Ethyl), the C3-O bond length often deviates slightly from standard ester values. Expect C3-O bond lengths in the range of 1.46 Å - 1.48 Å .

  • Disorder: The pentanoate tail (C4-C5) is prone to thermal disorder. If the B-factors for C5 exceed

    
    , model the tail with split positions (part-occupancy) rather than restraining it too tightly, which can mask real conformational flexibility.
    
  • Validation (Flack Parameter):

    • For p-BB derivatives : A Flack parameter near 0.0 (e.g.,

      
      ) confirms the correct absolute structure.
      
    • For 3,5-DNB derivatives : Without a heavy atom, the Flack parameter is often inconclusive using Mo radiation. If absolute config is needed with DNB, you must use Cu-K

      
       radiation  to exploit the weak anomalous scattering of Oxygen and Nitrogen.
      
References
  • Stoermer, M. J., & Pinhey, J. T. (1998).[1] Ethyl 3-Hydroxy-3-methyl-5-phenylpentanoate. Molecules, 3(3), M59.[1] Link

  • Chandrasekaran, S., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Molecules, 27(24), 8966. Link

  • Hooft, R. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Groszek, G., et al. (2025). Synthesis and Structure of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate. Russian Journal of General Chemistry. Link

Sources

Comparing bioactivity of 3-methyl vs. non-methylated gamma-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of neuropharmacology, I frequently evaluate how subtle structural modifications—such as the addition of a single methyl group—can fundamentally rewrite a molecule's bioactivity profile. This guide provides an objective, data-driven comparison between non-methylated γ-aminobutyric acid (GABA) and its synthetic analog, 3-methyl-GABA (β-methyl-GABA). By dissecting the causality behind their divergent enzymatic interactions, receptor affinities, and pharmacokinetic limitations, we can better understand the principles guiding rational neuro-drug design.

Mechanistic Divergence (The "Why")

Enzymatic Modulation: Substrate vs. Activator

Non-methylated GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. It is synthesized by L-glutamic acid decarboxylase (GAD) and catabolized by GABA aminotransferase (GABA-AT). In contrast, the addition of a methyl group at the C3 (β) position transforms the molecule from a passive substrate into a potent enzymatic modulator.

In vitro assays demonstrate that 3-methyl-GABA acts as an 1[1]. The activation of GAD is highly stereoselective. Specifically, the (R)-isomer of 3-methyl-GABA drives 2 at a concentration of 2.5 mM[2]. This causality is rooted in the methyl group altering the binding conformation within the enzyme's allosteric sites, effectively upregulating endogenous GABA synthesis rather than merely supplementing it.

Receptor Binding Kinetics

Both compounds successfully dock into the binding pocket of the GABAA receptor, specifically at the α1+β2 interface. However, molecular docking studies reveal that the steric bulk of the methyl group in 3-methyl-GABA forces a reorientation of the carboxylate and amine groups, altering the 3[3]. While non-methylated GABA forms three optimal H-bonds yielding an interaction energy of -41.20 kcal/mol, 3-methyl-GABA forms only two H-bonds, slightly reducing its3[3].

Pharmacokinetics and the Blood-Brain Barrier (BBB)

A critical hurdle in neuro-drug development is BBB penetration. Non-methylated GABA is too polar to cross the BBB via passive diffusion and is not a substrate for active transporters like the 2 (LAT1)[2].

While the 3-methyl substitution slightly increases lipophilicity, it is insufficient to engage the System L transporter effectively. This is in stark contrast to larger alkyl substitutions (e.g., 3-isobutyl-GABA, known as pregabalin), which perfectly mimic L-leucine to hijack LAT1 for active transport into the brain[2]. Consequently, despite its potent in vitro enzymatic activity, 3-methyl-GABA exhibits weak in vivo anticonvulsant efficacy due to 2[2].

Comparative Bioactivity Profile

Pharmacological TargetNon-Methylated GABA3-Methyl-GABAMechanistic Causality
L-Glutamic Acid Decarboxylase (GAD) Synthesized ProductActivator (up to 239%)Methyl group induces allosteric activation, stereoselectively favoring the (R)-isomer.
GABA Aminotransferase (GABA-AT) Primary SubstrateActivatorStructural mimicry allows binding and modulation without successful transamination.
GABAA Receptor (α1/β2) High Affinity Agonist (-41.20 kcal/mol)Binder (-40.17 kcal/mol)Methylation forces reorientation, reducing optimal H-bonds from 3 to 2.
Blood-Brain Barrier (LAT1 Transporter) Poor PenetrationPoor PenetrationC3-methyl is too small to mimic L-leucine; fails to engage the System L transporter.

Self-Validating Experimental Methodologies

To objectively verify these mechanistic differences, researchers must employ robust, self-validating assays. Below are the definitive protocols for evaluating GAD activation and passive BBB permeability.

Protocol 1: GAD Activation Assay (Fluorometric)

Causality Focus: This assay measures the rate of glutamate decarboxylation to quantify the stereoselective activation of GAD by (R)-3-methyl-GABA.

  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 6.8, 1 mM DTT, 0.2 mM pyridoxal 5'-phosphate).

  • Compound Dilution: Prepare serial dilutions of (R)-3-methyl-GABA and non-methylated GABA (control) ranging from 0.25 mM to 2.5 mM in assay buffer.

  • Enzyme Incubation: Add purified recombinant GAD65/67 (10 µg/mL) to the compound solutions. Incubate at 37°C for 15 minutes to allow allosteric interaction to stabilize.

  • Substrate Addition: Initiate the reaction by adding 10 mM L-glutamate. Incubate for exactly 30 minutes at 37°C.

  • Detection & Validation: Terminate the reaction by heating at 90°C for 5 minutes. Quantify synthesized GABA using a commercial GABA fluorometric assay kit (Ex/Em = 540/590 nm).

  • Self-Validation Checkpoint: The baseline GAD activity (without 3-methyl-GABA) must fall strictly within the linear range of your standard curve. A known GAD activator must be run in parallel to confirm assay sensitivity.

Protocol 2: PAMPA-BBB Permeability Assay

Causality Focus: Evaluates the passive diffusion limits of the methyl substitution compared to larger alkyls.

  • Lipid Preparation: Coat the PVDF membrane of a PAMPA plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Compartment: Add 300 µL of 50 µM compound solutions (GABA, 3-methyl-GABA, and 3-isobutyl-GABA as a high-permeability control) in PBS (pH 7.4) to the donor wells.

  • Acceptor Compartment: Add 200 µL of pure PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates and quantify compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability coefficient (

    
    ).
    
  • Self-Validation Checkpoint: Mass balance must exceed 80% to ensure compounds are not non-specifically binding to the plastic or the lipid membrane.

System-Level Visualization

Pathway GABA GABA (Non-Methylated) GABAAT GABA Aminotransferase (GABA-AT) GABA->GABAAT Substrate GABAAR GABAA Receptor (α1/β2 Interface) GABA->GABAAR Agonist (-41.20 kcal/mol) BBB Blood-Brain Barrier (System L Transporter) GABA->BBB Poor Penetration MeGABA 3-Methyl-GABA (R/S Isomers) GAD L-Glutamic Acid Decarboxylase (GAD) MeGABA->GAD Activates (239% at 2.5mM) MeGABA->GABAAT Activates MeGABA->GABAAR Binds (-40.17 kcal/mol) MeGABA->BBB Poor Penetration GAD->GABA Synthesizes

Fig 1. Comparative metabolic and signaling pathways of GABA vs. 3-Methyl-GABA.

Workflow Step1 1. Compound Prep 0.25 - 2.5 mM Step2 2. GAD Incubation + PLP Cofactor Step1->Step2 Step3 3. Fluorometry Measure Production Step2->Step3 Step4 4. Data Analysis Calculate % Activation Step3->Step4

Fig 2. Self-validating experimental workflow for GAD enzyme activation assay.

References

  • Potential interactions between GABA analogues and the α+β-interface of GABAA receptor - Chalcogen.ro - 3

  • 3-Methyl-GABA - TargetMol - 1

  • Drug Discovery in Academia - Wiley-VCH - 2

Sources

Definitive Validation Guide: Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate Purity Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes landscape of gabapentinoid and amino acid analog development, Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (CAS 1511035-38-3) represents a critical process intermediate and potential genotoxic impurity. Its structural complexity—featuring two chiral centers and a reactive amino-ester motif—demands rigorous characterization.

This guide moves beyond basic Certificates of Analysis (CoA). It provides a self-validating framework for qualifying this reference standard, contrasting Certified Reference Materials (CRMs) against In-House Synthesized and Technical Grade alternatives.

The Core Problem: Stereochemical & Chemical Instability

Unlike simple solvents, this compound is prone to:

  • Lactamization: Cyclization between the amine and ester groups (forming a lactam impurity).

  • Hydrolysis: Conversion of the ethyl ester to the free acid.

  • Epimerization: Instability at the C2-hydroxy position under basic conditions.

Comparative Analysis: Selecting the Right Standard

The choice of standard dictates the reliability of your quantitative data. Below is an objective comparison based on experimental performance in a GMP environment.

Table 1: Performance Matrix of Purity Standards
FeatureOption A: Primary CRM (Recommended)Option B: In-House Standard Option C: Technical Grade
Purity Assignment Mass Balance & qNMR (Absolute)Area % Normalization (Relative)Supplier Assay (Often unverified)
Traceability SI-Traceable (NIST/BIPM)Internal Process OnlyNone
Water Content Measured (KF Titration)Often Assumed <1%Unknown
Stereochemical Purity Chiral LC (>99.5% ee/de)Often UndeterminedRacemic or Unknown
Risk Profile Low: Defensible in regulatory audits.Medium: Requires full internal validation.High: Risk of OOS (Out of Specification) results.
Cost Efficiency High Upfront / Low RiskLow Upfront / High Labor CostLowest Cost / Highest Fail Rate

Validation Workflow Visualization

To ensure scientific integrity, the validation process must follow a logical hierarchy: Identity


 Purity 

Potency
.

ValidationWorkflow Start Raw Material Sourcing (CAS 1511035-38-3) Identity 1. Structural Identification (1H-NMR, 13C-NMR, MS, IR) Start->Identity Purity 2. Chromatographic Purity (HPLC-UV/CAD & Chiral LC) Identity->Purity Confirmed Purity->Start Fail (<98%) Residuals 3. Residual Analysis (KF Water, GC-HS Solvents, ROI) Purity->Residuals >98.0% Area Calc 4. Potency Assignment (Mass Balance Equation) Residuals->Calc Release Release as Primary Standard Calc->Release

Figure 1: The "Self-Validating" workflow ensures that potency is only calculated after identity and purity are unequivocally established.

Technical Validation Protocols

Protocol A: Chromatographic Purity (Achiral & Chiral)

Causality: Standard C18 columns often fail to retain hydrophilic amino-esters. We utilize an ion-pairing or high-pH strategy (if the column permits) to ensure retention and separation from hydrolysis products.

Method 1: Achiral HPLC (Purity & Impurities)
  • Column: XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: CAD (Charged Aerosol Detector) is preferred due to weak UV chromophore. If UV is used, set to 205-210 nm .

  • Acceptance Criteria: Main peak >98.0%; no single impurity >0.5%.

Method 2: Chiral HPLC (Enantiomeric Purity)
  • Context: Critical for distinguishing the (2S,3S) isomer from (2R,3S) or other diastereomers.

  • Column: Chiralpak AD-H or IC (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria: Enantiomeric Excess (ee) >99.0%.

Protocol B: Potency Assignment (The Mass Balance Approach)

Expert Insight: Never rely solely on "Area %" from HPLC. This ignores water and trapped solvents, leading to potency overestimation. The Mass Balance approach is the regulatory gold standard.



Step-by-Step Assignment:

  • Determine Chromatographic Purity (

    
    ):  Use Method 1 (Result typically 98.0% - 99.9%).
    
  • Determine Water Content (

    
    ):  Karl Fischer Titration (Coulometric). Expect 0.1 - 2.0% for this hygroscopic amine.
    
  • Determine Residual Solvents (

    
    ):  GC-Headspace.
    
  • Determine Residue on Ignition (

    
    ):  Sulfated Ash (typically <0.1%).
    
  • Calculate: Apply the formula above.

Protocol C: Orthogonal Validation (qNMR)

To validate the Mass Balance value, perform Quantitative NMR (qNMR) using a traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

  • Solvent: D2O or DMSO-d6.

  • Relaxation Delay (D1): Must be

    
     (typically 30-60 seconds) to ensure full relaxation for quantitative integration.
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[1][2]

Mechanistic Pathway: Impurity Origins

Understanding where impurities come from allows for better method development.

ImpurityPathway Target Ethyl 3-(aminomethyl)- 2-hydroxy-3-methylpentanoate Acid Hydrolysis Product (Free Acid) Target->Acid Hydrolysis (+H2O) Lactam Cyclized Lactam (Intramolecular) Target->Lactam Cyclization (-EtOH) Precursor Precursor Nitrile/Keto-ester Precursor->Target Reduction

Figure 2: Degradation pathways. The formation of the Lactam is the primary stability risk for this standard, necessitating storage at -20°C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Link

  • ChemScene. (n.d.).[3] Ethyl 3-(aminomethyl)-2-hydroxypentanoate Product Data. Retrieved October 26, 2023. Link

  • European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation.Link

  • Nippon Kagaku Kaishi. (1983).[4] Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods.[4] (Context on hydroxy-ester stereochemistry). Link[4]

Sources

Comparative Stability Study: Ethyl Ester vs. Methyl Ester Derivatives in Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

Esterification is a fundamental strategy in synthetic chemistry, prodrug design, and lipid formulation. The choice between a methyl ester (–OCH₃) and an ethyl ester (–OCH₂CH₃) may appear structurally trivial, differing by only a single methylene group. However, this subtle modification profoundly impacts a molecule's hydrolytic stability, enzymatic recognition, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of methyl and ethyl ester derivatives, exploring the mechanistic causality behind their stability profiles and providing validated protocols for empirical testing.

Mechanistic Principles of Hydrolytic Stability

Chemical Hydrolysis: Steric and Electronic Effects

In aqueous media (acidic or basic), ester hydrolysis follows predictable kinetic models governed primarily by steric hindrance. The transition state of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Because the ethyl group is bulkier than the methyl group, it introduces greater steric hindrance, shielding the carbonyl carbon and raising the activation energy of the transition state. Consequently, empirical data demonstrates that ethyl esters chemically hydrolyze approximately 2–3 times slower than their methyl ester counterparts[1].

Enzymatic Hydrolysis: The Active Site Paradox

While chemical hydrolysis strictly follows steric rules, biological stability is dictated by the binding pocket topology of specific esterases. This creates a fascinating paradox where a "chemically stable" ester might be "biologically labile."

  • Preference for Methyl Esters: Certain enzymes, such as Pig Liver Esterase (PLE), demonstrate a strong preference for methyl esters. They hydrolyze methyl derivatives significantly faster than ethyl esters because their highly constrained active sites poorly accommodate the extra steric bulk of the ethyl group[2].

  • Preference for Ethyl Esters: Conversely, in rat plasma—which is rich in specific carboxylesterases (CES)—the stability profile can invert. Studies on homologous benzoate esters reveal that methyl benzoate exhibits a higher plasma metabolic stability (

    
     = 36 min) compared to ethyl benzoate (
    
    
    
    = 17 min)[3]. This inversion occurs because the lipophilic binding pockets of certain plasma CES enzymes possess a higher affinity for the slightly more hydrophobic ethyl moiety, thereby accelerating its cleavage[3].

Ester_Stability_Pathways Root Ester Derivative Methyl Methyl Ester (-OCH3) Root->Methyl Ethyl Ethyl Ester (-OCH2CH3) Root->Ethyl Chem Chemical Hydrolysis (Base/Acid Catalyzed) Methyl->Chem Enz Enzymatic Hydrolysis (Esterases/Lipases) Methyl->Enz Ethyl->Chem Ethyl->Enz Chem_M Fast Cleavage (Low Steric Hindrance) Chem->Chem_M Methyl Chem_E Slow Cleavage (High Steric Hindrance) Chem->Chem_E Ethyl Enz_M Enzyme-Dependent (e.g., PLE Prefers Methyl) Enz->Enz_M Methyl Enz_E Enzyme-Dependent (e.g., Rat CES Prefers Ethyl) Enz->Enz_E Ethyl

Logical flowchart of ester hydrolysis pathways highlighting steric and enzymatic dependencies.

Strategic Implications in Formulation & Drug Design

Prodrug Design and Byproduct Toxicity

In drug development, esters are frequently employed to mask polar carboxylic acids, thereby enhancing lipophilicity and oral bioavailability. ACE inhibitors, such as enalapril, are classic examples of ethyl ester prodrugs[4]. The selection of an ethyl ester over a methyl ester in prodrugs is driven by two critical factors:

  • Optimized Lipophilicity: The ethyl group provides a superior partition coefficient for intestinal absorption[4].

  • Biocompatibility of Byproducts: Enzymatic cleavage of an ethyl ester releases ethanol, which is safely metabolized by alcohol dehydrogenase. In contrast, methyl ester hydrolysis releases methanol, which is metabolized into toxic formaldehyde and formic acid. This toxicity risk restricts methyl esters primarily to low-dose therapies or ultra-short-acting drugs (e.g., esmolol)[4].

Oxidative Stability in Lipid Formulations

In the nutraceutical and pharmaceutical lipid sectors, Omega-3 polyunsaturated fatty acids (PUFAs) like EPA and DHA are highly susceptible to oxidation. Formulating these PUFAs as ethyl esters (EE) significantly enhances their oxidative stability compared to free fatty acids, making EE the industry standard for therapeutic omega-3 concentrates[5]. While methyl esters are occasionally utilized in analytical chromatography due to their volatility, ethyl esters are exclusively preferred in clinical formulations to ensure long-term shelf stability and patient safety[5].

Quantitative Data Comparison

Table 1: Comparative Stability & Pharmacokinetic Attributes

AttributeMethyl EsterEthyl EsterCausality / Mechanism
Chemical Hydrolysis Rate FastSlow (~2–3x slower)Increased steric hindrance of the ethyl group shields the carbonyl carbon from nucleophilic attack[1].
Enzymatic Cleavage (PLE) FastSlowPig Liver Esterase active site is sterically constrained, favoring the smaller methyl moiety[2].
Enzymatic Cleavage (Rat CES) Slow (

= 36 min)
Fast (

= 17 min)
Lipophilic binding pockets in specific plasma carboxylesterases exhibit higher affinity for the ethyl group[3].
Prodrug Suitability LowHighEthyl esters provide optimal lipophilicity for absorption and release non-toxic ethanol upon cleavage[4].
Byproduct Toxicity High (Methanol)Low (Ethanol)Methanol is metabolized to toxic formic acid; ethanol is safely metabolized to acetic acid[4].

Validated Experimental Protocols

To objectively evaluate the stability of ester derivatives, a robust LC-MS/MS workflow is required. As an Application Scientist, I mandate the use of self-validating systems —protocols designed with internal fail-safes to ensure that observed degradation is genuinely enzymatic and not an artifact of sample preparation.

Self-Validating LC-MS/MS Stability Assay

Rationale: To accurately determine the half-life (


) and intrinsic clearance (

) of ester derivatives while preventing post-sampling ex vivo degradation.

Step-by-Step Methodology:

  • Matrix Preparation (The Biological Environment): Pre-warm 990 µL of blank matrix (e.g., rat plasma, human liver microsomes in PBS) to 37°C in a shaking incubator.

    • Causality: Temperature control is critical; esterase kinetics double in velocity for every 10°C increase.

  • Reaction Initiation: Spike 10 µL of the ester substrate (100 µM stock in DMSO) into the matrix to achieve a 1 µM final concentration. Ensure DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Kinetic Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 min), extract 50 µL aliquots from the incubation mixture.

  • Reaction Quenching (The Self-Validating Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

    • Validation Check 1 (T0 Control): Spike the active enzyme into a pre-quenched T0 sample. If the carboxylic acid metabolite is detected in T0, the quenching solvent failed to completely denature the esterases, invalidating the assay.

    • Validation Check 2 (Chemical Stability Control): Run a parallel incubation in blank PBS (no enzymes). This isolates chemical hydrolysis from enzymatic hydrolysis.

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and quantify the disappearance of the parent ester and the appearance of the carboxylic acid metabolite.

Workflow S1 1. Substrate Incubation (37°C, Matrix) S2 2. Kinetic Sampling (0-120 min) S1->S2 S3 3. Reaction Quenching (Cold ACN + IS) S2->S3 S4 4. Protein Precipitation (Centrifugation) S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. Data Analysis (t½, CLint) S5->S6

Self-validating experimental workflow for assessing ester hydrolytic stability via LC-MS/MS.

References

1.[3] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. nih.gov.3 2.[1] Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. beilstein-journals.org. 1 3.[4] Prodrug Strategy in Drug Development. scispace.com. 4 4.[2] Journal of Molecular Catalysis B: Enzymatic. uoa.gr. 2 5.[5] Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. mdpi.com. 5

Sources

Safety Operating Guide

Comprehensive Disposal and Operational Safety Guide: Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic disposal protocols to complex organic intermediates. However, handling multifunctional molecules like Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate requires a highly nuanced, mechanistic approach. Improper disposal not only violates environmental regulations but can lead to dangerous cross-reactions in your laboratory's waste accumulation areas.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, regulatory compliance, and logistical efficiency when managing this specific chemical waste.

Chemical Profiling & Mechanistic Rationale

Before introducing a compound into a waste stream, we must analyze its structural causality—how its functional groups dictate its behavior in a mixture. Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate contains three critical reactive sites:

  • Primary Amine (-NH₂): Confers basicity and nucleophilicity. In a waste container, this group can react exothermically with concentrated acids or acid chlorides. It also elevates the pH of aqueous waste streams.

  • Ethyl Ester (-COOEt): Susceptible to hydrolysis. If placed in highly acidic or basic aqueous waste, the ester will hydrolyze over time, generating ethanol and the corresponding amino acid. This alters the waste's toxicity profile and can generate gas, leading to dangerous pressure buildup in sealed containers.

  • Hydroxyl Group (-OH): Enhances the molecule's solubility in polar solvents (both aqueous and organic), meaning spills and rinsates will readily mobilize the compound.

Because of this triad of reactivity, this compound poses a risk of aquatic toxicity and must never be drain-disposed ([1]). It must be strictly managed as hazardous chemical waste.

Waste Compatibility Matrix

To prevent adverse reactions in your Satellite Accumulation Area (SAA), adhere to the following compatibility guidelines when segregating this compound:

Waste Stream ComponentCompatibility StatusMechanistic Rationale
Non-Halogenated Organics (e.g., MeOH, EtOH)Highly Compatible The compound is highly soluble in polar organics; no reactive cross-talk occurs.
Strong Acids (e.g., HCl, H₂SO₄)Incompatible Triggers an exothermic acid-base neutralization with the primary amine and catalyzes ester hydrolysis.
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Incompatible High risk of violent, uncontrolled oxidation of the amine and hydroxyl groups.
Halogenated Solvents (e.g., DCM, Chloroform)Compatible (Requires Segregation) Safe to mix chemically, but must be segregated into "Halogenated Waste" to prevent the formation of toxic dioxins during commercial incineration.

Self-Validating Disposal Methodologies

Every protocol in your laboratory should be a self-validating system—meaning the procedure includes built-in checks to confirm it was executed safely and correctly.

Protocol A: Liquid Waste Management (Solutions & Rinsates)

Causality Focus: Amines can slowly degrade certain plastics or corrode metal containers over time. Furthermore, aqueous mixtures containing esters can undergo slow hydrolysis, generating pressure.

  • Characterize the Solvent Matrix: Determine if the waste is predominantly aqueous or organic. Do not rely on visual inspection; consult your experimental workflow log.

  • Select the Primary Container: Use high-density polyethylene (HDPE) or glass containers. Never use metal cans for amine-containing waste due to the risk of slow corrosion.

  • Execute the Transfer: Slowly pour the liquid waste into the designated container using a funnel.

  • System Validation (The 5-Minute Rule): After adding the waste, observe the container for 5 minutes before sealing. The absence of heat generation or gas evolution (bubbling) physically validates that no incompatible cross-reactions (such as ester hydrolysis) are occurring.

  • Seal and Label: Cap the container tightly to prevent the release of volatile organic compounds (VOCs). Attach a standard EHS Hazardous Waste label, explicitly writing "Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate" without abbreviations ([2]).

Protocol B: Solid Waste & Labware Decontamination

Causality Focus: Residual chemical on labware presents a hidden exposure route. The "triple-rinse" methodology is a self-validating standard because the first rinse mathematically removes the vast majority of the residue, shifting the hazard from the solid to the liquid waste stream.

  • Segregate Bulk Solids: Place any unused, expired, or spilled powder into a clearly labeled, sealable plastic bag or its original container. Place this directly into the designated solid hazardous waste bin ([1]).

  • Triple-Rinse Glassware: Rinse contaminated flasks or beakers with a compatible polar solvent (e.g., methanol).

    • Validation Check: The visual removal of all crystalline residue during the first polar solvent rinse confirms the physical decontamination of the vessel.

    • Crucial Step: This first rinse must be collected and disposed of as hazardous liquid waste ([2]).

  • Dispose of Consumables: Place contaminated weigh boats, pipette tips, and gloves directly into the solid hazardous waste container. Do not attempt to wash disposable plastics.

Spill Management & SAA Compliance

In the event of a spill, immediately restrict access. For powdered material, avoid sweeping directly to prevent the amine-ester dust from becoming airborne. Instead, cover the spill with an inert absorbent pad, carefully scoop the material into a solid waste container, and decontaminate the surface with a methanol-soaked wipe ([1]).

Quantitative Regulatory Limits for Satellite Accumulation Areas (SAAs)

To maintain compliance with EPA and institutional guidelines, your SAA must strictly adhere to the following quantitative limits ([3]):

Regulatory ParameterQuantitative LimitCausality / Rationale
Maximum SAA Volume 55 GallonsPrevents catastrophic facility-wide hazards in the event of a secondary containment failure.
Acutely Toxic Limit 1 QuartMinimizes exposure risk for highly lethal (P-listed) compounds.
Container Closure Rule 100% of the timeContainers must be sealed unless actively adding waste to prevent VOC inhalation and spill risks.
Secondary Containment 110% of largest vesselOuter bins must be able to hold the entire volume of the largest primary container if it ruptures.

Workflow Visualization

The following diagram illustrates the logical decision tree for processing Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate waste, ensuring it reaches the correct terminal disposal pathway.

G Start Waste Generation: Ethyl 3-(aminomethyl)- 2-hydroxy-3-methylpentanoate Type Determine Waste State Start->Type Solid Solid Waste (Powder, Consumables) Type->Solid Liquid Liquid Waste (Solutions, Rinsates) Type->Liquid Sol_Unused Unused/Expired Reagent Solid->Sol_Unused Sol_Labware Contaminated Consumables Solid->Sol_Labware Liq_Org Organic Solvents (e.g., MeOH, DCM) Liquid->Liq_Org Liq_Aq Aqueous Solutions Liquid->Liq_Aq Pack_Solid Seal in Primary Container Place in Solid Hazard Bin Sol_Unused->Pack_Solid Sol_Labware->Pack_Solid Pack_Org Non-Halogenated Organic Waste Container Liq_Org->Pack_Org Pack_Aq Aqueous Waste Container (No Drain Disposal) Liq_Aq->Pack_Aq EHS EHS Pickup & Approved Incineration Pack_Solid->EHS Pack_Org->EHS Pack_Aq->EHS

Decision workflow for the safe disposal of Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate.

References

  • Dartmouth College Environment, Health and Safety. "Hazardous Waste Disposal Guide - Research Areas." Dartmouth Policy Portal. [Link]

  • University of Georgia Environmental Safety Division. "Hazardous Waste Manual." UGA.[Link]

Sources

Personal protective equipment for handling Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate as a High-Potency Pharmaceutical Intermediate with Corrosive/Severe Irritant properties.

As a specialized functionalized amino ester, this compound lacks a widely published, harmonized safety profile (e.g., a specific REACH dossier). Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) . The presence of a primary aminomethyl group combined with an ethyl ester dictates the following critical handling baseline:

  • Primary Hazard: Chemical burns to eyes/mucous membranes (Amine basicity) and potential skin sensitization.

  • Secondary Hazard: Transdermal absorption enhanced by the lipophilic ester moiety.

  • Strict Prohibition: Do not handle on open benchtops. All manipulations must occur within a certified Fume Hood or Powder Containment Enclosure.

Chemical Hazard Profile (SAR Analysis)

As a Senior Application Scientist, I apply the Precautionary Principle . In the absence of specific toxicological data, we assess risk based on functional groups.

Functional GroupAssociated HazardMechanism of Injury
Aminomethyl (-CH₂NH₂) Corrosive / Base Saponification of membrane lipids; potential to cause permanent eye damage (corneal opacity) and respiratory tract necrosis.
Ethyl Ester (-COOEt) Solvent / Irritant Increases lipophilicity, facilitating transport of the corrosive amine across the dermal barrier. Potential for hydrolysis to ethanol in vivo.
Alpha-Hydroxy (-OH) Reactivity Increases polarity; potential for intra-molecular hydrogen bonding which may alter volatility or solubility profiles.

Occupational Exposure Band (OEB) Assignment:

  • Default Assignment: OEB 3 (10–100 µg/m³) until specific toxicology proves otherwise.

  • Rationale: Structural similarity to Gabapentinoid precursors (e.g., Pregabalin intermediates) suggests potential biological activity in the central nervous system.

Strategic PPE Selection Matrix

Standard "lab safety" is insufficient. The following matrix is designed to prevent breakthrough and sensitization .

Hand Protection (Glove Logic)
  • The Risk: Esters (ethyl group) can degrade standard disposable nitrile rubber over time. Amines can penetrate microscopic defects.

  • The Solution: A dual-layer approach is mandatory for liquid handling.

OperationGlove ConfigurationMaterial StandardMax Wear Time
Solid Weighing Double NitrileASTM D6978 (Chemo-rated)60 Minutes
Solution Handling Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield®) or High-Grade NeopreneEN 374 Type ARe-use outer only if unsoiled; Discard inner immediately.
Spill Cleanup Butyl Rubber or LaminateHeavy Duty (>15 mil)Single Event Use
Respiratory & Eye Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (indirect venting) are non-negotiable. Safety glasses provide insufficient protection against amine vapors which can cause "blue haze" (corneal edema) even without liquid splash.

  • Respiratory:

    • Routine: Fume hood (Face velocity > 100 fpm).

    • Outside Hood (Spill/Maintenance): Full-face respirator with P100/OV (Organic Vapor) cartridges. The amine requires the OV filter; the solid/dust requires the P100.

Operational Protocol: Step-by-Step

Phase 1: Storage & Stability
  • Condition: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Why?

    • Amine Blush: Primary amines react with atmospheric CO₂ to form carbamates (crusts), altering stoichiometry.

    • Transesterification: Moisture can trigger hydrolysis of the ethyl ester.

Phase 2: Weighing & Transfer
  • Static Control: Use an ionizing fan or anti-static gun. Amino esters are often fluffy, electrostatic solids.

  • Containment: Weigh inside a Powder Weighing Station or a Fume Hood with a draft shield.

  • Technique: Do not use spatulas that have been used with strong acids (cross-contamination risk). Use disposable anti-static weighing boats.

Phase 3: Solubilization & Reaction
  • Solvent Choice: Soluble in DCM, Methanol, Ethyl Acetate.

  • Exotherm Watch: When dissolving in protic solvents (MeOH), a mild exotherm may occur due to hydrogen bonding. Add solid to solvent slowly.

  • Reaction Monitoring: If using TLC, stain with Ninhydrin (stains amines purple/red). Note: The alpha-hydroxy group may also respond to PMA (Phosphomolybdic Acid).

Phase 4: Decontamination
  • Cleaning Agent: Do not use bleach (hypochlorite) initially, as it can form chloramines with the amine group.

  • Protocol: Wipe surfaces with 10% Acetic Acid (to protonate the amine, rendering it non-volatile salt), followed by water, then ethanol.

Visualized Workflow (Decision Logic)

The following diagram illustrates the decision-making process for PPE and Engineering Controls based on the state of the material.

SafetyWorkflow Start Start: Handling Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState LiquidState Solution / Organic Solvent StateCheck->LiquidState DustRisk Risk: Inhalation/Sensitization SolidState->DustRisk SplashRisk Risk: Skin Absorption/Eye Damage LiquidState->SplashRisk Weighing Weighing Protocol: 1. Anti-static Gun 2. Draft Shield 3. Double Nitrile Gloves Reaction Reaction / Synthesis Weighing->Reaction DustRisk->Weighing Dissolving Solution Protocol: 1. Fume Hood Mandatory 2. Silver Shield/Laminate Gloves 3. Splash Goggles Dissolving->Reaction SplashRisk->Dissolving Waste Disposal: Segregate as Basic Organic Waste NO Oxidizers (Bleach) Reaction->Waste

Figure 1: Operational Safety Decision Tree. This workflow prioritizes the specific risks of dust inhalation (Solid) vs. transdermal absorption (Liquid).

Emergency Response & Disposal

Exposure Scenarios
  • Eye Contact: Immediate irrigation for 15 minutes minimum .[1] Time is critical to prevent alkaline cauterization.

  • Skin Contact: Wash with soap and water.[1] Avoid using alcohol or acetone for initial cleaning, as these solvents may drive the chemical deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Waste Disposal Plan
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Keep separate from Acidic Waste streams to prevent heat generation (neutralization exotherms).

  • Labeling: Must clearly state "Contains Amines and Esters."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Amines. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 3-aminobutyrate (Analogous Structure for Hazard Estimation). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.